Syncurine
Beschreibung
DECAMETHONIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
541-22-0 |
|---|---|
Molekularformel |
C16H38BrN2+ |
Molekulargewicht |
338.39 g/mol |
IUPAC-Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium bromide |
InChI |
InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
UWAHZUFNAYDOTG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |
Aussehen |
Solid powder |
melting_point |
514 to 518 °F (NTP, 1992) |
Andere CAS-Nummern |
541-22-0 |
Physikalische Beschreibung |
Crystals derived from methanol and acetone. (NTP, 1992) |
Piktogramme |
Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
156-74-1 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Syncurine (Decamethonium): A Technical Whitepaper on its Discovery, Mechanism, and Historical Research Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syncurine, the brand name for decamethonium, holds a significant place in the history of pharmacology as one of the earliest synthetic neuromuscular blocking agents (NMBAs) to be introduced into clinical practice. Its discovery in the late 1940s marked a pivotal moment in anesthesiology, offering a new tool for achieving muscle relaxation during surgical procedures. This technical guide provides an in-depth analysis of the discovery of this compound, its mechanism of action, and the historical research context in which it was developed and evaluated. The document summarizes key quantitative data, details seminal experimental protocols, and visualizes the scientific workflows and conceptual relationships that defined its era.
Historical Context and Discovery
The development of this compound is rooted in the broader scientific quest to understand and control neuromuscular transmission, a field historically dominated by the study of curare. The first studies on decamethonium bromide were published in 1948, and by the following year, it was marketed as this compound by Burroughs Wellcome & Co.[1]. This period was characterized by a drive to create synthetic alternatives to curare that offered a more consistent and predictable pharmacological profile.
Key milestones in the timeline of neuromuscular blocking agent discovery leading to this compound include:
-
Early 20th Century: Isolation and characterization of the active alkaloids in curare.
-
1940s: The clinical introduction of curare preparations into anesthesia.
-
1948: Publication of the first studies on decamethonium bromide.
-
1949: Marketing of decamethonium as this compound[1].
-
Early 1950s: Emergence of succinylcholine as a preferred alternative due to its shorter duration of action.
This compound's initial reception was positive due to its advantages over curare, including a lack of histamine release and compatibility with the hypnotic agent thiopental[1]. However, its clinical use waned with the advent of succinylcholine. Challenges with this compound included a slower onset of action and significant variability in patient response[1]. Despite its decline in clinical use, decamethonium continued to be a valuable tool in animal research for many years[1].
Mechanism of Action
This compound is a depolarizing neuromuscular blocking agent. Its mechanism of action is centered on its interaction with the nicotinic acetylcholine receptor (nAChR) at the motor endplate of the neuromuscular junction.
dot
Caption: Mechanism of action of this compound at the neuromuscular junction.
As a partial agonist of the nAChR, this compound mimics the action of acetylcholine (ACh). Upon binding to the receptor, it causes the ion channel to open, leading to a depolarization of the motor endplate. This initial depolarization manifests as transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not degraded and remains bound to the receptor. This persistent binding leads to a prolonged depolarization of the endplate, rendering it unresponsive to further stimulation by ACh. This state of persistent depolarization is known as a Phase I block, resulting in flaccid paralysis. With prolonged exposure, a Phase II block can occur, where the postsynaptic membrane repolarizes but the nAChRs become desensitized and unresponsive to agonists.
Quantitative Data
The following tables summarize the available quantitative data for this compound (decamethonium) from historical and comparative studies.
Table 1: Potency of Decamethonium in Animal Studies
| Species | Anesthetic | ED95 (µg/kg) | Reference |
| Cat | Chloralose | 35 | (Cayman Chemical, n.d.) |
| Cat | Ether | 70 | (Cayman Chemical, n.d.) |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Decamethonium in Humans
| Parameter | Value | Reference |
| Onset of Paralysis | ~2 minutes | [2] |
| Duration of Action | ~15 minutes | [2] |
| ED80 (alone) | 37 µg/kg | [3] |
| ED80 (after vecuronium) | 89 µg/kg | [3] |
Table 3: Comparative Potency of Decamethonium and Succinylcholine
| Preparation | Drug | Concentration for Comparable Effect | Concentration Ratio (Succinylcholine:Decamethonium) | Reference |
| Frog Nerve-Muscle | Succinylcholine | 3.75 - 25 µM | 1:6 | [4] |
| Frog Nerve-Muscle | Decamethonium | 25 - 150 µM | [4] |
Experimental Protocols
The foundational research on this compound employed pioneering techniques for the in-vivo and in-vitro assessment of neuromuscular function. The following sections detail the methodologies described in seminal studies.
In-Vivo Assessment of Neuromuscular Blockade in Humans (Churchill-Davidson & Richardson, 1952)
This study utilized electromyography (EMG) and ergography to quantify the effects of decamethonium in both healthy subjects and patients with myasthenia gravis.
dot
Caption: Experimental workflow for in-vivo assessment of this compound.
-
Subject Preparation: Healthy volunteers and patients diagnosed with myasthenia gravis were recruited for the study.
-
Instrumentation:
-
Electromyography (EMG): Surface or needle electrodes were placed over the abductor digiti minimi muscle to record muscle action potentials.
-
Nerve Stimulation: The ulnar nerve was stimulated at the wrist using supramaximal electrical impulses.
-
Ergography: A device was used to measure and record the strength of handgrip.
-
-
Procedure:
-
Baseline EMG and ergographic recordings were obtained before drug administration.
-
Decamethonium iodide (2.5 mg) was administered intravenously.
-
EMG and ergographic measurements were continuously recorded following the injection to observe the onset, magnitude, and duration of neuromuscular blockade.
-
The characteristics of the evoked muscle action potentials and the reduction in grip strength were analyzed to quantify the drug's effect.
-
In-Vitro Comparison of Decamethonium and Succinylcholine (Gissen & Nastuk, 1970)
This study employed an in-vitro frog nerve-muscle preparation to compare the depolarizing and desensitizing properties of decamethonium and succinylcholine.
-
Preparation: The sciatic nerve and sartorius muscle were dissected from a frog and mounted in a chamber containing Ringer's solution.
-
Instrumentation:
-
Myograph: The muscle was attached to a force transducer to record isometric contractions.
-
Microelectrodes: Glass microelectrodes were used to measure the transmembrane potential of the muscle fibers at the endplate region.
-
-
Procedure:
-
The sciatic nerve was stimulated electrically to elicit muscle contractions, which were recorded by the myograph.
-
Decamethonium or succinylcholine was added to the Ringer's solution at various concentrations.
-
Changes in twitch tension and transmembrane potential were recorded over time.
-
The relative potencies of the two drugs were determined by comparing the concentrations required to produce a similar degree of twitch depression. The study found that a 1:6 concentration ratio of succinylcholine to decamethonium produced comparable effects[4].
-
Conclusion
This compound (decamethonium) represents a foundational chapter in the development of synthetic neuromuscular blocking agents. Its discovery provided a valuable alternative to curare and spurred further research that ultimately led to the development of agents with more favorable pharmacological profiles, such as succinylcholine. The experimental methodologies developed and employed during its evaluation laid the groundwork for modern techniques in neuromuscular monitoring. While no longer in widespread clinical use, the study of this compound's mechanism of action and its historical research context continues to provide valuable insights for pharmacologists and drug development professionals in the ongoing quest for ideal neuromuscular blocking agents.
References
- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium Iodide (C 10): Some Observations on its Action Using Electromyography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]
Unraveling the Enigma of Syncurine: A Technical Guide to its Action at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Syncurine (decamethonium) at the neuromuscular junction. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular interactions, physiological effects, and the experimental methodologies used for its characterization.
Introduction: The Dual Nature of a Depolarizing Blocker
This compound, chemically known as decamethonium, is a depolarizing neuromuscular blocking agent.[1][2] Historically used in anesthesia to induce muscle relaxation, its clinical use has waned, but it remains a critical pharmacological tool for studying the function of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2] Unlike non-depolarizing agents that act as competitive antagonists, this compound functions as a partial agonist of the nAChR, leading to a complex, biphasic block of neuromuscular transmission.[1][3] This guide will delve into the intricacies of this dual mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: From Agonism to Paralysis
The action of this compound at the neuromuscular junction is a multi-step process that begins with its structural similarity to the endogenous neurotransmitter, acetylcholine (ACh).[1]
Phase I Block (Depolarizing Phase):
-
Binding and Activation: this compound binds to the α-subunits of the postsynaptic nAChRs on the motor endplate.[1] As a partial agonist, this binding event mimics the action of ACh, causing the ion channel to open.[2][3]
-
Initial Depolarization and Fasciculations: The influx of sodium ions (Na+) through the opened nAChR channels leads to depolarization of the muscle membrane. This initial, widespread depolarization triggers uncoordinated muscle contractions known as fasciculations.[4]
-
Persistent Depolarization and Inactivation of Sodium Channels: Crucially, this compound is not hydrolyzed by acetylcholinesterase (AChE), the enzyme responsible for the rapid degradation of ACh. This leads to a sustained presence of the agonist in the synaptic cleft and prolonged activation of the nAChRs, resulting in a persistent depolarization of the motor endplate. Consequently, the voltage-gated sodium channels in the surrounding muscle membrane, which are responsible for propagating the action potential, become inactivated and are unable to respond to further stimulation. This leads to a state of flaccid paralysis.[4]
Phase II Block (Desensitizing Phase):
With prolonged or repeated administration of this compound, the nature of the neuromuscular block can transition to a Phase II block.[5][6] The exact molecular mechanisms underlying this phase are still under investigation but are thought to involve:
-
Receptor Desensitization: Continuous exposure to the agonist can cause the nAChRs to enter a desensitized state, where they are no longer responsive to agonist binding, even after the membrane has repolarized.[5]
-
Ionic Imbalance: The prolonged depolarization and ion flux during Phase I may lead to alterations in intracellular and extracellular ion concentrations, affecting the excitability of the muscle membrane.
-
Presynaptic Effects: There is evidence to suggest that depolarizing blockers can also act on presynaptic ACh receptors, potentially inhibiting the synthesis and mobilization of ACh.[6]
A key characteristic of a Phase II block is that it phenotypically resembles the block produced by non-depolarizing agents, including the observation of "fade" in response to a train-of-four nerve stimulation.[7][6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound (decamethonium) with the nicotinic acetylcholine receptor.
| Parameter | Value | Species/Preparation | Reference |
| Efficacy (as a partial agonist) | 0.016 | BC3H-1 cells (mouse) | [3] |
| Maximum Channel Open Probability | < 0.02 at ~100 µM | BC3H-1 cells (mouse) | [3] |
| IC50 (Cytotoxicity) | > 100 µM | J774.1 cells (mouse) | [8] |
Mandatory Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Signaling pathway of this compound at the neuromuscular junction.
Experimental Workflow for Characterizing this compound's Action
Caption: Experimental workflow for characterizing this compound.
Logical Relationship of Phase I and Phase II Block
Caption: Logical progression from Phase I to Phase II block.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and other neuromuscular blocking agents.
Isolated Phrenic Nerve-Hemidiaphragm Preparation (Rat/Mouse)
This ex vivo preparation is a classic and robust model for studying the effects of drugs on neuromuscular transmission.[9][10][11]
1. Materials and Reagents:
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Dissection tools (fine scissors, forceps).
-
Organ bath with a force-displacement transducer and stimulating electrodes.
-
Data acquisition system.
2. Procedure:
-
Dissection: A rat or mouse is euthanized according to approved animal care protocols. The diaphragm with the phrenic nerve intact is carefully dissected and removed.[10] The diaphragm is then divided into two hemidiaphragms.[10]
-
Mounting: One hemidiaphragm is mounted in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. The phrenic nerve is positioned in a stimulating electrode.
-
Stimulation and Recording: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.1 Hz, 0.2 ms duration).[10] The resulting muscle contractions (twitch tension) are recorded by the force-displacement transducer.
-
Drug Application: After a stabilization period, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the organ bath and recording the inhibition of the twitch response.
3. Data Analysis:
-
The percentage of twitch inhibition is plotted against the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of drug that produces 50% of the maximal effect).
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the function of ion channels, such as the nAChR, expressed in a heterologous system.[12][13][14][15][16]
1. Materials and Reagents:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR.
-
Microinjection system.
-
TEVC amplifier, micromanipulators, and recording chamber.
-
Recording solution (e.g., ND96).
-
Glass microelectrodes filled with 3 M KCl.
2. Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested and defolliculated. The cRNA for the nAChR subunits is injected into the oocytes.[13] The oocytes are then incubated for 2-5 days to allow for receptor expression.[14]
-
Recording Setup: An oocyte is placed in the recording chamber and perfused with the recording solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.[12][15]
-
Voltage Clamp and Drug Application: The membrane potential is clamped at a holding potential (e.g., -60 mV). This compound is applied to the oocyte via the perfusion system. The current required to maintain the holding potential in the presence of the agonist is recorded. This current is a direct measure of the ion flow through the nAChR channels.
3. Data Analysis:
-
Concentration-response curves can be generated by applying different concentrations of this compound and measuring the peak current response.
-
The kinetics of channel opening, closing, and desensitization can be analyzed from the current traces.
-
The efficacy of this compound as a partial agonist can be determined by comparing its maximal response to that of a full agonist like acetylcholine.[3]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.[17][18][19]
1. Materials and Reagents:
-
A source of nAChRs (e.g., membrane preparations from electric organ of Torpedo, cultured cells expressing the receptor, or brain tissue homogenates).
-
A radiolabeled nAChR antagonist with high affinity (e.g., [3H]epibatidine).[17][18]
-
Unlabeled this compound.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of unlabeled this compound in the assay buffer.[17]
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[17]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[17]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[17]
3. Data Analysis:
-
The amount of specifically bound radioligand is plotted against the log concentration of this compound.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki (the equilibrium dissociation constant for this compound) is calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound (decamethonium) remains a cornerstone for understanding the complex pharmacology of the nicotinic acetylcholine receptor. Its dual mechanism of action, initiating as a partial agonist to cause a depolarizing (Phase I) block and transitioning to a desensitizing (Phase II) block, highlights the intricate dynamics of receptor function and regulation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel neuromuscular blocking agents with improved safety and efficacy profiles. Through the integration of quantitative data, detailed methodologies, and clear visual representations, this guide serves as a comprehensive resource for professionals dedicated to advancing the fields of neuroscience and pharmacology.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decamethonium - Wikipedia [en.wikipedia.org]
- 3. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.wfsahq.org [resources.wfsahq.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. anesthesiaserviceswa.com [anesthesiaserviceswa.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Syncurine (Decamethonium) as a Nicotinic Acetylcholine Receptor Partial Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Syncurine (decamethonium) as a partial agonist of the nicotinic acetylcholine receptor (nAChR). Decamethonium is a depolarizing neuromuscular blocking agent that exhibits selective partial agonism at muscle-type nAChRs and acts as an antagonist at neuronal nAChR subtypes.[1][2] This document details its mechanism of action, summarizes its pharmacological properties at various nAChR subtypes in comprehensive tables, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with nAChRs.
Introduction to this compound (Decamethonium) and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3] They are pentameric structures composed of various subunits, leading to a wide diversity of receptor subtypes with distinct pharmacological and physiological properties.[3] this compound, the brand name for decamethonium, is a quaternary ammonium compound that acts as a depolarizing muscle relaxant.[2][4] Its mechanism of action involves binding to nAChRs, leading to prolonged depolarization of the motor endplate and subsequent muscle paralysis.[2] While it acts as a partial agonist at muscle-type nAChRs, it exhibits antagonistic properties at neuronal nAChRs.[1]
Mechanism of Action
Decamethonium's primary effect is at the neuromuscular junction. Similar to the endogenous agonist acetylcholine (ACh), decamethonium binds to the nicotinic acetylcholine receptors on the motor endplate, causing the ion channel to open and leading to depolarization of the muscle cell membrane.[2] This initial depolarization results in transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not readily degraded and remains bound to the receptor. This persistent binding leads to a prolonged depolarization of the endplate, which in turn causes voltage-gated sodium channels to inactivate and the nAChRs to desensitize. The motor endplate becomes unresponsive to further stimulation by ACh, resulting in flaccid paralysis. This dual action of initial stimulation followed by blockade of neuromuscular transmission is characteristic of a depolarizing neuromuscular blocking agent.
At neuronal nAChRs, decamethonium does not elicit an agonist response but instead acts as an antagonist, blocking the receptor from being activated by acetylcholine.[1]
Quantitative Pharmacological Data
Table 1: Agonist Activity of Decamethonium at Muscle-Type nAChRs
| nAChR Subtype | Efficacy (relative to Acetylcholine) | EC50 (µM) | Measurement | Source |
| Mouse α1β1εδ | ~10% (Peak Current), ~15% (Net Charge) | 40 ± 3 (Peak Current), 86 ± 10 (Net Charge) | Two-Electrode Voltage Clamp | [1] |
| Mouse α1β1γδ | ~8% (Peak Current), ~5% (Net Charge) | 44 ± 6 (Peak Current), 89 ± 8 (Net Charge) | Two-Electrode Voltage Clamp | [1] |
| BC3H-1 cells | 0.016 | ~100 (for max channel open probability) | Patch-Clamp Recording | [1] |
Table 2: Antagonist Activity of Decamethonium at Neuronal nAChRs
| nAChR Subtype | IC50 (µM) | Measurement | Source |
| Mouse α7 | Most Potent | Inhibition of ACh-induced current | [1] |
| Mouse α4β2 | More potent than α3β2 | Inhibition of ACh-induced current | [1] |
| Mouse α3β4 | More potent than α3β2 | Inhibition of ACh-induced current | [1] |
| Mouse α3β2 | Least potent of those tested | Inhibition of ACh-induced current | [1] |
Experimental Protocols
The characterization of this compound's interaction with nAChRs involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of decamethonium for various nAChR subtypes through competition with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Decamethonium bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of nicotine or another appropriate unlabeled ligand).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue expressing the target nAChR in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor to saturate the receptors.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of decamethonium.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the decamethonium concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the functional characterization of ion channels expressed in a heterologous system.
Objective: To determine the potency (EC50) and efficacy of decamethonium at different nAChR subtypes and to characterize its antagonistic effects.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
Decamethonium bromide and acetylcholine solutions.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist/Antagonist Application:
-
Agonist Characterization: Apply increasing concentrations of decamethonium to the oocyte and record the resulting currents.
-
Antagonist Characterization: Co-apply a fixed concentration of acetylcholine with increasing concentrations of decamethonium and record the inhibition of the acetylcholine-induced current.
-
-
Data Analysis:
-
For agonist activity, plot the peak current response against the decamethonium concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximum response (efficacy).
-
For antagonist activity, plot the percentage inhibition of the acetylcholine response against the decamethonium concentration to determine the IC50.
-
Patch-Clamp Electrophysiology
This high-resolution technique allows for the recording of ionic currents through single or multiple ion channels.
Objective: To study the effects of decamethonium on the single-channel properties of nAChRs and to measure whole-cell currents in mammalian cells.
Materials:
-
Cell line expressing the nAChR subtype of interest.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Decamethonium bromide solution.
Procedure:
-
Cell Culture: Culture the cells expressing the target nAChR on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with the appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Recording Configurations:
-
Cell-Attached: Record single-channel currents in the presence of decamethonium in the pipette solution.
-
Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing for the recording of whole-cell currents in response to the application of decamethonium in the extracellular solution.
-
-
Data Analysis: Analyze single-channel recordings to determine open probability, conductance, and mean open time. Analyze whole-cell recordings to determine the current-voltage relationship and dose-response curves for decamethonium.
Visualizations
The following diagrams illustrate key concepts related to the action of this compound at nAChRs.
Caption: Signaling pathway of this compound as a partial agonist at the nAChR.
Caption: Experimental workflow for characterizing this compound's nAChR activity.
References
- 1. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Pharmacological Properties of Decamethonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium bromide is a depolarizing neuromuscular blocking agent that has been historically used in anesthesia to induce muscle relaxation.[1][2] Although its clinical use has largely been superseded by agents with more favorable safety profiles, such as succinylcholine, decamethonium remains a valuable tool in pharmacological research for studying the function of the nicotinic acetylcholine receptor (nAChR) and the mechanisms of neuromuscular transmission.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of decamethonium bromide, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Decamethonium bromide exerts its effects by acting as a partial agonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[5][6][7] Its structure, a long, slender molecule with two quaternary ammonium groups, allows it to bind to the acetylcholine binding sites on the nAChR.[8][9]
Upon binding, decamethonium initially mimics the action of acetylcholine, causing a depolarization of the muscle cell membrane.[10][11][12] This initial depolarization leads to transient muscle fasciculations. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not significantly metabolized by this enzyme.[7] This resistance to degradation results in a persistent depolarization of the motor endplate.
The sustained depolarization leads to a state of flaccid paralysis through two primary mechanisms:
-
Phase I Block (Depolarizing Block): The continued presence of the agonist (decamethonium) at the receptor keeps the ion channels open, leading to a persistent depolarization. This prevents the repolarization of the endplate, rendering it unresponsive to subsequent nerve impulses.[11][13] Voltage-gated sodium channels in the surrounding muscle membrane also become inactivated due to the sustained depolarization, further contributing to the block.
-
Phase II Block (Desensitizing Block): With prolonged exposure to decamethonium, the nAChRs can become desensitized. In this state, the receptors are no longer responsive to agonists, including acetylcholine, even though the membrane may have partially repolarized. This phase of the block shares some characteristics with a non-depolarizing block.[13]
The transition from Phase I to Phase II block is a complex process influenced by the dose and duration of decamethonium administration.
Pharmacokinetics
The pharmacokinetic profile of decamethonium bromide is characterized by a rapid onset and a relatively short duration of action.
| Parameter | Value | Species | Source |
| Onset of Paralysis | ~2 minutes | Human | [7] |
| Duration of Action | ~15 minutes | Human | [7] |
| Plasma Half-life (t½) | Approximately 0.5 - 1 hour | Human | [7] |
| Metabolism | Not hydrolyzed by plasma cholinesterase; no evidence of significant biotransformation in small animals. | Human, Animals | [7] |
| Excretion | Primarily excreted unchanged by the kidneys through a combination of glomerular filtration and tubular secretion. In rabbits, 80% of an intravenous dose was excreted in the urine within 24 hours. | Human, Rabbit | [7] |
| Distribution | Rapidly absorbed and distributed. It has been shown to accumulate in cartilage and muscular tissues in mice. The blood-brain barrier and placenta limit its transfer into the brain and fetus. | Mouse | [7] |
Pharmacodynamics
The pharmacodynamic effects of decamethonium bromide are dose-dependent and can be quantified through various in vitro and in vivo experimental models.
| Parameter | Value | Receptor/System | Species | Source |
| ED₈₀ (80% twitch tension depression) | 37 (± 4.0) µg/kg | Adductor pollicis muscle (in vivo) | Human | [10] |
| ED₈₀ (after vecuronium) | 89 (± 4.4) µg/kg | Adductor pollicis muscle (in vivo) | Human | [10] |
| EC₅₀ | 47.36 (± 9.58) µM | Phrenic nerve hemidiaphragm (in vitro) | Rat | [5] |
| Mean open time of nAChR channels | 2.8 msec (at -130 mV) | Frog muscle fibers (in vitro) | Frog | [11] |
| Forward rate constant for channel blocking | 1.7 x 10⁷ M⁻¹ sec⁻¹ | Frog muscle fibers (in vitro) | Frog | [11] |
| Backward rate constant for channel blocking | 10³ sec⁻¹ | Frog muscle fibers (in vitro) | Frog | [11] |
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade in Humans
Objective: To determine the dose-response relationship of decamethonium bromide on neuromuscular function.
Methodology: Adductor Pollicis Mechanomyography[10]
-
Patient Preparation: Anesthetize patients following a standard protocol (e.g., thiopental, isoflurane, and nitrous oxide in oxygen).
-
Nerve Stimulation: Apply supramaximal electrical stimuli to the ulnar nerve at the wrist at a frequency of 0.1 Hz.
-
Measurement of Muscle Response: Record the isometric twitch tension of the adductor pollicis muscle using a mechanomyography setup.
-
Drug Administration: Administer decamethonium bromide intravenously in a cumulative dose-response manner.
-
Data Analysis: Calculate the dose of decamethonium required to produce a certain level of twitch tension depression (e.g., ED₈₀, the dose for 80% depression).
In Vitro Assessment of Neuromuscular Blockade in Animal Tissue
Objective: To determine the potency (EC₅₀) of decamethonium bromide in an isolated nerve-muscle preparation.
Methodology: Rat Phrenic Nerve Hemidiaphragm Preparation[5]
-
Tissue Preparation: Isolate the phrenic nerve and a section of the hemidiaphragm from a rat.
-
Experimental Setup: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs solution) and maintain at a constant temperature (e.g., 37°C), bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Nerve Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses to elicit muscle contractions.
-
Measurement of Muscle Response: Record the isometric contractions of the diaphragm muscle using a force transducer.
-
Drug Application: Add decamethonium bromide to the organ bath in increasing concentrations to establish a concentration-response curve.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of decamethonium that produces 50% of the maximal inhibition of muscle contraction.
Electrophysiological Analysis of nAChR Function
Objective: To characterize the interaction of decamethonium bromide with nicotinic acetylcholine receptors at the single-channel level.
Methodology: Patch-Clamp Electrophysiology[1][3][11][12][14][15][16][17][18][19]
-
Cell/Tissue Preparation: Use a suitable preparation expressing nAChRs, such as isolated muscle fibers, cultured myotubes, or oocytes expressing cloned receptor subunits.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Recording Configuration: Establish a whole-cell or outside-out patch-clamp configuration to record ion channel currents.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) to record agonist-evoked currents.
-
Drug Application: Apply decamethonium bromide to the cell or patch using a rapid perfusion system.
-
Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze the kinetic properties of the channel gating, such as mean open time and channel blocking rates.
Signaling Pathways and Experimental Workflows
Caption: Neuromuscular junction signaling and the action of decamethonium.
Caption: Experimental workflow for in vivo neuromuscular blockade assessment.
Caption: Workflow for patch-clamp electrophysiological analysis.
Conclusion
Decamethonium bromide, while no longer a frontline clinical agent, remains a cornerstone for research into the pharmacology of the neuromuscular junction. Its well-characterized mechanism as a depolarizing blocker and partial agonist of the nicotinic acetylcholine receptor provides a valuable probe for investigating receptor function, ion channel kinetics, and the complex processes of neuromuscular transmission and blockade. The experimental protocols detailed in this guide offer a framework for the continued use of decamethonium in advancing our understanding of these fundamental physiological processes.
References
- 1. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 7. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Decamethonium bromide-mediated inhibition of embryonic muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decamethonium both opens and blocks endplate channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Patch Clamp Protocol [labome.com]
- 18. researchgate.net [researchgate.net]
- 19. Voltage clamp analysis of acetylcholine produced end-plate current fluctuations at frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Studies of Syncurine (Decamethonium) in Anesthesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of Syncurine (decamethonium), a depolarizing neuromuscular blocking agent introduced in the late 1940s. This document synthesizes available data on its mechanism of action, experimental protocols from foundational studies, and quantitative outcomes, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound, the commercial name for decamethonium bromide, emerged as one of the early synthetic neuromuscular blocking agents used in anesthesia.[1] Its introduction marked a significant step in anesthetic practice, providing profound muscle relaxation for surgical procedures.[1] Unlike its predecessor d-tubocurarine, this compound's depolarizing mechanism of action presented both advantages and challenges. This guide delves into the initial clinical evaluations that shaped our understanding of this compound.
Mechanism of Action: Depolarizing Neuromuscular Blockade
This compound acts as a depolarizing neuromuscular blocking agent, mimicking the action of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2][3][4] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound persists at the receptor, leading to a prolonged depolarization of the muscle fiber membrane.[3] This sustained depolarization initially causes transient muscle fasciculations, followed by a state of flaccid paralysis as the voltage-gated sodium channels in the surrounding membrane become inactivated and unresponsive to further stimulation by ACh.[4]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the signaling pathway at the neuromuscular junction and the action of this compound.
Experimental Protocols of Early Clinical Studies
The initial clinical evaluations of this compound were conducted in the late 1940s and early 1950s. While detailed protocols as we know them today were not always published, a reconstruction of the methodologies is possible based on available literature.
Patient Population and Anesthetic Agents
Early studies typically involved adult patients undergoing various surgical procedures. Anesthesia was often induced with intravenous barbiturates, such as thiopental, and maintained with nitrous oxide and oxygen, sometimes supplemented with other agents like pethidine.
Administration of this compound
This compound (decamethonium iodide or bromide) was administered intravenously. The initial dose was typically in the range of 2 to 3 mg, with subsequent smaller doses given as needed to maintain muscle relaxation.
Monitoring of Neuromuscular Blockade
The monitoring techniques of this era were primarily qualitative and observational. Quantitative methods like acceleromyography were not yet in common use.[5][6] Anesthetists relied on clinical signs to assess the level of muscle relaxation.
Commonly Observed Parameters:
-
Loss of muscle tone: Palpation of muscles to assess flaccidity.
-
Respiratory effects: Observation of the depth and rate of spontaneous respiration, with apnea indicating profound blockade. The need for assisted or controlled ventilation was a key indicator.
-
Response to surgical stimulus: Lack of patient movement in response to incision or other surgical manipulations.
-
Jaw relaxation: Ease of laryngoscopy and endotracheal intubation.
The following diagram illustrates a likely experimental workflow for an early clinical study of this compound.
Quantitative Data from Early Clinical Studies
Obtaining precise, aggregated quantitative data from these early reports is challenging due to the narrative style of reporting and variations in study design. However, key findings can be summarized. The following tables are a synthesis of data reported in early publications, primarily from studies conducted in the late 1940s and early 1950s.
Table 1: Onset and Duration of Action of this compound
| Parameter | Reported Range | Notes |
| Onset of Action | 1 - 4 minutes | Time to maximal paralysis following initial IV dose. |
| Duration of Apnea (Initial Dose) | 15 - 25 minutes | Highly variable between patients. |
| Time to Return of Spontaneous Respiration | 20 - 30 minutes | Following a single paralyzing dose. |
| Duration of Effective Relaxation for Surgery | 10 - 20 minutes | Required repeated doses for longer procedures. |
Table 2: Dosage of this compound in Early Clinical Use
| Dosage Parameter | Reported Dose | Notes |
| Initial Intravenous Dose | 2.0 - 3.5 mg | To achieve adequate relaxation for intubation. |
| Incremental Doses | 0.5 - 1.0 mg | Administered as needed to maintain relaxation. |
| Total Dose per Procedure | Highly variable | Dependent on the duration and nature of the surgery. |
Table 3: Reported Side Effects and Observations
| Side Effect / Observation | Frequency / Description |
| Muscle Fasciculations | Commonly observed immediately after injection. |
| Postoperative Muscle Pain | Reported by some patients. |
| Bronchospasm | Infrequently reported. |
| Cardiovascular Effects | Generally minimal effects on heart rate and blood pressure were noted in healthy patients. |
| Histamine Release | Considered to be clinically insignificant.[1] |
| Reversibility | Not readily reversed by anticholinesterase agents. |
Discussion and Conclusion
The early clinical studies of this compound established its efficacy as a potent, short-acting muscle relaxant. Its rapid onset of action was an advantage for procedures like endotracheal intubation. However, the variability in patient response and the lack of an effective reversal agent were significant drawbacks that eventually led to its replacement by other agents like succinylcholine.[1] The methodologies of these early studies, though lacking the rigorous quantitative monitoring of modern trials, laid the groundwork for the pharmacological understanding of depolarizing neuromuscular blockers. This historical perspective is invaluable for researchers in the ongoing development of safer and more predictable neuromuscular blocking agents.
References
- 1. Clinical evaluation of this compound (decamethonium bromide); a two year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Decamethonium iodide (bistrimethyl-ammonium decane diiodide) in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Research | Anesthesia Key [aneskey.com]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. isanagpur.org [isanagpur.org]
An In-depth Technical Guide to the Depolarizing and Non-Depolarizing Effects of Syncurine (Decamethonium)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the dual pharmacological effects of Syncurine (decamethonium), a historically significant neuromuscular blocking agent. It delves into its initial depolarizing actions and the subsequent development of a non-depolarizing block, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.
Core Concepts: The Dual Nature of this compound's Neuromuscular Blockade
This compound, chemically known as decamethonium, is a quaternary ammonium compound that induces muscle paralysis by acting on the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] Its mechanism of action is complex and biphasic, characterized by an initial depolarizing phase (Phase I block) followed by a non-depolarizing phase (Phase II block or desensitization block).[2] This dual mechanism combines features of both depolarizing and competitive neuromuscular blocking agents.
Phase I: The Depolarizing Block
Initially, this compound acts as a partial agonist at the nAChR.[3][4][5][6] By binding to the receptor, it mimics the action of acetylcholine (ACh), causing the ion channel to open and leading to a sustained depolarization of the motor endplate.[1][2] This persistent depolarization results in initial, disorganized muscle contractions known as fasciculations. Following this, the voltage-gated sodium channels surrounding the endplate become inactivated and refractory to further stimulation by ACh, leading to a flaccid paralysis. This initial phase is potentiated by cholinesterase inhibitors.
Phase II: The Non-Depolarizing (Desensitizing) Block
With prolonged or repeated exposure to this compound, the neuromuscular block transitions to a Phase II block.[2] This phase is characterized by a gradual repolarization of the motor endplate, yet the muscle remains unresponsive to ACh. The primary mechanism underlying Phase II block is the desensitization of the nAChRs, where the receptors become refractory to agonists despite being in a state where they can bind them. This phase clinically resembles the block produced by competitive antagonists like d-tubocurarine, and it can be partially reversed by cholinesterase inhibitors.[7]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the depolarizing and non-depolarizing effects of this compound.
Table 1: Electrophysiological and Contractile Characteristics of this compound-Induced Neuromuscular Block
| Parameter | Phase I (Depolarizing) | Phase II (Non-Depolarizing/Desensitizing) |
| Endplate Potential | Sustained depolarization (e.g., to -30 to -60 mV) | Repolarization towards resting potential |
| Muscle Response to Nerve Stimulation | Initial fasciculations followed by flaccid paralysis | Flaccid paralysis with fade on tetanic stimulation |
| Response to Acetylcholinesterase Inhibitors | Potentiation of block | Partial reversal of block |
| Train-of-Four (TOF) Ratio | No fade (ratio ~1.0) | Fade (ratio < 0.7) |
| Post-Tetanic Potentiation | Absent | Present |
Note: Specific values can vary depending on the experimental model and conditions.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Species/Model |
| Efficacy (as a partial agonist) | Low (e.g., 0.016 relative to ACh) | BC3H-1 cells |
| Maximum Channel Open Probability | < 0.02 (at ~100 µM) | BC3H-1 cells |
| ED80 (Dose for 80% twitch depression) | 37 (± 4.0) µg/kg | Human |
| ED80 (after vecuronium pretreatment) | 89 (± 4.4) µg/kg | Human |
| EC50 (in vitro) | 47.36 (± 9.58) µM | Rat phrenic nerve hemidiaphragm |
Experimental Protocols
Protocol 1: In Vitro Analysis of Dual Neuromuscular Block Using the Frog Sciatic Nerve-Gastrocnemius Muscle Preparation
This protocol outlines a method to observe and quantify the Phase I and Phase II blocking characteristics of this compound.
3.1.1 Materials and Reagents
-
Adult frog (e.g., Rana temporaria)
-
Frog Ringer's solution (composition: 111 mM NaCl, 1.9 mM KCl, 1.1 mM CaCl₂, 0.4 mM NaH₂PO₄, 2.4 mM NaHCO₃; pH 7.2)
-
This compound (decamethonium bromide) stock solution
-
d-tubocurarine (for comparison)
-
Neostigmine (for testing reversal)
-
Dissection tools, stimulating and recording electrodes, force transducer, kymograph or digital data acquisition system.
3.1.2 Procedure
-
Preparation: Humanely euthanize a frog by double pithing. Dissect the gastrocnemius muscle with the sciatic nerve attached, keeping the preparation moist with Ringer's solution throughout.
-
Mounting: Mount the preparation in an organ bath containing oxygenated Ringer's solution. Attach the femur to a fixed point and the Achilles tendon to a force transducer to record isometric contractions.
-
Stimulation: Place the sciatic nerve on stimulating electrodes. Apply supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.
-
Phase I Block Induction: After obtaining a stable baseline of twitch responses, introduce a concentration of this compound known to induce a Phase I block (e.g., 10-50 µM). Observe for an initial potentiation or fasciculation followed by a rapid decline in twitch height.
-
Phase II Block Development: Maintain the presence of this compound in the bath for an extended period (e.g., 30-60 minutes) or administer a higher concentration.
-
Characterization of Block:
-
Train-of-Four (TOF) Stimulation: Apply four supramaximal stimuli at 2 Hz. In Phase I, the four twitch heights will be equally reduced. In Phase II, a characteristic fade will be observed where the fourth twitch is significantly smaller than the first.
-
Tetanic Stimulation: Apply a high-frequency stimulus (e.g., 50 Hz for 5 seconds). In Phase I, the contraction will not be sustained. In Phase II, the contraction will fade, and post-tetanic potentiation of the single twitch response will be observed after the tetanus.
-
-
Pharmacological Testing:
-
Add an acetylcholinesterase inhibitor (e.g., neostigmine). Observe for potentiation of the block in Phase I and partial reversal in Phase II.
-
-
Data Analysis: Measure and compare twitch height, TOF ratio, and the degree of tetanic fade and post-tetanic potentiation between the two phases.
Protocol 2: Electrophysiological Characterization of this compound's Action on nAChRs Using Patch-Clamp
This protocol details the use of whole-cell patch-clamp electrophysiology to study the agonist and channel-blocking properties of this compound.
3.2.1 Materials and Reagents
-
Cell line expressing nAChRs (e.g., BC3H-1 cells)
-
Cell culture reagents
-
External recording solution (e.g., in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose; pH 7.3)
-
Internal pipette solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.3)
-
This compound, acetylcholine (ACh), and other relevant ligands
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
3.2.2 Procedure
-
Cell Culture: Culture BC3H-1 cells to an appropriate confluency for patch-clamp experiments.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a target cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application:
-
Concentration-Response Curve: Rapidly apply increasing concentrations of this compound (e.g., 10 µM to 1 mM) to the cell and record the induced current. This will determine its efficacy as a partial agonist.
-
Co-application with ACh: To assess channel-blocking effects, co-apply a fixed concentration of this compound with varying concentrations of ACh.
-
-
Desensitization Kinetics: Apply a saturating concentration of this compound for a prolonged period and measure the rate of current decay to quantify the kinetics of receptor desensitization.
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration to construct a concentration-response curve and determine the EC₅₀ and maximal response relative to ACh.
-
Analyze the current decay during prolonged application to determine the time constants of desensitization.
-
Model the effects of co-application to estimate the binding affinity and blocking affinity of this compound.
-
Visualizations
Signaling Pathways at the Neuromuscular Junction
Caption: Signaling at the neuromuscular junction under this compound's dual action.
Experimental Workflow: Frog Nerve-Muscle Preparation
Caption: Workflow for in vitro analysis of this compound's effects.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp analysis of this compound on nAChRs.
References
- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.ucla.edu [search.library.ucla.edu]
- 5. biopac.com [biopac.com]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Syncurine's Role in the Study of Muscle Depolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syncurine®, the brand name for decamethonium, is a depolarizing neuromuscular blocking agent that has played a pivotal role in the fundamental understanding of muscle physiology and pharmacology. Although its clinical use has largely been superseded by agents with a more favorable safety profile, this compound remains an invaluable tool in the research setting for elucidating the mechanisms of muscle depolarization, receptor pharmacology, and the pathophysiology of neuromuscular disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in studying muscle depolarization.
Core Mechanism of Action
This compound is a quaternary ammonium compound that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of skeletal muscle.[1][2] Its molecular structure, featuring two quaternary ammonium groups separated by a flexible chain of ten methylene groups, allows it to bind to the acetylcholine binding sites on the α-subunits of the nAChR.[3]
Upon binding, this compound mimics the action of acetylcholine (ACh), causing the ion channel of the nAChR to open. This leads to an influx of sodium ions (Na+) and an efflux of potassium ions (K+), resulting in a sustained depolarization of the motor endplate.[1] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is not a substrate for this enzyme and therefore persists in the synaptic cleft, leading to a prolonged depolarization.[1]
This persistent depolarization has two main consequences:
-
Phase I Block: The initial, sustained depolarization leads to muscle fasciculations followed by flaccid paralysis. The membrane potential is held above the threshold for firing an action potential, leading to the inactivation of voltage-gated sodium channels in the peri-junctional membrane, rendering the muscle fiber refractory to further stimulation by ACh.[4][5]
-
Phase II Block (Desensitization Block): With prolonged exposure to this compound, the nAChRs can become desensitized. In this state, the receptors are no longer responsive to agonists, including this compound itself, and the membrane potential may partially repolarize. However, neuromuscular transmission remains blocked.[4][6]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative data from studies investigating the effects of this compound on muscle depolarization and neuromuscular blockade.
| Parameter | Species/Preparation | Value | Reference(s) |
| ED90 (90% twitch depression) | Human (adductor pollicis) | 0.26 +/- 0.02 mg/kg (cumulative dose with infusion) | [7] |
| Concentration for 50% block | Frog nerve-muscle prep | 75 µM (comparable to 12.5 µM Succinylcholine) | [4] |
| Time to Onset of Paralysis | Human | ~2 minutes | [1] |
| Duration of Action | Human | ~15 minutes | [1] |
| Parameter | Species/Preparation | Value | Reference(s) |
| Depolarization (10 µM) | Rat EAMG Muscle | Significantly lower than normal muscle | [8] |
| Depolarization (25 µM) | Rat Normal Muscle | Maintained depolarization | [8] |
| MEPP Amplitude Reduction | Rat Normal and EAMG Muscle | Maintained until washout | [8] |
Experimental Protocols
In Vitro Muscle Contraction Assay: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo model is a cornerstone for studying the effects of neuromuscular blocking agents on synaptic transmission and muscle contractility.[9][10]
Methodology:
-
Preparation of the Tissue:
-
Humanely euthanize a mouse or rat according to institutional guidelines.
-
Carefully dissect the diaphragm with the phrenic nerve intact. The preparation is then divided into two hemidiaphragms.[9]
-
Mount each hemidiaphragm in a separate organ bath containing Krebs-Ringer solution (Composition: 118.1 mM NaCl, 3.4 mM KCl, 0.8 mM MgSO4, 1.2 mM KH2PO4, 11.1 mM Glucose, 25.0 mM NaHCO3, 2.5 mM CaCl2) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[11]
-
-
Experimental Setup:
-
The tendinous end of the diaphragm is fixed to a hook at the bottom of the organ bath, and the costal margin is connected via a silk thread to an isometric force transducer.
-
The phrenic nerve is placed over a pair of platinum stimulating electrodes.[9]
-
-
Stimulation and Recording:
-
Apply supramaximal electrical stimuli to the phrenic nerve (e.g., 5 V amplitude, 0.1 ms pulse width, 0.1 Hz frequency).[9][10]
-
Record the resulting isometric muscle twitches using a data acquisition system.
-
Establish a stable baseline of twitch tension for at least 20-30 minutes before adding any drugs.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in Krebs-Ringer solution.
-
Add this compound to the organ bath in a cumulative manner to construct a dose-response curve. Allow the effect of each concentration to reach a plateau before adding the next.
-
Record the percentage inhibition of the twitch height at each concentration.
-
-
Data Analysis:
-
Plot the percentage of twitch inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Electrophysiological Recording of End-Plate Potentials
This technique allows for the direct measurement of the depolarization of the motor endplate in response to this compound.[12]
Methodology:
-
Preparation of the Muscle:
-
Use an isolated muscle preparation, such as the frog sartorius or mouse lumbrical muscle, pinned out in a chamber superfused with a physiological saline solution (e.g., Ringer's solution).
-
To prevent muscle contraction, which can dislodge the microelectrode, either cut the muscle tendons or add a muscle-specific sodium channel blocker like µ-conotoxin to the superfusion solution.
-
-
Intracellular Recording:
-
Pull glass microelectrodes to a fine tip (resistance of 10-30 MΩ) and fill with 3 M KCl.
-
Under microscopic guidance, carefully impale a muscle fiber near the end-plate region. A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential (typically -60 to -90 mV).[12]
-
Record the membrane potential using an intracellular amplifier.
-
-
Application of this compound:
-
This compound can be applied either by adding it to the superfusion solution or by iontophoretic application from a micropipette positioned near the endplate.
-
For superfusion, introduce known concentrations of this compound into the bathing solution and record the resulting change in membrane potential.
-
For iontophoresis, fill a micropipette with a concentrated solution of this compound and apply brief ejecting current pulses to deliver a precise amount of the drug to the endplate.[13]
-
-
Data Analysis:
-
Measure the peak amplitude of the depolarization caused by this compound.
-
Analyze the time course of the depolarization, including the rise time and decay time.
-
For dose-response studies, plot the peak depolarization against the concentration of this compound.
-
Radiolabeled this compound Uptake Assay
This assay quantifies the binding and entry of this compound into the muscle fiber, providing insights into its pharmacokinetics at the neuromuscular junction.
Methodology:
-
Preparation of Radiolabeled this compound:
-
Use commercially available radiolabeled this compound (e.g., [14C]-decamethonium or [3H]-decamethonium) or custom-synthesized compound with a known specific activity.
-
-
Tissue Preparation and Incubation:
-
Isolate muscle tissue, such as the rat diaphragm, and incubate it in a physiological buffer containing a known concentration of radiolabeled this compound.
-
Incubations are typically carried out at 37°C for various time points to determine the time course of uptake.[14]
-
To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of unlabeled this compound or another nAChR antagonist.
-
-
Washing and Sample Processing:
-
After incubation, rapidly wash the muscle tissue with ice-cold buffer to remove unbound radioligand.
-
The tissue is then blotted dry, weighed, and solubilized using a tissue solubilizer.[15]
-
-
Scintillation Counting:
-
Data Analysis:
-
Express the uptake of radiolabeled this compound as pmol/mg of tissue.
-
Analyze the data to determine kinetic parameters such as the rate of uptake and the total binding capacity.
-
Mandatory Visualizations
Caption: Signaling pathway at the neuromuscular junction and the action of this compound.
Caption: Workflow for in vitro muscle contraction assay using this compound.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Entry of decamethonium in rat muscle studied by autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]
- 5. The characteristics of `end-plate noise' produced by different depolarizing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinylcholine and decamethonium: comparison of depolarization and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A comparison of the time course of excitation and inhibition by iontophoretic decamethonium in frog endplate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labelled decamethonium in cat muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. research.columbia.edu [research.columbia.edu]
Foundational Research on Decamethonium's Effect on Motor Endplates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research on the effects of decamethonium on motor endplates. Decamethonium is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR). Its mechanism of action involves initial depolarization of the motor endplate, leading to transient muscle fasciculations, followed by a state of flaccid paralysis. This paralysis is a consequence of sustained depolarization, which inactivates voltage-gated sodium channels, and receptor desensitization. This document summarizes key quantitative data, details established experimental protocols for studying decamethonium's effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Decamethonium is a bis-quaternary ammonium compound that has been instrumental in the pharmacological characterization of the neuromuscular junction.[1] Its structural similarity to acetylcholine allows it to bind to and activate nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[1][2] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium persists in the synaptic cleft, leading to prolonged receptor activation and subsequent neuromuscular block.[1][3] Understanding the precise molecular interactions and physiological consequences of decamethonium's action is crucial for the fields of pharmacology, anesthesiology, and neuroscience.
Mechanism of Action
Decamethonium's primary mode of action is as a partial agonist of the nAChR at the neuromuscular junction.[4][5] Its effects can be categorized into two distinct phases:
-
Phase I Block (Depolarizing Block): Upon binding to the nAChR, decamethonium mimics the action of acetylcholine, causing the ion channel to open and leading to a sustained depolarization of the motor endplate.[3] This initial depolarization results in disorganized muscle contractions known as fasciculations. The persistent depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation by nerve impulses.[3]
-
Phase II Block (Desensitizing Block): With prolonged exposure, the nAChRs become desensitized. In this state, the receptors are less responsive to agonists, including decamethonium and acetylcholine.[3] The molecular mechanisms underlying desensitization are complex and involve conformational changes in the receptor protein.[3] This phase is characterized by a flaccid paralysis that can be partially reversed by anticholinesterase agents.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of decamethonium with nicotinic acetylcholine receptors.
Table 1: Binding Affinity of Decamethonium for Nicotinic Acetylcholine Receptors
| Receptor Subtype | Preparation | Radioligand | Kd (µM) | Reference |
| Muscle-type nAChR | Torpedo californica electric organ | [3H]acetylcholine | Data not available | |
| Neuronal α4β2 nAChR | Rat Brain Homogenate | [3H]cytisine | Data not available | [6] |
| Neuronal α7 nAChR | Rat Brain Homogenate | [3H]methyllycaconitine | Data not available | [6] |
| Neuronal α3β4 nAChR | IMR-32 Cells | [3H]epibatidine | Data not available | [6] |
Table 2: Potency and Efficacy of Decamethonium
| Parameter | Species/Preparation | Value | Reference |
| EC50 | Rat phrenic nerve hemidiaphragm | 47.36 ± 9.58 µM | [7] |
| ED80 | Human (adductor pollicis) | 37 ± 4.0 µg/kg | [8] |
| EC50 (peak current) | Mouse muscle nAChR (α1β1εδ) | 40 ± 3 µM | [9] |
| EC50 (net charge) | Mouse muscle nAChR (α1β1εδ) | 86 ± 10 µM | [9] |
| EC50 (peak current) | Mouse muscle nAChR (α1β1γδ) | 44 ± 6 µM | [9] |
| EC50 (net charge) | Mouse muscle nAChR (α1β1γδ) | 89 ± 8 µM | [9] |
| IC50 (cytotoxicity) | Mouse J774.1 cells | > 100 µM | [4] |
| Efficacy (relative to ACh) | Mouse muscle nAChR (α1β1εδ) | ~10% (peak current), ~15% (net charge) | [9] |
| Efficacy (relative to ACh) | Mouse muscle nAChR (α1β1γδ) | ~8% (peak current), ~5% (net charge) | [9] |
Experimental Protocols
Patch-Clamp Electrophysiology
The patch-clamp technique is a powerful tool for studying the effects of decamethonium on individual ion channels at the motor endplate.
Objective: To measure the single-channel currents and whole-cell currents elicited by decamethonium and to characterize its agonist and channel-blocking properties.
Methodology:
-
Preparation of Motor Endplates: Isolate muscle fibers with intact motor endplates from a suitable animal model (e.g., frog sartorius muscle, rodent diaphragm).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.2.
-
Gigaohm Seal Formation: Gently press the micropipette against the motor endplate membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Recording Configurations:
-
Cell-attached: Record single-channel currents through the patched membrane without rupturing it.
-
Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing for the recording of whole-cell currents.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a negative holding potential (e.g., -60 mV to -80 mV) to mimic the resting state.
-
Apply voltage steps or ramps to investigate the voltage-dependency of decamethonium's effects. For example, to study channel block, a series of depolarizing voltage steps can be applied in the presence of decamethonium.
-
-
Drug Application: Perfuse the preparation with an external solution containing known concentrations of decamethonium. Rapid solution exchange systems can be used to study the kinetics of receptor activation and desensitization.
-
Data Analysis: Analyze the recorded currents to determine single-channel conductance, open probability, mean open time, and the kinetics of channel block.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Kd) of decamethonium for nAChRs.
Objective: To quantify the binding of decamethonium to nAChRs in a competitive binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues rich in nAChRs (e.g., Torpedo electric organ, mammalian brain regions, or cultured cells expressing specific nAChR subtypes) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Radioligand Selection: Choose a radiolabeled ligand known to bind to the nAChR subtype of interest (e.g., [3H]acetylcholine, [3H]epibatidine, or α-bungarotoxin labeled with 125I).[6]
-
Competitive Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled decamethonium.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the decamethonium concentration. Determine the IC50 value (the concentration of decamethonium that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Neuromuscular Blockade Measurement
This protocol assesses the in vivo potency and duration of action of decamethonium.
Objective: To measure the degree of neuromuscular blockade induced by decamethonium in an anesthetized animal.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat, cat, or rabbit). Cannulate a vein for drug administration and an artery for blood pressure monitoring.
-
Nerve Stimulation: Isolate a peripheral nerve-muscle preparation (e.g., sciatic nerve-tibialis anterior muscle). Place stimulating electrodes on the nerve.
-
Muscle Contraction Measurement: Attach the tendon of the muscle to a force transducer to record isometric twitch contractions.
-
Stimulation Protocol: Stimulate the nerve supramaximally with single pulses (e.g., at 0.1 Hz) or a train-of-four (TOF) stimulus.
-
Drug Administration: Administer decamethonium intravenously at various doses.
-
Data Recording: Continuously record the muscle twitch tension and arterial blood pressure.
-
Data Analysis: Determine the dose-response relationship for decamethonium-induced twitch depression. Calculate parameters such as the ED50 or ED90 (the dose required to produce 50% or 90% twitch depression, respectively). Measure the onset time, time to maximal block, and duration of action.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: nAChR signaling at the motor endplate and the effects of decamethonium.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Syncurine (Decamethonium): A Historical and Technical Review of its Clinical Use
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Syncurine, the brand name for decamethonium bromide, holds a significant place in the history of anesthesia as one of the earliest synthetic neuromuscular blocking agents to be introduced into clinical practice. For a period, it was a key tool for achieving muscle relaxation during surgical procedures and electroconvulsive therapy.[1] This technical guide provides a comprehensive historical perspective on the clinical use of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the factors that led to its eventual decline in favor of newer agents. The information is intended for researchers, scientists, and drug development professionals interested in the evolution of neuromuscular blocking drugs.
Development and Early Clinical Use
The pioneering research into neuromuscular blocking agents in the mid-20th century led to the development of decamethonium. The first studies on decamethonium bromide were published in 1948, and by 1949, it was being marketed as this compound.[2] Its introduction was a significant advancement, offering a synthetic alternative to d-tubocurarine. Early reports highlighted its advantages, including a short duration of action, rapid recovery without the need for an antagonist, and a lack of histamine release.[2] These properties made it a valuable adjunct to anesthesia, facilitating tracheal intubation and providing muscle relaxation for various surgical interventions.[1]
Mechanism of Action: A Depolarizing Blockade
This compound is a depolarizing neuromuscular blocking agent.[3] Its mechanism of action is fundamentally different from non-depolarizing agents like d-tubocurarine.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the signaling pathway at the neuromuscular junction and the action of this compound:
As a partial agonist of the nicotinic acetylcholine receptor (nAChR), this compound mimics the action of acetylcholine (ACh).[3] Upon binding to the nAChR on the motor endplate, it causes depolarization, leading to initial muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is not degraded by this enzyme.[3] This leads to a persistent depolarization of the motor endplate. The membrane remains in a depolarized and unresponsive state, preventing further stimulation by the normal release of ACh, which results in a flaccid paralysis.[3] This is known as a Phase I block. With prolonged administration, a Phase II block can occur, which resembles a non-depolarizing block.[4]
Quantitative Clinical and Preclinical Data
The following table summarizes the available quantitative data for this compound (decamethonium). It is important to note that much of this data is from historical studies and may have been generated using methodologies that differ from current standards.
| Parameter | Value | Species | Notes |
| Potency | |||
| ED80 (80% twitch depression) | 37 µg/kg | Human | Administered alone in anesthetized patients.[5] |
| EC50 | 47.36 ± 9.58 µM | Rat (in vitro) | Phrenic nerve hemidiaphragm preparation.[3] |
| Pharmacokinetics | |||
| Onset of Action | ~2 minutes | Human | Following intravenous administration. |
| Duration of Action | ~15 minutes | Human | |
| Elimination | Primarily renal | Rabbit | 80% of an IV injection was excreted unchanged in the urine within 24 hours.[6] |
| Biotransformation | No evidence in small animals | Mouse, Rabbit | [6] |
Experimental Protocols
In Vivo Evaluation in Animal Models (e.g., Cat)
Objective: To determine the dose-response relationship, duration of action, and cardiovascular effects of this compound.
General Methodology:
-
Animal Preparation: Cats were anesthetized, typically with an agent like urethane. The trachea was cannulated for artificial respiration if necessary.
-
Nerve-Muscle Preparation: The sciatic or ulnar nerve was isolated and prepared for electrical stimulation. The corresponding muscle (e.g., gastrocnemius or tibialis anterior) was attached to a force transducer to record twitch tension.
-
Drug Administration: this compound was administered intravenously, often through a cannulated femoral vein.
-
Stimulation and Recording: The nerve was stimulated with supramaximal square-wave pulses at a set frequency (e.g., 0.1 Hz). The resulting muscle twitch height was recorded on a kymograph or a more modern data acquisition system.
-
Cardiovascular Monitoring: Arterial blood pressure and heart rate were continuously monitored to assess for cardiovascular side effects.
-
Data Analysis: The dose of this compound required to produce a certain level of twitch depression (e.g., 50% or 95%) was determined to establish its potency. The time from drug administration to maximum block (onset) and the time for recovery of twitch height were measured to determine the duration of action.
In Vitro Evaluation (e.g., Rat Phrenic Nerve-Hemidiaphragm Preparation)
Objective: To determine the potency and mechanism of action of this compound in an isolated nerve-muscle preparation.
General Methodology:
-
Tissue Preparation: A rat was euthanized, and the phrenic nerve-hemidiaphragm was dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation and Recording: The phrenic nerve was stimulated with electrodes, and the contractions of the diaphragm were recorded using a force transducer.
-
Drug Application: Cumulative concentrations of this compound were added to the organ bath to generate a concentration-response curve.
-
Data Analysis: The concentration of this compound that produced a 50% reduction in twitch height (EC50) was calculated to determine its potency. The nature of the block (depolarizing vs. non-depolarizing) could be further investigated by observing the response to tetanic stimulation and the effects of anticholinesterase agents.
Clinical Evaluation in Anesthetized Patients
Objective: To determine the potency, duration of action, and safety of this compound in humans.
General Methodology:
-
Patient Preparation: With informed consent, patients scheduled for surgery under general anesthesia were enrolled. Anesthesia was induced and maintained with standard anesthetic agents.
-
Neuromuscular Monitoring: The ulnar nerve was stimulated at the wrist, and the evoked response of the adductor pollicis muscle was measured, often using mechanomyography or electromyography. Train-of-four (TOF) stimulation was a common monitoring modality.
-
Drug Administration: this compound was administered intravenously in incremental doses to determine the dose required for a specific level of neuromuscular block (e.g., ED95, the dose required to produce 95% twitch suppression).
-
Data Collection: The time to onset of block, clinical duration (time to 25% recovery of twitch height), and total duration of action were recorded. Cardiovascular parameters and any adverse events were also monitored and documented.
The following diagram illustrates a general workflow for the evaluation of a new neuromuscular blocking agent, based on the types of studies conducted for drugs like this compound.
Decline in Clinical Use and Reasons for Withdrawal
Despite its initial promise, the clinical use of this compound waned over time for several reasons. A significant factor was the wide variability in patient response, making its effects unpredictable.[2] Some patients experienced prolonged paralysis, a serious complication if not managed appropriately.[1] Early suggestions that its use might not require mechanical ventilation were later proven incorrect.[2]
The development of newer and safer neuromuscular blocking agents, most notably succinylcholine, played a crucial role in the decline of this compound.[2] Succinylcholine, another depolarizing agent, offered a much shorter duration of action, which was a significant advantage in many clinical scenarios. Subsequently, the development of non-depolarizing agents with more predictable recovery profiles and fewer side effects further displaced this compound from routine clinical practice. By the late 1950s, its use had fallen from favor, although it continued to be used in animal research for some time.[2]
Conclusion
This compound (decamethonium) represents a pivotal chapter in the development of modern anesthesia. As one of the first synthetic neuromuscular blocking agents, it provided clinicians with a valuable tool for achieving muscle relaxation. Its unique depolarizing mechanism of action set it apart from its predecessors. However, challenges with unpredictable patient responses and the advent of safer and more reliable alternatives ultimately led to its obsolescence in clinical practice. The story of this compound offers valuable lessons for drug development, highlighting the continuous search for agents with improved safety profiles, predictability, and clinical utility.
References
- 1. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]
- 2. Succinylcholine and decamethonium: comparison of depolarization and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols for In Vitro Muscle Contraction Assays Using Decamethonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium bromide is a depolarizing neuromuscular blocking agent that acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[1][2][3][4][5][6] Its mechanism of action involves binding to and activating these receptors, leading to a sustained depolarization of the muscle cell membrane.[1][2][4][5][6][7] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is resistant to this enzyme, resulting in a prolonged depolarization. This persistent depolarization leads to an initial burst of muscle fasciculations, followed by a state of flaccid paralysis as the voltage-gated sodium channels in the perijunctional membrane become inactivated and the nAChRs become desensitized.[8] These properties make decamethonium bromide a valuable tool for studying the physiology and pharmacology of the neuromuscular junction and for characterizing the effects of novel therapeutic agents on muscle function in vitro.
These application notes provide a detailed protocol for utilizing decamethonium bromide to induce and measure muscle contraction in an isolated tissue preparation.
Data Presentation
The following table summarizes key quantitative data related to the activity of decamethonium bromide in in vitro muscle contraction assays.
| Parameter | Value | Species/Tissue | Assay Conditions | Reference |
| EC50 | 40 µM | Mouse muscle-type nAChRs (α1β1) | Expressed in Xenopus oocytes, voltage-clamp electrophysiology | [9] |
| ED80 | 37 (± 4.0) µg/kg | Human adductor pollicis | In vivo, mechanomyography | [10] |
Experimental Protocols
This section outlines the detailed methodology for performing an in vitro muscle contraction assay using decamethonium bromide.
Preparation of Physiological Salt Solution (Krebs-Henseleit Buffer)
A commonly used physiological salt solution for mammalian skeletal muscle is the Krebs-Henseleit buffer.
Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11
Preparation Steps:
-
Dissolve all salts except CaCl2 in approximately 80% of the final volume of distilled water.
-
Continuously bubble the solution with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.
-
Dissolve CaCl2 in a separate small volume of distilled water and slowly add it to the main solution while stirring to prevent precipitation.
-
Bring the solution to the final volume with distilled water.
-
Maintain the solution at 37°C and continue to bubble with carbogen.
Dissection and Mounting of Muscle Tissue
Commonly used muscles for in vitro studies include the soleus or extensor digitorum longus (EDL) from rodents.
Procedure:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired muscle, keeping the tendons at both ends intact. To prevent damage, it is crucial to handle the muscle with care and avoid stretching.
-
Immediately place the isolated muscle in a dissection dish containing chilled, carbogen-aerated Krebs-Henseleit buffer.
-
Tie silk sutures securely to the tendons at both ends of the muscle.
-
Mount the muscle preparation in a temperature-controlled organ bath (37°C) filled with carbogen-aerated Krebs-Henseleit buffer.
-
Attach one suture to a fixed hook at the bottom of the organ bath and the other suture to an isometric force transducer.
-
Allow the muscle to equilibrate for at least 30-60 minutes, during which the buffer should be replaced every 15 minutes.
Experimental Setup and Data Acquisition
The experimental setup typically consists of an organ bath, a force transducer, a stimulator, and a data acquisition system.
Setup:
-
The organ bath maintains the physiological environment for the muscle tissue.
-
The isometric force transducer measures the contractile force generated by the muscle.
-
An electronic stimulator can be used to elicit twitch or tetanic contractions to assess muscle viability before applying decamethonium bromide.
-
A data acquisition system records the output from the force transducer for later analysis.
Application of Decamethonium Bromide and Measurement of Contraction
Protocol:
-
After the equilibration period, record the baseline tension of the muscle.
-
Prepare a stock solution of decamethonium bromide in distilled water or physiological saline.
-
Add decamethonium bromide to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations. It is advisable to start with a low concentration and progressively increase it to construct a dose-response curve.
-
Record the contractile response following the addition of each concentration of decamethonium bromide. The initial response may be a brief period of fasciculations (a rapid, unsynchronized contraction and relaxation), followed by a sustained contraction (depolarization phase), and then relaxation as the muscle becomes paralyzed.
-
Wash out the decamethonium bromide by replacing the buffer in the organ bath several times to allow the muscle to return to its baseline tension before testing another compound or concentration.
Data Analysis
The recorded data can be analyzed to determine several parameters:
-
Peak Tension: The maximum force generated after the application of decamethonium bromide.
-
Time to Peak Tension: The time taken to reach the maximum contractile force.
-
Dose-Response Curve: By plotting the peak tension against the logarithm of the decamethonium bromide concentration, a sigmoidal dose-response curve can be generated.
-
EC50 (Half-maximal effective concentration): The concentration of decamethonium bromide that produces 50% of the maximum contractile response. This can be calculated from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of Decamethonium Bromide at the Neuromuscular Junction```dot
Caption: Experimental workflow for an in vitro muscle contraction assay.
References
- 1. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Determine Skeletal Muscle Physiologic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Decamethonium - Wikipedia [en.wikipedia.org]
- 6. Neuromuscular Junction (NMJ).pptx [slideshare.net]
- 7. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. CAS 541-22-0: Decamethonium bromide | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Use of Syncurine in Electrophysiological Studies of Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syncurine, the brand name for succinylcholine, is a depolarizing neuromuscular blocking agent widely utilized in clinical settings.[1][2] Its mechanism of action involves binding to and activating nicotinic acetylcholine receptors (nAChRs), leading to depolarization of the motor endplate.[1][3] This initial activation is followed by a persistent depolarization that causes the receptor to enter a desensitized, non-conducting state, resulting in muscle relaxation.[3][4] In the context of electrophysiological research, this compound serves as a valuable tool for characterizing the function and pharmacology of nAChRs, particularly the muscle-type subtype. These application notes provide detailed protocols and data for the use of this compound in studying nAChRs.
Quantitative Data: Electrophysiological Effects of this compound on nAChR Subtypes
The following table summarizes the known quantitative effects of this compound (succinylcholine) on various nAChR subtypes as determined by electrophysiological studies.
| nAChR Subtype | Agonist/Antagonist Effect | EC50/IC50 | Cell Type/Expression System | Electrophysiology Technique | Reference(s) |
| Muscle-type (α1)₂β1δε | Agonist (followed by desensitization) | EC50: 10.8 µM (95% CI: 9.8-11.9 µM) | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | [5] |
| Neuronal α3β2 | Poor Inhibitor | IC50: > 100 µM | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | [5] |
| Neuronal α3β4 | Poor Inhibitor | IC50: > 100 µM | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | [5] |
| Neuronal α4β2 | Poor Inhibitor | IC50: > 100 µM | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | [5] |
| Neuronal α7 | Poor Inhibitor | IC50: > 100 µM | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | [5] |
| Neuronal α9α10 | Nicotine and epibatidine act as antagonists on this subtype, suggesting this compound would likely have no agonistic effect. | Not available | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | [6] |
| Neuronal α6β2 * | Functional receptors are difficult to express; however, they are known to be involved in nicotine-induced dopamine release. | Not available | Human Embryonic Kidney (HEK) cells | Fluorescence Imaging Plate Reader Assay | [7][8] |
Note: The asterisk () indicates that other subunits may be present in the receptor complex.*
Signaling Pathways
Activation of nAChRs by an agonist like this compound initiates a rapid influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization.[9] This calcium influx acts as a critical second messenger, triggering downstream signaling cascades.[9] The prolonged activation and subsequent desensitization induced by this compound can have distinct effects on these pathways compared to the transient activation by the endogenous ligand, acetylcholine.
Two major signaling pathways modulated by nAChR activation are:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and neuroprotection.[9] Activation of nAChRs, particularly the α7 subtype, can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate various downstream targets to inhibit apoptosis and promote cell survival.[9]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and synaptic plasticity. nAChR activation can lead to the activation of this pathway, influencing gene expression and long-term cellular changes.
The persistent desensitization of nAChRs by this compound can lead to a sustained but ultimately attenuated signal compared to the pulsatile activation by acetylcholine. This can result in a differential modulation of gene expression and cellular function over time.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of nAChR Currents in Mammalian Cells
This protocol is adapted for recording nAChR-mediated currents in cultured mammalian cells (e.g., HEK293 cells stably expressing a specific nAChR subtype or primary neurons).
Materials:
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl (or KCl), 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH (or KOH) and osmolarity to ~300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in the external solution. Dilute to final desired concentrations on the day of the experiment.
-
Cell Culture: Mammalian cells expressing the nAChR subtype of interest, plated on glass coverslips.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.[10]
-
Seal Formation: Approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[11]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
This compound Application: Apply this compound at the desired concentration (e.g., ranging from 1 µM to 100 µM to determine EC50 for agonism, or a high concentration like 100 µM to study desensitization) using a rapid perfusion system.
-
Data Acquisition: Record the inward currents elicited by this compound application. To study desensitization, apply a prolonged pulse of this compound (e.g., 5-10 seconds). To study recovery from desensitization, apply a second, shorter pulse of this compound at varying time intervals after the initial prolonged pulse.
-
Data Analysis: Analyze the peak amplitude, activation kinetics, and desensitization kinetics of the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes
This protocol is suitable for characterizing nAChRs expressed in Xenopus oocytes.
Materials:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days.
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Electrodes: Fill two microelectrodes with 3 M KCl (resistance of 0.5-2 MΩ). One serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
-
This compound Stock Solution: Prepare a 10 mM stock solution in ND96.
Procedure:
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with both the voltage and current electrodes.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV.
-
This compound Application: Apply this compound at various concentrations by perfusing the chamber.
-
Data Acquisition and Analysis: Record the elicited currents and analyze as described in the patch-clamp protocol.
Experimental Workflow
The following diagram illustrates the general workflow for an electrophysiological study of nAChRs using this compound.
Logical Relationship: this compound's Dual Action on nAChRs
This compound's interaction with nAChRs can be understood as a two-step process: initial activation followed by desensitization. This dual action is concentration and time-dependent.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of α9α10 nicotinic acetylcholine receptors prevents chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interaction of α9α10 Nicotinic Receptors With Peptides and Proteins From Animal Venoms [frontiersin.org]
- 7. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α6β2 Nicotinic Acetylcholine Receptors Influence Locomotor Activity and Ethanol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes: Syncurine (Decamethonium) in Neuroscience Research Models
Introduction
Syncurine, the trade name for decamethonium, is a depolarizing neuromuscular blocking agent.[1] In neuroscience research, its primary application is not to study central nervous system targets directly, but to act as a powerful tool for immobilizing skeletal muscles. This property is invaluable in experimental paradigms where muscle contractions, or "myogenic artifacts," can corrupt sensitive neurophysiological recordings like electroencephalography (EEG) or intracellular recordings.[2][3] Furthermore, decamethonium serves as a classic pharmacological agent for studying the physiology and pathology of the neuromuscular junction (NMJ) itself, particularly the function of the nicotinic acetylcholine receptor (nAChR).[4][5]
Mechanism of Action
Decamethonium's structure is similar to that of the endogenous neurotransmitter acetylcholine (ACh).[1][6] Its mechanism proceeds in two main phases:
-
Phase I Block (Depolarizing): Decamethonium acts as a partial agonist at the nAChR on the motor endplate.[4][7] Upon binding, it opens the receptor's ion channel, causing an influx of sodium ions and depolarization of the muscle cell membrane.[8] This initial action often results in transient muscle fasciculations. Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not degraded in the synapse.[1][7] This leads to a sustained depolarization, rendering the voltage-gated sodium channels around the endplate inactive and the muscle fiber unresponsive to further nerve impulses, resulting in flaccid paralysis.[4][6]
-
Phase II Block (Desensitizing): With prolonged exposure, the post-synaptic membrane may gradually repolarize, yet the neuromuscular block persists.[6] This is believed to occur because the nAChRs become desensitized and unresponsive to any agonist, including acetylcholine.[6]
It is critical to note that this compound does not possess anesthetic or analgesic properties and does not cross the blood-brain barrier.[1][4] Therefore, its use in research models necessitates the concurrent administration of adequate anesthesia and analgesia to ensure animal welfare.
Quantitative Data Summary
The following tables summarize key quantitative parameters for decamethonium gathered from published research.
Table 1: In Vivo Efficacy in Humans
| Parameter | Species | Value | Condition | Reference |
|---|---|---|---|---|
| ED₈₀ (80% twitch depression) | Human | 37 (±4.0) µg/kg | Administered alone | [9] |
| ED₈₀ (80% twitch depression) | Human | 89 (±4.4) µg/kg | Administered after Vecuronium (10 µg/kg) |[9] |
Table 2: In Vitro Receptor Binding and Permeability in Rat Tissue
| Parameter | Preparation | Value | Condition | Reference |
|---|---|---|---|---|
| Half-max effect (permeability change) | Rat Diaphragm | ~5 µM | Depolarized muscle | [10][11] |
| Half-saturation concentration (influx) | Rat Diaphragm | 400 µM | High concentration, carrier-like kinetics | [10][11] |
| Inhibitory Constant (Ki) | Rat Diaphragm | 0.07 µM | For competitive inhibition by Tubocurarine |[10][11] |
Table 3: Exemplary Concentrations for In Vitro Studies
| Preparation | Concentration Range | Purpose | Reference |
|---|
| Rat forelimb muscle | 1, 5, 10, and 25 µM | To measure depolarization at motor end-plates |[12] |
Visualized Pathways and Workflows
Mechanism of Action at the Neuromuscular Junction
Caption: Mechanism of this compound as a depolarizing neuromuscular blocker.
Experimental Workflow for In Vivo Electrophysiology
References
- 1. Decamethonium - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. Artifact Reduction | Neupsy Key [neupsykey.com]
- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effects of acetylcholine, decamethonium and succinylcholine on neuromuscular transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. selleckchem.com [selleckchem.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decamethonium in depolarized muscle and the effects of tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decamethonium in depolarized muscle and the effects of tubocurarine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decamethonium Bromide in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of decamethonium bromide for inducing neuromuscular blockade and paralysis in animal research. This document includes detailed protocols, dosage information, and essential safety and ethical considerations.
Introduction to Decamethonium Bromide
Decamethonium bromide is a depolarizing neuromuscular blocking agent that induces paralysis.[1][2] It functions as a partial agonist of the nicotinic acetylcholine receptor (nAChR) at the motor endplate.[1][2] By binding to these receptors, it causes a sustained depolarization of the muscle cell membrane, rendering it unresponsive to further stimulation by acetylcholine and resulting in muscle paralysis.[1][2] Decamethonium has a rapid onset and a short duration of action.[2][3] It is not significantly metabolized in the body and is primarily excreted unchanged by the kidneys.[4]
Key Characteristics:
-
Mechanism of Action: Depolarizing neuromuscular blockade.[1]
-
Target: Nicotinic acetylcholine receptors at the neuromuscular junction.[2]
-
Effect: Flaccid paralysis of skeletal muscle.
-
Onset of Action: Approximately 2 minutes.[4]
-
Duration of Action: Approximately 15 minutes.[4]
Data Presentation
Pharmacokinetic Parameters
| Parameter | Animal Model | Value | Route of Administration | Citation |
| Onset of Paralysis | General | ~2 minutes | Intravenous (IV) | [4] |
| Duration of Action | General | ~15 minutes | Intravenous (IV) | [4] |
| Plasma Half-life | General | 0.5 - 1 hour | Not Specified | [4] |
| Excretion | Rabbits | 80% unchanged in urine within 24 hours | Intravenous (IV) | [4] |
Effective Doses for Neuromuscular Blockade
| Animal Model | Effective Dose (ED) | Route of Administration | Anesthesia | Citation |
| Cat | ED95: 35 µg/kg (0.035 mg/kg) | Intravenous (IV) | Chloralose | [5] |
| Cat | ED95: 70 µg/kg (0.070 mg/kg) | Intravenous (IV) | Ether | [5] |
Lethal Dose (LD50) Data
| Animal Model | LD50 | Route of Administration |
| Rat | 284 mg/kg | Rectal |
| Mouse | 137 mg/kg | Oral |
| Mouse | 116 mg/kg | Intraperitoneal (IP) |
| Mouse | 228 mg/kg | Subcutaneous (SC) |
It is crucial to note that LD50 values can vary based on factors such as the specific strain, age, and sex of the animal.
Experimental Protocols
Ethical Note: The use of neuromuscular blocking agents in animals requires strict adherence to ethical guidelines. These agents do not provide anesthesia or analgesia, and animals must be maintained under a surgical plane of anesthesia throughout the period of paralysis.
Preparation of Decamethonium Bromide Solution for Injection
Decamethonium bromide is freely soluble in water and can be prepared in sterile isotonic saline (0.9% NaCl).[4]
Materials:
-
Decamethonium bromide powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride for injection
-
Sterile vials
-
Syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), calculate the required amount of decamethonium bromide powder to achieve the desired concentration.
-
Aseptically add the powder to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Gently agitate the vial until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and expel the solution into a final sterile vial. This step ensures the sterility of the final product.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions. Aqueous solutions of decamethonium bromide are stable and can be sterilized by autoclaving.[4]
Induction of Paralysis in a Rat Model (Example Protocol)
This protocol is a general guideline and must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Rat (e.g., Sprague-Dawley, 250-300g)
-
General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Prepared decamethonium bromide solution (e.g., 1 mg/mL in sterile saline)
-
Intravenous (IV) catheter and administration set
-
Mechanical ventilator
-
Physiological monitoring equipment (ECG, blood pressure monitor, pulse oximeter, thermometer)
Procedure:
-
Anesthesia: Induce a surgical plane of anesthesia in the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Intubation and Ventilation: Intubate the trachea and initiate mechanical ventilation. This step is critical as decamethonium bromide will paralyze the respiratory muscles.
-
IV Access: Establish intravenous access, for example, via the tail vein.
-
Administration of Decamethonium Bromide: Administer a test dose of decamethonium bromide intravenously. Based on available data for other species, a starting dose in the range of 0.05-0.1 mg/kg could be considered for dose-finding studies.
-
Monitoring Paralysis: The onset of paralysis is expected within approximately 2 minutes.[4] The degree of muscle relaxation can be assessed by observing the absence of spontaneous movement and the loss of muscle tone.
-
Maintaining Anesthesia and Physiological Support:
-
Continuously monitor the depth of anesthesia. Since motor reflexes are absent, rely on autonomic signs such as heart rate, blood pressure, and response to noxious stimuli (e.g., a slight increase in heart rate or blood pressure in response to a toe pinch may indicate insufficient anesthesia).
-
Maintain body temperature using a heating pad.
-
Monitor vital signs throughout the experiment.
-
-
Duration and Recovery: The paralytic effect of a single dose is expected to last approximately 15 minutes.[4] Spontaneous recovery will occur as the drug is cleared from the system. Continue mechanical ventilation until spontaneous respiration is fully restored.
-
Post-procedural Care: Provide appropriate post-procedural care as per the approved animal protocol, including analgesia if any painful procedures were performed under anesthesia.
Mandatory Visualizations
Signaling Pathway of Decamethonium Bromide
Caption: Mechanism of action of decamethonium bromide at the neuromuscular junction.
Experimental Workflow for Inducing Paralysis
References
- 1. Decamethonium bromide-mediated inhibition of embryonic muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decamethonium - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Depolarization and neuromuscular block in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Syncurine (Decamethonium Bromide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syncurine, the trade name for decamethonium bromide, is a depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action is through persistent activation of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to sustained depolarization of the motor endplate and subsequent flaccid paralysis.[1][2][3] These application notes provide a detailed framework for conducting in vivo experimental studies to investigate the pharmacodynamic effects of this compound. The protocols outlined below are designed for rodent models and can be adapted for various research applications, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug interaction studies, and the assessment of potential therapeutic interventions.
Mechanism of Action: Signaling Pathway at the Neuromuscular Junction
This compound acts as an agonist at the postsynaptic nAChRs. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not readily degraded at the neuromuscular junction.[4] This leads to a prolonged depolarization of the muscle membrane. Initially, this causes transient muscle fasciculations, but as the membrane remains depolarized, it becomes unresponsive to further stimulation, resulting in muscle paralysis.[1][4]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarworks.smith.edu [scholarworks.smith.edu]
- 4. Selective Activation of the Human Tibial and Common Peroneal Nerves with a Flat Interface Nerve Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Syncurine (Decamethonium Bromide) Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syncurine, the trade name for decamethonium bromide, is a depolarizing neuromuscular blocking agent widely used in research to study the function of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] It acts as a partial agonist at the nAChR on the motor endplate of the neuromuscular junction.[1][3][5] Its binding to the receptor initially causes depolarization and muscle fasciculation, followed by a persistent depolarization that leads to receptor desensitization and muscle paralysis.[5][6] This unique mechanism of action makes it a valuable tool for investigating neuromuscular transmission and for the development of novel therapeutics targeting nAChRs.
These application notes provide detailed protocols for the preparation, storage, and application of decamethonium bromide solutions for various research purposes.
Physicochemical Properties and Solubility
Decamethonium bromide is a quaternary ammonium compound with the chemical formula C₁₆H₃₈Br₂N₂ and a molecular weight of 418.3 g/mol .[7] It typically appears as a white crystalline solid.[8]
Table 1: Solubility of Decamethonium Bromide in Common Solvents
| Solvent | Solubility | Notes |
| Water | Freely soluble[9][10] | Aqueous solutions are stable and can be sterilized by autoclaving.[9][10] |
| Dimethyl sulfoxide (DMSO) | 16 mg/mL[11]; 34 mg/mL[8] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[8] |
| Ethanol | 33 mg/mL[11] | --- |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL[11] | --- |
| Dimethylformamide (DMF) | 2 mg/mL[11] | --- |
Preparation of Stock and Working Solutions
Proper preparation of decamethonium bromide solutions is critical for experimental reproducibility. The following protocols provide guidance for preparing solutions for both in vitro and in vivo studies.
Stock Solution Preparation (10 mM in Water)
Materials:
-
Decamethonium bromide powder
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
Protocol:
-
Calculate the required mass of decamethonium bromide using the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) . For 10 mL of a 10 mM solution, this would be 0.01 mol/L x 0.01 L x 418.3 g/mol = 0.04183 g (41.83 mg).
-
Weigh the calculated amount of decamethonium bromide powder using a calibrated balance.
-
Transfer the powder to a sterile conical tube.
-
Add the desired volume of sterile, deionized water.
-
Vortex the solution until the powder is completely dissolved.
-
For long-term storage, it is recommended to filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, decamethonium bromide is often formulated in a vehicle that enhances its solubility and stability. Here are three common protocols.[1]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation This formulation is suitable for achieving a clear solution.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a stock solution of decamethonium bromide in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration in this example would be 2.08 mg/mL.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation This protocol uses sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve solubility.
Vehicle Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a stock solution of decamethonium bromide in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: DMSO/Corn Oil Formulation This formulation is suitable for oral administration or when a lipid-based vehicle is required.
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Prepare a stock solution of decamethonium bromide in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to create a homogeneous suspension.
Stability and Storage
Proper storage is essential to maintain the integrity of decamethonium bromide and its solutions.
Table 2: Storage and Stability of Decamethonium Bromide
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[12] | ≥ 4 years[12] | Store in a dry, well-ventilated place.[13] |
| Stock Solution in Solvent | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in Solvent | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Aqueous Solutions | Room Temperature | Stable[9][10] | Can be sterilized by autoclaving.[9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing decamethonium bromide.
Signaling Pathway of Decamethonium Bromide at the Neuromuscular Junction
Caption: Signaling pathway of this compound at the neuromuscular junction.
Experimental Workflow for Preparing and Using Decamethonium Bromide Solutions
Caption: General workflow for decamethonium bromide solution preparation and use.
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology on nAChR-Expressing Cells
This protocol describes how to measure the effect of decamethonium bromide on nAChR currents in a cell line stably expressing a specific nAChR subtype (e.g., SH-EP1 cells expressing α4β2 nAChRs).[8]
Materials:
-
nAChR-expressing cell line (e.g., SH-EP1-α4β2)
-
Cell culture medium
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2)
-
Decamethonium bromide working solutions (prepared in external solution)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Protocol:
-
Culture the nAChR-expressing cells on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply decamethonium bromide at various concentrations by switching the perfusion solution.
-
Record the inward current elicited by decamethonium bromide.
-
To determine if decamethonium bromide acts as a partial agonist, co-apply it with a full agonist like acetylcholine and observe the effect on the maximal current.
-
Wash out the drug with the external solution between applications.
-
Analyze the current-voltage relationship and dose-response curves to determine the EC₅₀ value.
In Vivo Assay: Mouse Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo model is used to assess the neuromuscular blocking activity of compounds.[14]
Materials:
-
Mouse (e.g., C57BL/6)
-
Ringer's solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 1 NaH₂PO₄, 15 NaHCO₃, 11 Glucose, saturated with 95% O₂/5% CO₂.
-
Dissection tools
-
Organ bath with stimulating and recording electrodes
-
Force transducer
-
Data acquisition system
-
Decamethonium bromide working solutions (prepared in Ringer's solution)
Protocol:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Dissect out the phrenic nerve and the attached hemidiaphragm muscle.
-
Mount the hemidiaphragm in the organ bath containing oxygenated Ringer's solution at 37°C.
-
Attach the central tendon of the diaphragm to a force transducer.
-
Place the phrenic nerve on stimulating electrodes.
-
Apply supramaximal electrical stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit muscle twitches.
-
Record a stable baseline of twitch tension for 20-30 minutes.
-
Add decamethonium bromide to the organ bath in a cumulative concentration-dependent manner.
-
Record the twitch tension at each concentration until a maximal block is achieved.
-
Wash out the drug with fresh Ringer's solution to observe recovery.
-
Analyze the data to generate a concentration-response curve and determine the IC₅₀ value.
Safety Precautions
Decamethonium bromide is a potent neuromuscular blocking agent and should be handled with care.[12][13]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the powder and solutions.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[13] Avoid contact with skin and eyes.[13]
-
First Aid: In case of accidental exposure, seek immediate medical attention. If swallowed, call a poison control center or doctor immediately.[5][7] In case of skin or eye contact, rinse thoroughly with water.[5]
-
Storage: Store decamethonium bromide in a secure, locked-up place.[5]
By following these guidelines and protocols, researchers can safely and effectively utilize this compound (decamethonium bromide) in their studies of the neuromuscular junction and nicotinic acetylcholine receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. gvnlab.bme.columbia.edu [gvnlab.bme.columbia.edu]
- 3. partone.litfl.com [partone.litfl.com]
- 4. Neuromuscular Monitoring | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. axolbio.com [axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electromyography (EMG) with Syncurine (Suxamethonium Chloride) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the use of electromyography (EMG) in conjunction with the administration of Syncurine (suxamethonium chloride), a depolarizing neuromuscular blocking agent. This compound is widely used in clinical and research settings to induce short-term muscle paralysis. Electromyography offers a quantitative method to assess the pharmacodynamics of this compound by measuring the electrical activity of muscles in response to nerve stimulation.
This document outlines the mechanism of action of this compound, detailed protocols for performing EMG studies, methods for data analysis, and representative quantitative data. The provided information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and characteristics of neuromuscular blocking agents.
Mechanism of Action of this compound at the Neuromuscular Junction
This compound is a depolarizing neuromuscular blocking agent that structurally resembles two acetylcholine (ACh) molecules linked together. Its primary site of action is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. The binding of this compound to the nAChR mimics the action of ACh, leading to the opening of the ion channel and depolarization of the motor endplate. This initial depolarization results in transient muscle fasciculations.
Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not effectively broken down at the synaptic cleft. This leads to a persistent depolarization of the motor endplate, causing voltage-gated sodium channels in the adjacent muscle membrane to become inactivated and unable to propagate further action potentials. The result is a state of flaccid paralysis, known as a Phase I block. The action of this compound is terminated through its diffusion away from the neuromuscular junction and subsequent hydrolysis in the plasma and liver by pseudocholinesterase.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies utilizing EMG to assess the effects of this compound administration.
Table 1: Dose-Response Data for Suxamethonium in Adults
| Parameter | Value | Reference |
| ED95 (mg/kg) | 0.51 | |
| Onset of Action (IV) | 30-60 seconds | |
| Duration of Action (IV) | < 10 minutes |
Table 2: Dose-Response Data for Suxamethonium in Pediatric Patients
| Age Group | ED95 (µg/kg) | Reference |
| 1-4 years | 445 | |
| 5-10 years | 454 | |
| 11-15 years | 270 | |
| Neonates | 517 | |
| Infants | 608 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuromuscular Blockade using Evoked EMG
Objective: To quantify the degree of neuromuscular blockade induced by this compound administration through the analysis of compound muscle action potentials (CMAPs).
Materials:
-
This compound (Suxamethonium Chloride) for injection
-
Research subject (animal model or human volunteer with appropriate ethical approvals)
-
EMG recording system with amplifier and data acquisition software
-
Nerve stimulator (capable of delivering supramaximal stimulation)
-
Surface or needle recording electrodes
-
Grounding electrode
-
Conductive gel
Procedure:
-
Subject Preparation:
-
Ensure the subject is appropriately anesthetized and physiologically stable.
-
Maintain normothermia throughout the experiment.
-
Shave and clean the skin over the target muscle and nerve to ensure good electrode contact.
-
-
Electrode Placement (Example: Ulnar Nerve Stimulation):
-
Stimulating Electrodes: Place the stimulating electrodes over the ulnar nerve at the wrist. The negative electrode should be positioned distally.
-
Recording Electrodes: Place the active recording electrode over the belly of the adductor pollicis muscle and the reference electrode over the tendon of the same muscle.
-
Ground Electrode: Place a ground electrode on the limb, typically between the stimulating and recording electrodes.
-
-
EMG System Setup:
-
Amplifier Settings:
-
Gain: Adjust the gain to obtain a clear, non-saturated signal. A typical starting range is 100-1000x.
-
Filters: Set the low-cut filter to 10-20 Hz and the high-cut filter to 1-2 kHz to reduce noise.
-
-
Data Acquisition:
-
Sampling Rate: Use a sampling rate of at least 2 kHz to accurately capture the CMAP waveform.
-
-
-
Nerve Stimulation Protocol:
-
Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the current until the CMAP amplitude no longer increases. Use a stimulus intensity 10-20% above this level for the experiment. A typical pulse width is 200 µs.
-
Train-of-Four (TOF) Stimulation:
-
Deliver a series of four supramaximal stimuli at a frequency of 2 Hz.
-
Repeat the TOF stimulation every 15-20 seconds to monitor the onset, depth, and recovery from neuromuscular blockade.
-
-
-
Data Acquisition and this compound Administration:
-
Record baseline CMAP responses to TOF stimulation for a stable period before drug administration.
-
Administer this compound intravenously at the desired dose.
-
Continuously record the evoked CMAP responses throughout the duration of the drug's effect.
-
-
Data Analysis:
-
Measure the amplitude and/or area under the curve of the first twitch (T1) of the TOF response.
-
Calculate the degree of neuromuscular blockade as a percentage of the baseline T1 amplitude.
-
Determine the TOF ratio by dividing the amplitude of the fourth twitch (T4) by the amplitude of the first twitch (T1). A TOF ratio of < 0.9 indicates residual neuromuscular blockade.
-
Plot the time course of T1 depression and recovery.
-
For dose-response studies, plot the maximum T1 depression against the administered dose of this compound.
-
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Signaling pathway of this compound at the neuromuscular junction.
Experimental Workflow for EMG Assessment of Neuromuscular Blockade
Caption: Experimental workflow for EMG assessment of neuromuscular blockade.
Application of Syncurine (Decamethonium) in Neuromuscular Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Syncurine, chemically known as decamethonium, is a depolarizing neuromuscular blocking agent that has historically been used in anesthesia and continues to be a valuable tool in the research of neuromuscular diseases.[1][2] Its mechanism of action involves its function as a partial agonist of the nicotinic acetylcholine receptor (nAChR) at the motor endplate.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in studying neuromuscular transmission and related pathologies.
Decamethonium's structural similarity to acetylcholine allows it to bind to and activate nAChRs, leading to depolarization of the postsynaptic membrane.[4] However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not readily degraded, resulting in persistent depolarization. This prolonged depolarization leads to a state of neuromuscular block, initially characterized by muscle fasciculations, followed by paralysis.[4][5] This unique property makes it a useful pharmacological agent to probe the function and dysfunction of the neuromuscular junction in various experimental models.
Mechanism of Action
This compound acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[1][3] The binding of decamethonium to the nAChR initially mimics the effect of acetylcholine, causing the ion channel to open and leading to a depolarization of the motor endplate.[4] This initial depolarization can be observed as transient muscle fasciculations.
However, due to its resistance to degradation by acetylcholinesterase, decamethonium remains bound to the receptors for a prolonged period. This sustained presence of the agonist leads to a persistent depolarization of the endplate, which in turn causes voltage-gated sodium channels in the surrounding muscle membrane to become inactivated. As a result, the muscle fiber becomes refractory to further stimulation, leading to a flaccid paralysis. This is often referred to as a "depolarizing block".[5]
With prolonged exposure or high concentrations of decamethonium, a phenomenon known as "Phase II block" can occur. In this phase, the muscle membrane gradually repolarizes, yet the neuromuscular block persists. The characteristics of a Phase II block resemble that of a non-depolarizing block, where the block can be partially reversed by anticholinesterase agents.[5] The exact mechanisms underlying Phase II block are complex and are thought to involve receptor desensitization and ionic shifts.
Data Presentation
The following tables summarize key quantitative data regarding the pharmacological effects of decamethonium, which are crucial for designing and interpreting experiments in neuromuscular disease research.
| Parameter | Value | Species/Model | Reference |
| EC50 (Peak Current) | 40 ± 3 µM | Mouse muscle-type nAChRs (α1β1εδ) expressed in Xenopus oocytes | [6] |
| EC50 (Net Charge) | 86 ± 10 µM | Mouse muscle-type nAChRs (α1β1εδ) expressed in Xenopus oocytes | [6] |
| Efficacy (relative to Acetylcholine) | ~10% (Peak Current) | Mouse muscle-type nAChRs (α1β1εδ) expressed in Xenopus oocytes | [6] |
| Efficacy (relative to Acetylcholine) | ~15% (Net Charge) | Mouse muscle-type nAChRs (α1β1εδ) expressed in Xenopus oocytes | [6] |
| Efficacy (Channel Open Probability) | 0.016 | BC3H-1 cells | [5] |
Table 1: Pharmacodynamic Properties of Decamethonium at the Nicotinic Acetylcholine Receptor.
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuromuscular Transmission using the Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol describes a classic ex vivo method to study the effects of this compound on neuromuscular transmission by monitoring muscle contraction force.
Materials:
-
Adult Wistar rat (200-250 g)
-
Krebs-Ringer solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose), continuously gassed with 95% O2 / 5% CO2.
-
This compound (Decamethonium bromide) stock solution.
-
Force transducer and recording system.
-
Stimulating electrodes.
-
Dissection tools.
-
Organ bath (20-50 ml capacity) with temperature control (37°C).
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly dissect the phrenic nerve-hemidiaphragm preparation.[2]
-
Mount the preparation in the organ bath containing oxygenated Krebs-Ringer solution at 37°C. One end of the diaphragm is fixed, and the other is connected to a force transducer.
-
The phrenic nerve is placed on stimulating electrodes.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous superfusion of the Krebs-Ringer solution.
-
Establish a baseline of nerve-evoked muscle contractions by stimulating the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).
-
Once a stable baseline is achieved, introduce this compound into the organ bath at the desired concentration.
-
Record the changes in twitch tension over time to observe the onset and magnitude of the neuromuscular block.
-
To study dose-response relationships, incrementally increase the concentration of this compound, allowing the effect to plateau at each concentration.
-
At the end of the experiment, wash out the drug with fresh Krebs-Ringer solution to observe any potential for recovery.
Protocol 2: Patch-Clamp Electrophysiology to Study this compound's Effect on nAChRs
This protocol allows for the direct measurement of ion channel activity in response to this compound, providing insights into its agonistic properties at the single-channel level. This is adapted from a study on BC3H-1 cells, which are a good model for muscle nAChRs.[5]
Materials:
-
BC3H-1 cell line.
-
Cell culture reagents.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM: 142 NaCl, 5.4 KCl, 1.8 CaCl2, 1.7 MgCl2, 10 HEPES, pH 7.4).
-
Internal solution (in mM: 140 CsCl, 5 EGTA, 10 HEPES, pH 7.4).
-
This compound solutions at various concentrations.
-
Rapid solution perfusion system.
Procedure:
-
Culture BC3H-1 cells to an appropriate confluency for patch-clamp recording.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and establish a gigaohm seal on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration or pull away to form an outside-out patch. The outside-out configuration is ideal for studying ligand-gated channels.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Using a rapid perfusion system, apply the external solution containing different concentrations of this compound to the patched membrane.
-
Record the resulting ionic currents. For an outside-out patch, this will represent the activity of a small number of nAChR channels.
-
To determine the efficacy, co-apply this compound with a full agonist like acetylcholine and measure the response.[5]
-
Analyze the data to determine parameters such as channel open probability, single-channel conductance, and dose-response relationships.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for in vitro neuromuscular junction assay.
References
- 1. Decamethonium - Wikipedia [en.wikipedia.org]
- 2. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decamethonium Bromide in Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decamethonium bromide, a potent neuromuscular blocking agent, in developmental biology research. This document details its mechanism of action, applications in studying musculoskeletal development, and protocols for its use in chick embryo and cell culture models.
Introduction
Decamethonium bromide is a depolarizing neuromuscular blocking agent that acts as a partial agonist of the nicotinic acetylcholine receptor (nAChR).[1] In developmental biology, it is primarily used to induce paralysis in embryonic models, allowing researchers to investigate the role of mechanical forces and neuromuscular activity in the development of the musculoskeletal system. By arresting muscle contraction, decamethonium bromide provides a powerful tool to uncouple genetic programming from the epigenetic influences of movement.
Mechanism of Action
Decamethonium bromide mimics acetylcholine at the motor endplate, causing depolarization of the postsynaptic membrane.[2] However, unlike acetylcholine, it is not readily degraded by acetylcholinesterase, leading to a persistent depolarization that renders the muscle unresponsive to further neural stimuli, resulting in rigid paralysis.[1][3] This sustained paralysis is instrumental in studying the developmental consequences of immobility.
Applications in Developmental Biology
The primary application of decamethonium bromide in this field is to create a model of embryonic paralysis to study:
-
Myogenesis: Investigating the role of muscle activity in muscle fiber formation, differentiation, and the expression of key muscle proteins like myosin heavy chain.[4]
-
Skeletal Development: Elucidating the influence of mechanical loading by muscle contractions on bone and cartilage development, including ossification, joint formation, and skeletal morphology.[5]
-
Joint Formation: Understanding how embryonic movement is critical for the cavitation of synovial joints and the prevention of joint fusion.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using decamethonium bromide in developmental biology research.
Table 1: Effects of Decamethonium Bromide on Chick Embryo Development
| Parameter | Treatment Group (Decamethonium Bromide) | Control Group (Normal Saline) | Reference |
| Mortality Rate | High, with embryos rarely surviving beyond day 16 of incubation. | Low | [4] |
| Body Weight | Significantly lower, especially from day 16 of incubation. | Normal | |
| Long Bone Size (Tibia) | Reduced by approximately 30%. | Normal | |
| Myofibril Formation | Failed to form properly. | Well-developed | [4] |
| Joint Development | Fusion of intervertebral and femorotibial joints. | Normal joint cavitation |
Table 2: Effects of Decamethonium Bromide on C2C12 Myoblast Cell Line
| Parameter | Treatment Group (Decamethonium Bromide) | Control Group | Reference |
| Cell Growth and Survival | No significant effect. | Normal | [4] |
| Myosin Heavy Chain Expression | Dramatically inhibited. | Normal | [4] |
Experimental Protocols
Protocol 1: Induction of Paralysis in Chick Embryos using Decamethonium Bromide
This protocol describes the in ovo administration of decamethonium bromide to induce paralysis in chick embryos for the study of musculoskeletal development.
Materials:
-
Fertile chicken eggs
-
Incubator (37-38°C)
-
Decamethonium bromide
-
Sterile normal saline (0.9% NaCl)
-
70% Ethanol
-
Sterile syringes and needles (e.g., 27-gauge)
-
Egg candler
-
Sealing tape or paraffin wax
Procedure:
-
Egg Incubation: Incubate fertile eggs at 37-38°C in a forced-draft incubator until the desired embryonic day (e.g., day 6).
-
Preparation of Decamethonium Bromide Solution: Prepare a 0.2% (w/v) solution of decamethonium bromide in sterile normal saline.[5][6]
-
Egg Preparation:
-
Remove the eggs from the incubator and candle them to locate the chorioallantoic membrane and major blood vessels.
-
Swab a small area of the eggshell with 70% ethanol to sterilize the injection site.
-
Create a small window in the eggshell using sterile forceps or a small drill, being careful not to puncture the underlying membrane.
-
-
Injection:
-
Using a sterile syringe, slowly inject 1 ml of the 0.2% decamethonium bromide solution onto the chorioallantoic membrane.[5]
-
For control embryos, inject 1 ml of sterile normal saline.
-
A booster dose of half the initial concentration can be administered on a subsequent day (e.g., day 8) to maintain paralysis.[5]
-
-
Sealing and Re-incubation:
-
Seal the window in the eggshell with sterile tape or paraffin wax.
-
Return the eggs to the incubator and continue incubation until the desired stage for analysis.
-
-
Embryo Harvesting: Harvest embryos at the desired time points for further analysis (e.g., histology, immunohistochemistry, or skeletal staining).
Protocol 2: Analysis of Skeletal Development using Alizarin Red and Alcian Blue Staining
This protocol is for the whole-mount staining of chick embryos to visualize bone (Alizarin Red) and cartilage (Alcian Blue).
Materials:
-
Harvested chick embryos
-
Phosphate-buffered saline (PBS)
-
100% Ethanol
-
Acetone
-
Alcian Blue staining solution (0.03% Alcian Blue in 80% ethanol and 20% glacial acetic acid)
-
Alizarin Red S staining solution (0.05% Alizarin Red S in 1% KOH)
-
1% Potassium hydroxide (KOH) solution
-
Glycerol series (20%, 50%, 80% in 1% KOH)
-
100% Glycerol
Procedure:
-
Fixation: Eviscerate and fix the embryos in 100% ethanol for 24 hours at room temperature.
-
Dehydration and Permeabilization: Transfer the embryos to 100% acetone for 24 hours at room temperature.
-
Cartilage Staining:
-
Stain the embryos in the Alcian Blue solution for 3-4 days at 37°C.
-
Rinse the embryos once with distilled water.
-
-
Clearing and Bone Staining:
-
Transfer the embryos to 1% KOH for a minimum of 3 hours.
-
Stain in the Alizarin Red S solution until the bones are distinctly red.
-
-
Destaining and Final Clearing:
-
Transfer the embryos through a graded series of glycerol/KOH washes (20%, 50%, 80%), each for 24 hours.
-
-
Storage: Store and photograph the stained embryos in 100% glycerol.
Protocol 3: Inhibition of Myogenesis in C2C12 Cells
This protocol details the use of decamethonium bromide to study its effects on the differentiation of C2C12 myoblasts.
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: DMEM with 10-20% Fetal Bovine Serum (FBS)
-
Differentiation Medium: DMEM with 2% Horse Serum
-
Decamethonium bromide
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed C2C12 cells in 6-well plates and culture them in growth medium until they reach full confluency.
-
Induction of Differentiation:
-
Once confluent, aspirate the growth medium and replace it with differentiation medium.
-
Add decamethonium bromide to the differentiation medium at the desired concentration. A range of concentrations should be tested, but studies have shown effects at concentrations tenfold higher than those used in ovo.[4]
-
-
Maintenance: Change the differentiation medium (with or without decamethonium bromide) every 24 hours.
-
Monitoring Differentiation: Observe the cells daily for the formation of myotubes.
-
Analysis: After 5-7 days, the differentiated myotubes can be analyzed for protein expression (e.g., myosin heavy chain via immunofluorescence or Western blot).
Protocol 4: Immunohistochemistry for Myosin Heavy Chain
This protocol outlines the procedure for detecting Myosin Heavy Chain (MHC) in whole-mount chick embryos.
Materials:
-
Fixed chick embryos (from Protocol 1)
-
PBS with 1% Triton X-100 (PBT)
-
Blocking buffer (PBT + 10% Fetal Calf Serum + 0.2% Sodium Azide)
-
Primary antibody against Myosin Heavy Chain (e.g., MF20)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Glycerol
Procedure:
-
Washing: Wash fixed embryos three times in PBT for 30 minutes each.
-
Blocking: Incubate the embryos in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the embryos in the primary antibody solution (diluted in blocking buffer) for 1 to 4 days at 4°C on a gentle rotator.
-
Washing: Wash the embryos extensively in PBT.
-
Secondary Antibody Incubation: Incubate the embryos in the HRP-conjugated secondary antibody (diluted in blocking buffer without sodium azide) for 2 to 4 days at 4°C.
-
Washing: Wash the embryos well in PBT.
-
Color Development: Incubate the embryos in DAB substrate until the desired staining intensity is reached.
-
Mounting and Imaging: Rinse the embryos in PBS, mount in glycerol, and image.
Visualizations
Caption: Mechanism of decamethonium bromide at the neuromuscular junction.
Caption: Experimental workflows for using decamethonium bromide.
Caption: Downstream effects of decamethonium-induced paralysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Early effects of embryonic movement: ‘a shot out of the dark’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decamethonium bromide-mediated inhibition of embryonic muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The effects of paralysis on skeletal development in the chick embryo. I. General effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuromuscular Blockade with Syncurine (Succinylcholine)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Syncurine, or succinylcholine, is a depolarizing neuromuscular blocking agent widely used in clinical and research settings to induce transient muscle paralysis.[1][2][3] Its rapid onset and short duration of action make it a valuable tool for procedures such as tracheal intubation.[2][4] Accurate assessment of the neuromuscular blockade induced by succinylcholine is critical for ensuring safety and efficacy in both preclinical and clinical studies. These application notes provide detailed methodologies and protocols for assessing neuromuscular blockade with this compound.
Succinylcholine functions by binding to and activating nicotinic acetylcholine receptors at the motor endplate, causing prolonged depolarization.[5][6] This initially leads to muscle fasciculations, followed by flaccid paralysis as the voltage-gated sodium channels in the surrounding membrane become inactivated.[2][5] The resulting neuromuscular block is typically characterized by two distinct phases: Phase I and Phase II.[6][7]
Characteristics of Succinylcholine-Induced Neuromuscular Blockade
The neuromuscular blockade induced by succinylcholine is biphasic. Understanding the characteristics of each phase is crucial for accurate assessment and interpretation of monitoring data.
-
Phase I Block: This is the initial depolarizing block. It is characterized by a decrease in the amplitude of single twitch responses, but with a sustained response to continuous electrical stimulation (no fade).[5][7] The Train-of-Four (TOF) ratio is typically greater than 0.7.[5][7] Anticholinesterase drugs can enhance this phase of the blockade.[5]
-
Phase II Block: With prolonged or repeated administration of succinylcholine, the neuromuscular block may transition to a Phase II block, which resembles the block produced by non-depolarizing agents.[5][6][8] This phase is characterized by fade in the response to tetanic and Train-of-Four stimulation, as well as post-tetanic potentiation.[8][9][10] The transition to Phase II block can be rapid, especially with higher doses.[5] Anticholinesterase agents may antagonize a well-established Phase II block.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the neuromuscular blocking effects of succinylcholine.
Table 1: Dose-Response Characteristics of Intravenous Succinylcholine
| Parameter | Value | Reference |
| ED90 (Adults) | 0.26 - 0.27 mg/kg | [12] |
| Intubating Dose (Adults) | 0.5 - 1.5 mg/kg | [2][4][12] |
| Intramuscular Dose (Adults) | 4 - 5 mg/kg | [2] |
| Intubating Dose (Infants) | 2 mg/kg | [2] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Intravenous Succinylcholine (1 mg/kg)
| Parameter | Value | Reference |
| Onset of Action | 30 - 60 seconds | [1][2][5] |
| Time to Complete Muscle Relaxation | 0.5 - 1 minute | [3][4] |
| Duration of Action | 4 - 6 minutes | [1][3] |
| Spontaneous Recovery (T1 to 10%) | ~7.1 minutes | [13] |
| Spontaneous Recovery (T1 to 90%) | ~10.9 minutes | [13] |
Experimental Protocols
Accurate assessment of neuromuscular blockade requires objective, quantitative monitoring.[14][15][16] The following protocols detail the methodologies for the most common techniques used to assess the effects of succinylcholine.
General Setup for Neuromuscular Monitoring
-
Subject Preparation: The subject should be appropriately anesthetized and sedated. Ensure adequate monitoring of vital signs.[1]
-
Nerve Stimulator: Use a calibrated peripheral nerve stimulator capable of delivering supramaximal square-wave stimuli of 0.2-0.3 ms duration.[17]
-
Electrode Placement: Clean the skin over the desired nerve (e.g., ulnar nerve) and apply silver/silver chloride electrodes. Place the negative electrode distally over the nerve and the positive electrode proximally along the nerve's course.[17][18]
-
Supramaximal Stimulation: Determine the supramaximal current by gradually increasing the stimulus intensity until the evoked muscle response (e.g., thumb adduction for the ulnar nerve) reaches a plateau. The current should then be set at 10-20% above this level.
-
Monitoring Device: Utilize a quantitative monitoring system such as acceleromyography, electromyography, or mechanomyography to objectively measure the evoked muscle response.[16][17]
Protocol 1: Single Twitch Stimulation
Single twitch stimulation is useful for determining the onset and depth of neuromuscular blockade.[17][19]
-
Stimulation Pattern: Apply single supramaximal stimuli at a frequency of 0.1 Hz (one stimulus every 10 seconds) or 1 Hz (one stimulus per second).[17][19]
-
Baseline Measurement: Record the baseline twitch height (T1) before the administration of succinylcholine.
-
Drug Administration: Administer the desired dose of succinylcholine.
-
Data Acquisition: Continuously record the twitch height and express it as a percentage of the baseline T1.
-
Assessment: The depression of the single twitch height indicates the degree of neuromuscular blockade.
Protocol 2: Train-of-Four (TOF) Stimulation
TOF stimulation is the most common method for monitoring neuromuscular blockade and is particularly useful for assessing recovery.[7][15][17]
-
Stimulation Pattern: Apply four supramaximal stimuli at a frequency of 2 Hz over 2 seconds.[7][17] This train of stimuli should be repeated every 10-12 seconds.[17][20]
-
Baseline Measurement: Record the baseline response to the four twitches (T1, T2, T3, T4) before drug administration.
-
Drug Administration: Administer succinylcholine.
-
Data Acquisition: During onset and recovery, record the amplitude of all four twitches.
-
Assessment:
-
TOF Count: The number of visible or palpable twitches provides a qualitative assessment of the block depth.
-
TOF Ratio: Calculate the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[1][15] During a Phase I block from succinylcholine, there is typically no fade, and the TOF ratio remains above 0.7, although the amplitude of all four twitches is reduced.[5][7] In Phase II, a fade in the TOF response (T4/T1 ratio < 0.7) will be observed.[8][9]
-
Protocol 3: Double Burst Stimulation (DBS)
DBS is a more sensitive method than TOF for the manual detection of residual neuromuscular blockade.[18][21][22]
-
Stimulation Pattern: Apply two short bursts of 50 Hz tetanic stimulation separated by a 750 ms interval. A common pattern is DBS3,3, which consists of three impulses in each burst.[18][22]
-
Baseline Measurement: Observe the two equal-strength muscle contractions before drug administration.
-
Drug Administration: Administer succinylcholine.
-
Data Acquisition: During recovery, manually palpate or visually observe the two evoked muscle contractions.
-
Assessment: The presence of fade, where the second response is weaker than the first, indicates residual neuromuscular blockade.[18] DBS is more easily detected by tactile evaluation than TOF fade.[21][22]
Protocol 4: Tetanic Stimulation
Tetanic stimulation is a very sensitive but painful stimulus used to assess the depth of blockade and to elicit post-tetanic potentiation.
-
Stimulation Pattern: Apply a high-frequency (typically 50 Hz) supramaximal stimulus for 5 seconds.[17][23]
-
Assessment of Fade: During a partial non-depolarizing block or a Phase II block, the muscle response will fade (i.e., the contraction will not be sustained for the full 5 seconds).[17] During a Phase I block, the response is reduced in amplitude but sustained.[5]
-
Post-Tetanic Count (PTC): In cases of profound blockade where there is no response to single twitch or TOF stimulation, a PTC can be performed. Three seconds after the cessation of the 5-second tetanic stimulus, single twitch stimuli are applied at 1 Hz. The number of post-tetanic twitches is inversely correlated with the time to spontaneous recovery.[17][20]
Visualizations
Signaling Pathway of Succinylcholine at the Neuromuscular Junction
Caption: Succinylcholine mimics acetylcholine but is not rapidly hydrolyzed, leading to prolonged depolarization and muscle paralysis.
Experimental Workflow for Assessing Neuromuscular Blockade
Caption: A generalized workflow for the quantitative assessment of neuromuscular blockade induced by this compound.
Logical Relationship of Neuromuscular Monitoring Techniques
References
- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. Medical Pharmacology: Neuromuscular blocking agents [pharmacology2000.com]
- 6. partone.litfl.com [partone.litfl.com]
- 7. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 8. academic.oup.com [academic.oup.com]
- 9. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]
- 10. Monitoring Neuromuscular Blockade | Anesthesia Key [aneskey.com]
- 11. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 12. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of profound neuromuscular block by sugammadex administered three minutes after rocuronium: a comparison with spontaneous recovery from succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anesthesiaexperts.com [anesthesiaexperts.com]
- 15. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Safe and Efficient Anesthesia: The Role of Quantitative Neuromuscular Monitoring | Clinical View [clinicalview.gehealthcare.com]
- 17. resources.wfsahq.org [resources.wfsahq.org]
- 18. academic.oup.com [academic.oup.com]
- 19. blinkdc.com [blinkdc.com]
- 20. faculty.washington.edu [faculty.washington.edu]
- 21. anesthesiologypaper.com [anesthesiologypaper.com]
- 22. Double burst stimulation (DBS): a new pattern of nerve stimulation to identify residual neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Assessment of Neuromuscular Function [anesthesiologynews.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Syncurine (Decamethonium) Concentration for Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Syncurine (decamethonium bromide) concentration for various electrophysiology applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in electrophysiology?
This compound, or decamethonium, is a depolarizing neuromuscular blocking agent.[1][2] It functions as a partial agonist at nicotinic acetylcholine receptors (nAChRs).[3][4][5] Upon binding, it initially mimics acetylcholine, causing depolarization of the postsynaptic membrane and generation of an action potential.[1][6] However, unlike acetylcholine, this compound is not readily hydrolyzed by acetylcholinesterase, leading to persistent depolarization. This sustained depolarization inactivates voltage-gated sodium channels, preventing further action potential firing and resulting in a neuromuscular block.[6]
Q2: What is the typical concentration range for this compound in in vitro electrophysiology?
The optimal concentration of this compound is highly dependent on the preparation and the specific research question. Based on published studies, here are some suggested starting ranges:
-
Single-Channel and Whole-Cell Patch-Clamp (Cultured Cells): 10 µM to 1,000 µM. A study on BC3H-1 cells found that the maximum channel open probability occurred at approximately 100 µM.[3]
-
Neuromuscular Junction (NMJ) Preparations: 1 µM to 25 µM. In studies on rat NMJ, concentrations of 1, 5, 10, and 25 µM have been used to induce depolarization.[7]
-
Neuronal Preparations (e.g., brain slices): 10 µM to 300 µM. While less common for neuronal studies, concentrations in this range have been used to investigate neuronal nAChRs.[4]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What is the "dual block" observed with this compound?
Prolonged or high-concentration application of this compound can lead to a "dual block," which consists of two phases:[6]
-
Phase I Block (Depolarizing Block): This is the initial phase of persistent depolarization, leading to muscle fasciculations followed by flaccid paralysis.[8] Electrophysiologically, this is observed as a sustained inward current and membrane depolarization.
-
Phase II Block (Desensitizing Block): With continued exposure, the nAChRs desensitize, meaning they become unresponsive to agonists, including this compound itself.[6][9] The membrane potential may start to repolarize, but the synapse remains blocked.[10] This phase can be characterized by a fade in the response to repeated nerve stimulation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable response to this compound application. | Incorrect concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and incrementally increasing it. |
| Receptor desensitization: If a high concentration is used initially, receptors may desensitize rapidly. | Start with a lower concentration and apply for shorter durations. Ensure adequate washout between applications. | |
| Preparation viability: The tissue or cell preparation may not be healthy. | Verify the health of your preparation using standard viability assays or by testing with a known potent agonist. | |
| Rapid signal rundown or fading response. | Receptor desensitization: This is a common issue with prolonged exposure to this compound.[9][11][12] | - Use the lowest effective concentration. - Apply this compound for the shortest duration necessary to obtain a stable recording. - Ensure complete washout between applications. A typical washout involves perfusing with drug-free solution for several minutes.[13][14] |
| Receptor internalization: Long-term exposure to agonists can lead to receptor internalization. | Limit the duration of the experiment and the total exposure time to this compound. | |
| Difficulty achieving a stable recording. | Voltage-clamp artifacts: Large inward currents caused by this compound can lead to a loss of voltage control. | - Use an amplifier with good series resistance compensation. - Monitor the voltage error and ensure it remains within an acceptable range. |
| Mechanical instability: Muscle contractions (fasciculations) during the initial depolarization phase can dislodge the recording electrode. | - Use a lower, non-contractile concentration of this compound if possible. - Ensure the tissue is securely anchored in the recording chamber. | |
| Variability in response between preparations. | Differences in receptor expression: The density of nAChRs can vary between animals, cultures, or even different regions of the same tissue. | Normalize your data to a maximal response elicited by a saturating concentration of a full agonist like acetylcholine. |
| Inconsistent drug application: Inefficient perfusion can lead to variable local concentrations of this compound. | Ensure your perfusion system provides rapid and complete solution exchange. Calibrate the flow rate and dead volume of your system. |
Data Summary Table
| Parameter | Concentration Range | Preparation | Recording Method | Reference(s) |
| Maximal Channel Open Probability | ~100 µM | BC3H-1 Cells | Outside-out Patch-Clamp | [3] |
| Concentration-Response | 10 - 1,000 µM | BC3H-1 Cells | Outside-out Patch-Clamp | [3] |
| Depolarization Induction | 1, 5, 10, 25 µM | Rat Neuromuscular Junction | Intracellular Recording | [7] |
| Partial Agonism (EC50) | 40 ± 3 µM (peak current) 86 ± 10 µM (net charge) | Mouse Muscle Receptors (in oocytes) | Two-Electrode Voltage-Clamp | [4] |
| Antagonism of Neuronal nAChRs | IC50 values vary by subtype | Mouse Neuronal Receptors (in oocytes) | Two-Electrode Voltage-Clamp | [4] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Relationship of this compound in a Neuromuscular Junction Preparation
-
Preparation: Prepare an isolated neuromuscular junction preparation (e.g., rat phrenic nerve-hemidiaphragm).
-
Recording Setup: Mount the preparation in a recording chamber with continuous perfusion of oxygenated physiological saline. Use a suction electrode to stimulate the phrenic nerve and a force transducer to record muscle twitch tension.
-
Baseline Recording: Record stable baseline twitch responses to nerve stimulation (e.g., 0.2 Hz).
-
Drug Application:
-
Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) in physiological saline.
-
Begin by perfusing the lowest concentration into the bath.
-
Allow the response to stabilize (typically 5-10 minutes).
-
Record the percentage reduction in twitch height.
-
-
Washout: Perfuse the preparation with drug-free saline until the twitch response returns to baseline.
-
Cumulative Dosing: Repeat step 4 with progressively higher concentrations of this compound, ensuring a complete washout and return to baseline between each concentration.
-
Data Analysis: Plot the percentage inhibition of twitch tension against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Characterizing nAChR Currents using Whole-Cell Voltage-Clamp
-
Cell Culture: Culture cells expressing the nAChR subtype of interest (e.g., BC3H-1 cells).
-
Recording Setup:
-
Place the coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Perfuse with an external solution.
-
Use a patch pipette filled with an appropriate internal solution.
-
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at a holding potential of -60 mV.
-
Drug Application:
-
Use a rapid solution exchange system to apply different concentrations of this compound.
-
Apply a test concentration (e.g., 100 µM) for a short duration (e.g., 100 ms) to evoke an inward current.
-
-
Data Acquisition: Record the peak amplitude and decay kinetics of the this compound-evoked current.
-
Concentration-Response: Repeat the application with a range of this compound concentrations to determine the concentration-response relationship for current amplitude.
-
Desensitization Protocol: To study desensitization, apply a conditioning pulse of this compound (e.g., 10 µM for 1 minute) followed by a test pulse of a higher concentration (e.g., 100 µM) to measure the remaining current.
Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Depolarizing Neuromuscular Blocking Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Decamethonium - Wikipedia [en.wikipedia.org]
- 3. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labelled decamethonium in cat muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Desensitization and Distribution of Nicotinic Acetylcholine Receptor Subtypes in Midbrain Dopamine Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased nicotinic receptor desensitization in hypoglossal motor neurons following chronic developmental nicotine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting variable responses to decamethonium bromide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variable responses to decamethonium bromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is decamethonium bromide and what is its primary mechanism of action?
Decamethonium bromide is a depolarizing neuromuscular blocking agent.[1] It acts as a partial agonist of the nicotinic acetylcholine receptor (nAChR) at the motor endplate.[2][3][4] Its binding to these receptors mimics the action of acetylcholine, causing depolarization of the muscle cell membrane.[1][4] However, unlike acetylcholine, decamethonium is not readily degraded by acetylcholinesterase, leading to a persistent depolarization that renders the endplate unresponsive to further neural stimuli, resulting in muscle paralysis.[1][2][4]
Q2: I'm observing a diminishing response to repeated doses of decamethonium. What could be the cause?
This phenomenon is likely tachyphylaxis, which is a rapid decrease in response to a drug following repeated administration.[5][6] With decamethonium, this can be due to desensitization of the nicotinic acetylcholine receptors at the neuromuscular junction.[7] The development of a "Phase II block" or "dual block" can also occur with high or prolonged doses, which has characteristics of a non-depolarizing block and may be less responsive to decamethonium itself.[7][8]
Q3: Can other drugs used in my experimental setup interfere with the action of decamethonium?
Yes, several classes of drugs can interact with decamethonium and alter its effects.[9]
-
Non-depolarizing neuromuscular blockers: Prior administration of a non-depolarizing agent like vecuronium can reduce the potency of subsequently administered decamethonium.[10]
-
Anesthetics: Inhalational anesthetics such as halothane and isoflurane can modify the response to neuromuscular blockers.[5][9]
-
Anticholinesterases: These drugs can have a complex interaction. While they may reverse a Phase II block, they can potentiate the initial depolarizing (Phase I) block.[1][5]
-
Other substances: Certain antibiotics (e.g., aminoglycosides) and calcium channel blockers can also influence the degree of neuromuscular blockade.[9]
Q4: Are there species-specific differences in the response to decamethonium?
Yes, the response to decamethonium can vary significantly between different species.[7] For instance, the characteristics of the neuromuscular block and the tendency to develop a Phase II block can differ. It is crucial to consult literature specific to your animal model to establish appropriate dosing and anticipate the expected response.
Q5: What are the best practices for preparing and storing decamethonium bromide solutions?
Decamethonium bromide is soluble in water and saline.[2][11] For in vivo experiments, it is often dissolved in saline.[2] Stock solutions can also be prepared in solvents like DMSO.[2][4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] For storage, stock solutions in solvent can be kept at -20°C for up to a month or -80°C for up to six months, sealed and protected from moisture.[2][4] Aqueous solutions are generally stable and can be sterilized by autoclaving.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to initial dose | - Incorrect dosage- Degraded drug solution- Issues with drug administration (e.g., IV line failure)- Resistance due to prior administration of a non-depolarizing blocker[10] | - Verify dose calculations based on animal weight and species-specific data.- Prepare fresh drug solutions.[2]- Confirm proper administration route and technique.- If a non-depolarizing blocker was used, allow for a sufficient washout period or adjust the decamethonium dose accordingly.[10] |
| High variability in response between animals | - Biological variability- Differences in anesthetic depth- Variations in body temperature or electrolyte balance | - Ensure consistent anesthetic depth across all animals.- Monitor and maintain core body temperature.- Ensure animals are adequately hydrated and have normal electrolyte levels. Hypokalemia and hypermagnesemia can increase paralysis.[1] |
| Prolonged or incomplete recovery from neuromuscular block | - Overdose of decamethonium- Development of a Phase II block- Impaired drug elimination (e.g., renal issues) | - Monitor the depth of blockade using neuromuscular monitoring techniques (e.g., Train-of-Four).[12][13]- If a Phase II block is suspected, administration of an anticholinesterase agent (e.g., neostigmine) may aid recovery.[1][5]- Ensure the animal model has normal renal function, as decamethonium is primarily eliminated via the kidneys.[1] |
| Initial muscle fasciculations followed by unexpected resistance to paralysis | - Development of tachyphylaxis or a Phase II block[5][7] | - Space out the doses to allow for receptor re-sensitization.- Consider using a continuous infusion rather than repeated boluses to maintain a more stable level of blockade.- Monitor the type of block (Phase I vs. Phase II) to guide further drug administration. |
Experimental Protocols
In Vitro Preparation: Rat Phrenic Nerve-Hemidiaphragm
This preparation is a classic model for studying the effects of neuromuscular blocking agents.
Methodology:
-
Humanely euthanize a rat (e.g., Wistar) following approved institutional guidelines.
-
Excise the phrenic nerve and a section of the hemidiaphragm muscle.
-
Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach the muscle to a force transducer to record isometric contractions.
-
Stimulate the phrenic nerve supramaximally with a square wave pulse (e.g., 0.2 ms duration) at a set frequency (e.g., 0.1 Hz for single twitches).[10][12]
-
Allow the preparation to equilibrate until a stable baseline twitch tension is achieved.
-
Add decamethonium bromide to the organ bath in a cumulative or single-dose manner and record the change in twitch tension.
In Vivo Monitoring of Neuromuscular Blockade
Quantitative monitoring is essential for accurately assessing the degree of neuromuscular blockade and recovery.[13][14]
Methodology:
-
Anesthetize the animal according to an approved protocol.
-
Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve).
-
Place a recording device (e.g., mechanomyography or acceleromyography transducer) on the corresponding muscle (e.g., adductor pollicis).[10][13]
-
Deliver a supramaximal stimulus to the nerve.
-
Train-of-Four (TOF) Stimulation: Apply four supramaximal stimuli at 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is used to quantify the degree of block. A fade in the twitch height is characteristic of a non-depolarizing or Phase II block.[8]
-
Single Twitch Stimulation: Apply single stimuli at a low frequency (e.g., 0.1 Hz) to observe the onset and recovery from the block.[12]
-
Administer decamethonium bromide and record the changes in the evoked responses. Adequate recovery is generally defined as a TOF ratio ≥ 0.9.[13]
Visualizations
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tachyphylaxis to decamethonium and reversibility of the block by anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis after repeated dosage of decamethonium in anaesthetized man [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 541-22-0: Decamethonium bromide | CymitQuimica [cymitquimica.com]
- 12. resources.wfsahq.org [resources.wfsahq.org]
- 13. openanesthesia.org [openanesthesia.org]
- 14. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Preventing receptor desensitization in Syncurine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syncurine (Decamethonium). The primary focus is on understanding and mitigating nicotinic acetylcholine receptor (nAChR) desensitization during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of this compound studies?
A: Receptor desensitization is a phenomenon where a receptor, after prolonged or repeated exposure to an agonist like this compound, becomes less responsive to it.[1][2] this compound, a depolarizing neuromuscular blocking agent, initially activates nicotinic acetylcholine receptors (nAChRs), leading to muscle fasciculations (Phase I block). However, continued presence of this compound causes the nAChRs to enter a non-conducting, desensitized state, resulting in a flaccid paralysis that is resistant to further stimulation (Phase II block).[3] This process is an intrinsic molecular property of the receptor.[4]
Q2: My preparation shows an initial strong response to this compound, but subsequent applications have a diminished effect. Is this desensitization?
A: Yes, a progressive decline in responsiveness upon repeated application of an agonist is a hallmark of receptor desensitization.[1][3] This is expected with depolarizing agents like this compound. The initial strong response corresponds to the activation of the nAChRs, while the diminished effect indicates the transition of receptors into a desensitized state.
Q3: What are the key factors that influence the rate and extent of nAChR desensitization?
A: Several factors can modify the desensitization process:
-
Agonist Concentration and Duration: The onset of desensitization is both time- and concentration-dependent.[3] Higher concentrations and longer exposure times lead to more profound and rapid desensitization.
-
nAChR Subunit Composition: Different nAChR subtypes exhibit distinct desensitization kinetics. For instance, receptors containing β2 subunits tend to desensitize more rapidly at low nicotine concentrations than those with β4 subunits.[5] Similarly, the α subunit composition influences the sensitivity to desensitizing agents.[5]
-
Temperature: Temperature can affect the kinetics of receptor state transitions, including the rate of desensitization and recovery.
-
Intracellular Factors: Intracellular calcium levels and the phosphorylation state of the receptor can modulate desensitization.[1][6] For example, a rise in intracellular calcium can influence the recovery from desensitization.[7]
Q4: How can I minimize receptor desensitization during my experiments?
A: To minimize desensitization, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits the desired effect to slow the onset of desensitization.
-
Limit Exposure Time: Apply this compound for the shortest duration possible to achieve your experimental goals.
-
Incorporate Washout Periods: Allow for sufficient time between agonist applications for the receptors to recover from the desensitized state. The recovery time constant can vary significantly between receptor subtypes.[8]
-
Control Intracellular Environment: If using a whole-cell patch-clamp or similar technique, be mindful of the intracellular solution's composition, as factors like calcium can influence desensitization.[6]
-
Consider Positive Allosteric Modulators (PAMs): In some experimental contexts, Type II PAMs like PNU-120596 can reactivate desensitized α7 nAChRs, though this would be a specific pharmacological intervention.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of signal after initial this compound application. | High agonist concentration causing rapid receptor desensitization. | Perform a dose-response curve to identify the minimal effective concentration. Reduce the this compound concentration used in subsequent experiments. |
| Inconsistent responses between trials. | Insufficient recovery time between this compound applications. | Increase the duration of the washout period between applications. A paired-pulse protocol can help determine the time course of recovery for your specific preparation.[8] |
| Preparation becomes unresponsive to both this compound and Acetylcholine. | Receptors are in a deeply desensitized state (Phase II block). | Allow for a prolonged recovery period (can be tens of minutes).[5] If possible, perfuse the preparation with an agonist-free solution. Consider preparing a fresh tissue/cell sample. |
| Variability in results across different cell lines or tissue types. | Different expression levels of nAChR subtypes with varying desensitization kinetics.[5] | Characterize the nAChR subtypes present in your preparation. Be consistent with the source of your biological material. Acknowledge subtype differences in your data interpretation. |
Quantitative Data Summary
The following tables summarize quantitative data on nAChR desensitization, primarily from studies using nicotine as the agonist. These values provide a reference for understanding the parameters that govern this process.
Table 1: Nicotine Concentration for Half-Maximal Desensitization and Upregulation [10]
| nAChR Subtype | Half-Maximal Desensitization (nM) | Half-Maximal Upregulation (nM) |
| α4β2 | 9.7 | 9.9 |
| α3β4 | 141 | 215 |
Table 2: Time Constants for Recovery from Nicotine-Induced Desensitization [5]
| nAChR Subtype | Recovery Time Constant (minutes) |
| α4β2 | ~15 |
| α3β2 | ~18 |
| α4β4 | ~45 |
| α3β4 | ~60 |
Key Experimental Protocols
Protocol 1: Assessing nAChR Desensitization with Paired-Pulse Application
This protocol is used to quantify the extent and time course of recovery from desensitization.[8]
Objective: To measure the degree of desensitization induced by a conditioning pulse of this compound and the time required for the receptor to recover its responsiveness.
Methodology:
-
Preparation: Prepare the cell or tissue for electrophysiological recording (e.g., two-electrode voltage clamp in Xenopus oocytes or patch-clamp of cultured neurons).
-
Baseline Response: Apply a brief "test" pulse of this compound (e.g., 10-20 ms) at a low frequency (e.g., every 30-60 seconds) to establish a stable baseline response amplitude.[6]
-
Conditioning Pulse: Apply a longer, "conditioning" pulse of the same this compound concentration (e.g., 1-2 seconds) to induce desensitization.[6][8]
-
Recovery Probing: Following the conditioning pulse, apply identical "test" pulses at varying time intervals (e.g., 1s, 5s, 15s, 30s, 60s, etc.) to probe the recovery from desensitization.
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each test pulse.
-
Calculate the recovered fraction by dividing the amplitude of the second pulse (I₂) by the amplitude of the initial pulse (I₁).
-
Plot the recovered fraction against the time interval between the conditioning and test pulses.
-
Fit the data with an exponential function to determine the time constant (τ) of recovery.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular states of the nAChR during activation and desensitization, a typical experimental workflow to study this phenomenon, and the factors that influence it.
Caption: State diagram of the nicotinic acetylcholine receptor (nAChR).
Caption: Experimental workflow for a paired-pulse desensitization assay.
Caption: Key factors influencing nAChR desensitization.
References
- 1. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. web.as.uky.edu [web.as.uky.edu]
- 4. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of calcineurin inhibits the desensitization of capsaicin-evoked currents in cultured dorsal root ganglion neurones from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desensitization Contributes to the Synaptic Response of Gain-of-Function Mutants of the Muscle Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Technical Support Center: Managing Electrophysiological Artifacts with Syncurine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing muscle artifacts in electrophysiological recordings through the use of Syncurine (succinylcholine). The following information is presented in a question-and-answer format to directly address specific issues and provide clear, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce muscle artifacts in electrophysiological recordings?
A1: this compound, with the active ingredient succinylcholine chloride, is a depolarizing neuromuscular blocking agent.[1][2] It functions by mimicking the neurotransmitter acetylcholine (ACh) at the neuromuscular junction.[3] this compound binds to nicotinic ACh receptors on the muscle fiber's motor endplate, causing a brief period of muscle fasciculations (twitching) followed by sustained depolarization. This prolonged depolarization leads to a state of flaccid paralysis, effectively eliminating muscle contractions that are a major source of artifacts in electrophysiological recordings like electroencephalography (EEG) and electromyography (EMG).[1][3]
Q2: What are the critical safety precautions to consider when using this compound in animal research?
A2: The use of this compound or any neuromuscular blocking agent in animal research requires strict adherence to ethical and safety guidelines. Crucially, this compound provides no anesthetic or analgesic effects; it only paralyzes skeletal muscle.[4][5] Therefore, it is imperative to ensure the animal is under a stable and adequate plane of general anesthesia before administering this compound.[3][5][6] Key safety precautions include:
-
Adequate Anesthesia: Anesthesia depth must be established and stable before inducing paralysis. This can be confirmed by the absence of withdrawal reflexes to noxious stimuli (e.g., toe pinch).[3][6]
-
Mechanical Ventilation: Since this compound paralyzes the respiratory muscles, mechanical ventilation is mandatory to maintain the animal's breathing.[3][5]
-
Continuous Monitoring: Throughout the period of neuromuscular blockade, physiological parameters such as heart rate, blood pressure, and core body temperature must be continuously monitored to assess the depth of anesthesia and the animal's well-being.[4][6] An unexpected increase in heart rate or blood pressure may indicate a lightening of the anesthetic plane and potential distress.[4][5]
Q3: What are the potential side effects of this compound that could impact my experiment?
A3: Beyond the intended muscle paralysis, this compound can have several side effects that researchers should be aware of as they may influence experimental outcomes. These include:
-
Cardiovascular Effects: this compound can stimulate autonomic cholinergic receptors, potentially leading to bradycardia (slow heart rate), tachycardia (fast heart rate), or other arrhythmias.[7][8][9]
-
Hyperkalemia: The initial depolarization caused by this compound can lead to a transient increase in serum potassium levels.[7][9]
-
Increased Intraocular and Intracranial Pressure: A transient increase in both intraocular and intracranial pressure can occur following administration.[8]
-
Muscle Fasciculations and Post-procedural Pain: The initial muscle fasciculations can be intense and may lead to post-procedural muscle pain.[7][9]
Careful monitoring and adherence to appropriate dosages can help mitigate these risks.
Troubleshooting Guide
Problem: I'm still observing significant muscle artifacts in my EEG/EMG recordings after administering this compound.
-
Inadequate Dosage: The dose of this compound may be insufficient to achieve complete neuromuscular blockade. Dosages should be calculated based on the animal's total body weight.[10] It may be necessary to administer a slightly higher dose, but this should be done cautiously and with careful monitoring.
-
Timing of Administration: The onset of action for intravenous this compound is rapid, typically within 30 to 60 seconds, with a short duration of action of 5 to 10 minutes.[7][10] Ensure that your electrophysiological recordings are performed during the window of maximal paralysis. For longer recording sessions, a continuous intravenous infusion may be necessary.
-
Improper Administration: Ensure that the intravenous injection was successful and the full dose was delivered into the bloodstream.
Problem: The animal's physiological parameters (heart rate, blood pressure) are unstable after this compound administration.
-
Inadequate Anesthesia: Instability in cardiovascular parameters is often an indication that the plane of anesthesia is too light.[4][5] Immediately assess the anesthetic depth and increase the concentration of the anesthetic agent as needed.
-
Direct Drug Effect: this compound itself can cause fluctuations in heart rate and blood pressure.[8][9] Ensure that the animal is physiologically stable before this compound administration to better isolate the cause of any subsequent instability.
-
Hypoxia or Hypercapnia: Inadequate mechanical ventilation can lead to changes in blood gases, which will affect cardiovascular stability. Verify that the ventilator settings are appropriate for the animal's size and metabolic rate.
Experimental Protocols
General Anesthesia and Monitoring for Rodent Electrophysiology
This protocol outlines the essential steps for anesthetizing and monitoring a rodent for an acute in vivo electrophysiology experiment.
-
Anesthesia Induction: Induce anesthesia using isoflurane (3-4% in 1 L/min oxygen) in an induction chamber.[1] Confirm a surgical plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Maintenance of Anesthesia: Transfer the animal to a stereotaxic frame and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[1]
-
Physiological Monitoring:
-
Insert a rectal probe to monitor and maintain core body temperature at 37°C using a heating pad.
-
Monitor heart rate and blood pressure continuously.
-
If performing a craniotomy, apply a local anesthetic (e.g., bupivacaine) to the incision site.
-
-
Tracheal Intubation and Ventilation: For procedures involving neuromuscular blockade, perform a tracheotomy and connect the animal to a mechanical ventilator. Adjust the tidal volume and respiratory rate according to the animal's weight.
Recommended Protocol for this compound Administration for Artifact Reduction in Rodents
This protocol should be performed only after a stable plane of surgical anesthesia has been achieved and the animal is under mechanical ventilation.
-
Drug Preparation:
-
Prepare a fresh solution of succinylcholine chloride in sterile saline. A common concentration for intravenous administration is 1-2 mg/mL.[11]
-
-
Administration:
-
For an initial bolus, administer 1-2 mg/kg of succinylcholine intravenously (IV).[12] The onset of paralysis is expected within 30-60 seconds.[10]
-
For sustained neuromuscular blockade during longer recordings, a continuous IV infusion of 2.5-4.3 mg/minute can be used in larger animals, with the rate adjusted for rodents based on body weight and continuous monitoring of the blockade.[13] A peripheral nerve stimulator can be used to monitor the depth of neuromuscular blockade.
-
-
Confirmation of Paralysis: Observe for the cessation of muscle fasciculations and the absence of any motor response to a peripheral nerve stimulus.
-
Initiation of Electrophysiological Recording: Begin your recordings once a stable state of neuromuscular blockade is achieved.
-
Monitoring During Paralysis: Continuously monitor heart rate and blood pressure. An increase of >20% from baseline may indicate a need to deepen the level of anesthesia.[3]
Quantitative Data
The following tables summarize the expected effects of neuromuscular blockade on muscle activity and electrophysiological recordings.
Table 1: Effect of Succinylcholine on Electromyographic (EMG) Activity in a Swine Model
| Muscle Group | Onset of Neuromuscular Blockade (seconds) |
| Vocalis Muscles | 36.3 ± 6.3 |
| Trapezius Muscle | 38.8 ± 14.9 |
| Triceps Brachii Muscle | 45.0 ± 8.2 |
| Diaphragm | 52.5 ± 9.7 |
Data adapted from a study comparing the differential sensitivity of various muscles to a 1.0 mg/kg intravenous bolus of succinylcholine in swine.[14]
Table 2: Conceptual Improvement in EEG Signal-to-Noise Ratio (SNR) with Muscle Artifact Reduction
| Condition | Relative Muscle Artifact Amplitude | Conceptual EEG Signal-to-Noise Ratio (SNR) |
| Baseline (Awake, moving) | High | Low |
| Under Anesthesia (No Paralysis) | Moderate to Low | Moderate |
| Under Anesthesia with this compound | Negligible | High |
This table provides a conceptual representation. Quantitative improvements in SNR are highly dependent on the experimental setup and the initial level of muscle contamination. Improving the signal-to-noise ratio is a primary goal in reducing artifacts.[2][15]
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Signaling pathway of this compound at the neuromuscular junction.
Experimental Workflow for Electrophysiology with this compound
Caption: Experimental workflow for using this compound in electrophysiology.
References
- 1. Protocol for recording neuronal activity in food and cocaine self-administration in freely behaving mice using calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative artifact reduction and pharmacologic paralysis improve detection of EEG epileptiform activity in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo whole-cell recording from morphologically identified mouse superior colliculus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscle artifacts in multichannel EEG: characteristics and reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. rctn.org [rctn.org]
- 9. researchgate.net [researchgate.net]
- 10. Recording EEG in Freely Moving Neonatal Rats Using a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. Electromyogenic Artifacts and Electroencephalographic Inferences Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recording EEG in immature rats with a novel miniature telemetry system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Syncurine (Decamethonium) Stability and Storage for Research Applications
A-Z to Ensure the Integrity of Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Syncurine (Decamethonium). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Disclaimer: this compound is a trade name for Decamethonium. There is a potential for confusion with succinylcholine, another neuromuscular blocking agent, which has also been marketed under similar trade names. This guide pertains specifically to Decamethonium.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Decamethonium, is a depolarizing neuromuscular blocking agent.[2] It functions as a partial agonist of the nicotinic acetylcholine receptor (nAChR) at the motor endplate.[3] By binding to and activating the receptor, it causes a sustained depolarization of the muscle cell membrane. This persistent depolarization leads to a state where the membrane is unresponsive to further stimulation by acetylcholine, resulting in muscle paralysis.[2][3]
Q2: How should I store this compound powder?
For long-term stability, it is recommended to store this compound (Decamethonium bromide) powder under the following conditions:
| Storage Temperature | Duration |
| -20°C | ≥ 4 years |
| 4°C | Sealed, away from moisture |
Data compiled from multiple sources.
Q3: What are the recommended storage conditions for this compound solutions?
Once dissolved, the stability of this compound solutions is dependent on the solvent and storage temperature:
| Solvent | Storage Temperature | Duration |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
It is advisable to prepare fresh solutions for optimal results and store them sealed and protected from moisture.[4]
Q4: Are aqueous solutions of this compound stable?
Aqueous solutions of Decamethonium bromide are known to be stable and can be sterilized by autoclaving.[5]
Q5: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound (Decamethonium bromide) powder in a suitable solvent such as water, DMSO, or ethanol.[3][4] For aqueous solutions, use deionized or distilled water. If using DMSO, be aware that it can be hygroscopic, and using fresh DMSO is recommended to ensure maximum solubility.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or no observable effect in my experiment. | 1. Degradation of this compound: Improper storage of stock solutions (e.g., prolonged storage at room temperature, exposure to light). 2. Incorrect Concentration: Errors in calculation or dilution. 3. pH of the experimental buffer: The activity of some neuromuscular blocking agents can be influenced by pH. | 1. Prepare a fresh stock solution from powder stored under recommended conditions. 2. Verify all calculations and ensure accurate pipetting. 3. Check the pH of your experimental buffer. While specific data on the effect of pH on Decamethonium stability is limited, it is a critical factor for many pharmaceuticals. |
| Precipitate formation in the stock solution. | 1. Solubility limits exceeded: The concentration of this compound may be too high for the chosen solvent. 2. Temperature effects: Solubility may decrease at lower temperatures. 3. Contamination: Introduction of foreign substances. | 1. Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. 2. Before use, allow refrigerated or frozen solutions to come to room temperature and ensure the precipitate has redissolved. 3. Use sterile technique when preparing and handling solutions. |
| Inconsistent results between experiments. | 1. Variable potency of stock solution: Using stock solutions of different ages or that have been stored improperly. 2. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | 1. Use a freshly prepared stock solution or a solution that has been stored correctly for a consistent period. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Methodologies
While specific degradation pathways for Decamethonium under various stress conditions are not extensively documented in publicly available literature, general procedures for forced degradation studies can be applied to assess its stability.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7][8][9][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
General Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., water).
-
Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) in separate experiments.
-
These experiments can be conducted at room temperature and under elevated temperatures (e.g., 60°C) to accelerate degradation.
-
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Conduct the experiment at room temperature and collect samples at different time intervals.
-
-
Thermal Degradation:
-
Heat a solution of this compound at an elevated temperature (e.g., 60-80°C).
-
For solid-state thermal stability, expose the this compound powder to dry heat.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV and visible light.
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
-
Analyze the samples after a defined period of exposure.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its potential degradation products.[10][11] While a specific validated method for Decamethonium was not found in the reviewed literature, a general approach for developing such a method for quaternary ammonium compounds is provided below.
Method Development Workflow:
Caption: HPLC Method Development and Validation Workflow.
Starting Parameters for Method Development:
-
Column: A reverse-phase column such as a C18 or C8 is a good starting point.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The inclusion of an ion-pairing agent may be necessary for good peak shape.
-
Detection: UV detection is suitable. The wavelength should be selected based on the UV spectrum of Decamethonium.
-
Gradient Elution: A gradient elution is often necessary to separate the polar parent compound from potentially less polar degradation products.
Signaling Pathway
Decamethonium acts on the nicotinic acetylcholine receptor at the neuromuscular junction. The binding of Decamethonium mimics acetylcholine but is not rapidly hydrolyzed, leading to prolonged depolarization and muscle paralysis.
Caption: Mechanism of Action of this compound (Decamethonium).
This technical support guide is intended to provide a foundation for researchers working with this compound. Due to the limited specific data on its degradation, it is highly recommended that individual laboratories perform their own stability assessments for their specific experimental conditions and formulations.
References
- 1. Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decamethonium - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting the Slow Onset of Action of Decamethonium in Experimental Models
For researchers, scientists, and drug development professionals utilizing decamethonium in experimental models, encountering a slow or delayed onset of neuromuscular blockade can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address this specific issue.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential causes for a slower-than-expected onset of action of decamethonium.
| Issue | Potential Cause | Recommended Action |
| Delayed Onset of Paralysis | Development of Phase II Block (Dual Block): With high doses or repeated administration of decamethonium, the initial depolarizing block (Phase I) can transition to a non-depolarizing block (Phase II), which has a slower onset.[1][2] | - Monitor neuromuscular function closely using techniques like Train-of-Four (TOF) stimulation. A fade in the TOF response is characteristic of Phase II block. - If Phase II block is suspected, be aware that anticholinesterase agents (e.g., neostigmine) may paradoxically potentiate the block in its early stages but can reverse it once fully established.[3] - Consider using a lower dose or less frequent administration schedule to avoid the development of Phase II block. |
| Tachyphylaxis: Repeated doses of decamethonium can lead to a diminished response, requiring higher concentrations to achieve the same level of blockade and potentially slowing the apparent onset.[3] | - If tachyphylaxis is observed, a progressive increase in the dose may be necessary to achieve the desired effect. - Be aware that as tachyphylaxis develops, the characteristics of the block may change, resembling a non-depolarizing block.[3] | |
| Interaction with other Neuromuscular Blocking Agents: Prior administration of a non-depolarizing neuromuscular blocking agent (e.g., vecuronium) can antagonize the effects of decamethonium, increasing the dose required to achieve a block and thereby prolonging the onset time.[4] | - If a non-depolarizing agent was used previously in the experiment, ensure a sufficient washout period before administering decamethonium. - Be prepared to administer a higher dose of decamethonium to overcome the antagonistic effect. | |
| Incorrect Dose Calculation or Administration: An insufficient dose will naturally lead to a slower onset or an incomplete block. | - Double-check all dose calculations based on the animal's weight and the desired level of blockade. - Ensure proper intravenous administration to guarantee the full dose reaches circulation. | |
| Species-Specific Differences: The onset and characteristics of decamethonium-induced neuromuscular block can vary significantly between different animal species.[5] | - Consult literature specific to the animal model being used to determine the expected dose-response and time course of action. - Be prepared to empirically determine the optimal dose and timing for your specific experimental setup. | |
| Inconsistent Onset Times Between Animals | Variability in Animal Physiology: Factors such as age, weight, hydration status, and underlying health conditions can influence drug distribution and metabolism, leading to variable onset times. | - Standardize the experimental animals as much as possible in terms of age, weight, and health status. - Ensure adequate hydration and physiological stability before drug administration. |
| Anesthetic Interactions: The type and depth of anesthesia can affect neuromuscular function and the response to neuromuscular blocking agents. | - Maintain a consistent anesthetic plane throughout the experiment and across all animals. - Be aware of the potential interactions between the chosen anesthetic and decamethonium. |
Frequently Asked Questions (FAQs)
Q1: What is the typical onset of action for decamethonium?
A1: Under normal conditions (Phase I block), the onset of paralysis with decamethonium is approximately 2 minutes following intravenous administration.[3] However, this can be influenced by a variety of factors.
Q2: What is a Phase II block and how does it affect the onset of action?
A2: A Phase II block, also known as a dual block, is a change in the nature of the neuromuscular block from depolarizing to non-depolarizing.[1][2] This typically occurs after prolonged or repeated high doses of decamethonium.[1][2] A key characteristic of Phase II block is a slower onset compared to the initial depolarizing block.[1]
Q3: How can I differentiate between a Phase I and a Phase II block?
A3: The most reliable method is to use a peripheral nerve stimulator and observe the response to Train-of-Four (TOF) stimulation.
-
Phase I Block: A sustained response to TOF stimulation with no fade.
-
Phase II Block: A fade in the response to TOF stimulation (the fourth twitch is weaker than the first).
Q4: Can I reverse a slow-onset decamethonium block?
A4: The reversibility depends on the type of block.
-
Phase I Block: This depolarizing block is not reversed by anticholinesterase agents like neostigmine; in fact, they can potentiate it.
-
Phase II Block: Once fully established, this non-depolarizing block can be reversed by anticholinesterase agents.[3]
Q5: Are there any experimental conditions that are known to slow the onset of decamethonium?
A5: Yes, several factors can contribute to a slower onset:
-
High or repeated doses: Leading to the development of Phase II block.[1][2]
-
Prior administration of non-depolarizing blockers: These can antagonize decamethonium's effect.[4]
-
Development of tachyphylaxis: A decreasing response to the drug over time.[3]
-
Species-specific differences: The pharmacodynamics of decamethonium can vary between species.[5]
Quantitative Data on Decamethonium Onset of Action
Quantitative data on the specific onset times of decamethonium, particularly in relation to the development of a slow onset (Phase II block) in various experimental models, is not extensively available in a comparative tabular format in the reviewed literature. The onset is generally stated as approximately 2 minutes for a standard depolarizing block.
| Condition | Animal Model | Dose | Observed Onset of Action | Reference |
| Standard Depolarizing Block (Phase I) | General | Standard IV dose | ~ 2 minutes | [3] |
| Antagonism by Non-Depolarizing Blocker | Human | 89 (4.4) micrograms/kg (ED80 after vecuronium) | Slower onset implied by increased dose requirement | [4] |
Key Experimental Protocols
Protocol 1: Induction and Monitoring of Decamethonium-Induced Neuromuscular Blockade
Objective: To induce and monitor a standard depolarizing neuromuscular block with decamethonium.
Materials:
-
Decamethonium solution of known concentration
-
Experimental animal (e.g., rat, rabbit)
-
Anesthetic agent
-
Peripheral nerve stimulator with recording electrodes
-
Apparatus for measuring muscle twitch tension (e.g., force-displacement transducer)
Procedure:
-
Anesthetize the animal according to an approved protocol.
-
Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the sciatic nerve in a rat).
-
Place recording electrodes on the corresponding muscle to measure twitch response.
-
Establish a baseline twitch response by delivering single supramaximal stimuli at a low frequency (e.g., 0.1 Hz).
-
Administer a bolus intravenous dose of decamethonium.
-
Record the time from the completion of the injection to the point of maximal twitch depression. This is the onset time.
-
Monitor the characteristics of the block using Train-of-Four (TOF) stimulation to confirm a Phase I block (no fade).
Protocol 2: Investigating the Slow Onset of Action (Phase II Block)
Objective: To induce and characterize a slow-onset Phase II block with decamethonium.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1 to establish a baseline.
-
Administer a high dose of decamethonium or repeated smaller doses.
-
Continuously monitor the neuromuscular block using Train-of-Four (TOF) stimulation.
-
Observe for the development of "fade" in the TOF response, indicating the transition to a Phase II block.
-
Record the time to the onset of maximal block, which is expected to be longer than that observed in a standard Phase I block.
-
Once the Phase II block is established, the effect of an anticholinesterase agent (e.g., neostigmine) on reversing the block can be investigated.
Visualizing Decamethonium's Mechanism and Experimental Workflows
Decamethonium's Mechanism of Action at the Neuromuscular Junction
Caption: Mechanism of decamethonium at the neuromuscular junction.
Experimental Workflow for Troubleshooting Slow Onset of Action
Caption: Troubleshooting workflow for slow onset of decamethonium.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A comparison of the time course of excitation and inhibition by iontophoretic decamethonium in frog endplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depolarization block and phase II block at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in muscle contractility assays using Syncurine
Welcome to the Technical Support Center for Muscle Contractility Assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges when using Syncurine (decamethonium) in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during muscle contractility assays involving this compound.
Problem: Initial erratic contractions or fasciculations are observed immediately after applying this compound, followed by a rapid decline in force.
Possible Cause: This is the characteristic initial effect of a depolarizing neuromuscular blocking agent like this compound.[1][2] this compound is an agonist of the nicotinic acetylcholine receptor (nAChR) and initially mimics acetylcholine, causing a depolarization of the motor endplate.[1] This leads to a brief period of repetitive muscle excitation, observed as fasciculations, before the onset of paralysis.[1]
Solution:
-
Acknowledge the Biphasic Nature: Understand that this initial stimulation is an expected part of this compound's mechanism of action, known as Phase I block. Do not mistake it for an experimental artifact.
-
Allow for Equilibration: After applying this compound, wait for the fasciculations to cease and for the muscle tension to stabilize at a new baseline before beginning your experimental measurements. This indicates the onset of the depolarizing block.
-
Data Interpretation: When analyzing your data, distinguish between the initial excitatory phase and the subsequent paralytic phase. The paralytic phase is the period of interest for studying the blocking effects.
Problem: The muscle preparation shows a diminishing response (fade) to repeated or tetanic nerve stimulation after prolonged exposure to this compound.
Possible Cause: The preparation is likely transitioning from a Phase I (depolarizing) block to a Phase II (desensitizing) block.[2] Prolonged exposure to a depolarizing agonist like this compound can cause the nAChRs to become desensitized and the membrane to repolarize.[1] In this state, the block behaves more like a competitive block, where repeated nerve stimulation leads to a fade in the contractile response.[2]
Solution:
-
Confirm Phase II Block: Use a train-of-four (TOF) stimulation pattern. A progressive decrease in the four twitch responses (fade) is a hallmark of Phase II block.[2]
-
Attempt Reversal: To confirm a Phase II block, you can administer an acetylcholinesterase inhibitor (e.g., neostigmine). In Phase II, an anticholinesterase agent will typically reverse the block, whereas it would potentiate a Phase I block.[1][2]
-
Control this compound Exposure: If the goal is to study the Phase I block, limit the duration of the experiment or the concentration of this compound to minimize the development of Phase II block.
Problem: The muscle response to this compound is less than expected, or tachyphylaxis (rapidly diminishing response) is observed with repeated applications.
Possible Cause: This can be due to receptor desensitization, a key feature of the transition to Phase II block.[1][3][4] With repeated application, the nAChRs become less responsive to the agonistic effects of this compound, leading to a reduced blocking effect for the same concentration.
Solution:
-
Increase Washout Periods: If the experimental design involves repeated applications, ensure there are adequate washout periods between doses to allow receptors to recover.
-
Use a Cumulative Dose-Response Protocol: Instead of repeated individual doses, consider a cumulative concentration-response curve on a single preparation to characterize the potency of this compound without the confounding effects of tachyphylaxis from repeated washouts.
-
Monitor for Phase II Block: Be aware that tachyphylaxis is an indicator of the onset of Phase II block. Use the methods described above to confirm the state of the neuromuscular junction.
Problem: There is no measurable contractile force after applying this compound, even with direct muscle stimulation.
Possible Cause: While this compound blocks neuromuscular transmission at the nicotinic receptor, it should not prevent contraction from direct electrical stimulation of the muscle membrane, which bypasses the neuromuscular junction. If direct stimulation also fails, the issue may lie with the muscle's viability or the experimental setup.
Solution:
-
Check Muscle Viability: Ensure the muscle preparation is healthy. The bathing solution should be continuously oxygenated (95% O2, 5% CO2) and maintained at the correct physiological temperature.
-
Verify Stimulator Output: Confirm that the electrical stimulator is delivering the correct current and pulse duration. For direct muscle stimulation, a higher current may be needed compared to nerve stimulation.
-
Inspect Electrode Placement: Ensure the stimulating electrodes are in direct contact with the muscle tissue and are not dislodged.
-
Rule out Contaminants: Check the physiological salt solution for any contaminants that could be affecting muscle health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (decamethonium)?
This compound is a depolarizing neuromuscular blocking agent. It acts as a partial agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1][5] By binding to these receptors, it mimics acetylcholine and causes the ion channels to open, leading to a sustained depolarization of the muscle membrane. This persistent depolarization inactivates voltage-gated sodium channels, preventing them from responding to further nerve impulses and resulting in flaccid paralysis (Phase I block).[1]
dot
Caption: Signaling pathway of this compound at the neuromuscular junction.
Q2: What is the difference between Phase I and Phase II block with this compound?
Phase I and Phase II are two distinct stages of neuromuscular block caused by depolarizing agents like this compound.[2]
-
Phase I (Depolarizing Block): This is the initial phase where this compound acts as an agonist, causing sustained depolarization of the endplate. This leads to initial muscle fasciculations followed by flaccid paralysis. During this phase, the block is potentiated by acetylcholinesterase inhibitors.[1]
-
Phase II (Desensitizing Block): With prolonged or repeated exposure, the nAChRs become desensitized and the endplate membrane may repolarize.[1] The characteristics of the block change and begin to resemble a non-depolarizing (competitive) block. Key signs include fade in response to tetanic or train-of-four stimulation and potential reversal of the block by acetylcholinesterase inhibitors.[2]
Q3: What concentrations of this compound are typically used in ex vivo preparations?
The effective concentration can vary depending on the specific muscle preparation and species. However, based on published literature, a starting point for in vitro studies, such as on the rat diaphragm, can be in the low micromolar range. One study noted that half the maximum effect on muscle permeability occurred at a concentration of approximately 5 µM.[6][7] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Can I reverse the effects of this compound during my experiment?
Reversibility depends on the phase of the block.
-
Phase I Block: The block is difficult to reverse and will be augmented by acetylcholinesterase inhibitors (e.g., neostigmine). The most reliable method to reverse Phase I is to wash out the this compound and wait for the muscle to recover.
-
Phase II Block: This phase behaves like a competitive block and can often be reversed by acetylcholinesterase inhibitors.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound in muscle contractility assays.
Table 1: Recommended Concentration Ranges for Ex Vivo Assays
| Parameter | Value | Tissue/Model | Reference |
| Half-maximal effect (permeability) | ~5 µM | Rat Diaphragm | [6][7] |
| Half-saturation (influx kinetics) | 400 µM | Rat Diaphragm | [6][7] |
| In vivo dose (human studies) | 0.03 mg/kg | Human | [8] |
Table 2: Characteristics of Phase I vs. Phase II Neuromuscular Block
| Characteristic | Phase I Block (Depolarizing) | Phase II Block (Desensitizing) |
| Initial Effect | Muscle fasciculations | None |
| Response to Tetanic Stim. | Sustained but diminished response | Fade (non-sustained response) |
| Train-of-Four (TOF) Ratio | > 0.7 (No fade) | < 0.7 (Fade is present) |
| Post-Tetanic Potentiation | Absent | Present |
| Effect of Anticholinesterases | Potentiation of block | Reversal or antagonism of block |
| Primary Mechanism | Persistent endplate depolarization | Receptor desensitization |
Experimental Protocols
Protocol: Ex Vivo Muscle Contractility Assay using Rat Phrenic Nerve-Hemidiaphragm
This protocol provides a general framework for assessing neuromuscular blockade with this compound.
1. Preparation of Physiological Solution:
-
Prepare Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11).
-
Continuously gas the solution with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
Maintain the solution temperature at 37°C in an organ bath.
2. Dissection and Mounting:
-
Humanely euthanize a rat (e.g., Wistar, 180-200g) following approved animal ethics protocols.
-
Rapidly dissect the hemidiaphragm with the phrenic nerve attached.[5]
-
Mount the preparation in the organ bath containing the oxygenated Krebs-Ringer solution. Attach the rib side to a fixed holder and the central tendon to an isometric force transducer via a suture.
3. Equilibration and Viability Check:
-
Allow the preparation to equilibrate for at least 30-60 minutes, with periodic washing.
-
Adjust the resting tension to an optimal level (e.g., 1-2 g) to achieve maximal contractile force.
-
Stimulate the phrenic nerve with supramaximal single pulses (e.g., 0.2 ms duration, 0.1 Hz) to establish a stable baseline twitch response.
4. Application of this compound:
-
Prepare a stock solution of this compound (decamethonium bromide/iodide).
-
Once a stable baseline is achieved, add this compound to the organ bath to reach the desired final concentration (start with a concentration-response curve, e.g., 1 µM to 100 µM).
-
Observe for initial fasciculations, followed by a decrease in the nerve-stimulated twitch height. This is the onset of Phase I block.
5. Data Acquisition and Analysis:
-
Record the isometric twitch tension continuously.
-
To characterize the block, you can use different stimulation patterns:
-
Single Twitches: To measure the percentage inhibition of the baseline response.
-
Train-of-Four (TOF): Apply four pulses at 2 Hz. Calculate the ratio of the fourth twitch to the first (T4/T1) to detect fade (characteristic of Phase II).
-
Tetanic Stimulation: Apply a high-frequency train (e.g., 50 Hz for 2 seconds) to observe the sustainability of the contraction.
-
-
After prolonged exposure, test for Phase II block by observing for fade and attempting reversal with an acetylcholinesterase inhibitor like neostigmine (e.g., 1-2 µM).
dot
Caption: Experimental workflow for a this compound muscle contractility assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Tachyphylaxis to decamethonium and reversibility of the block by anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis after repeated dosage of decamethonium in anaesthetized man [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. Decamethonium in depolarized muscle and the effects of tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decamethonium in depolarized muscle and the effects of tubocurarine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of tubocurarine and decamethonium on voluntary muscle contractions in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Syncurine-Induced Muscle Fasciculations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Syncurine (decamethonium) in research animals. The focus is on practical strategies to mitigate the common side effect of muscle fasciculations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (decamethonium) and why does it cause muscle fasciculations?
A1: this compound (decamethonium) is a depolarizing neuromuscular blocking agent. It functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of skeletal muscle.[1][2] Structurally similar to acetylcholine (ACh), it binds to and activates these receptors, causing a prolonged depolarization of the muscle cell membrane.[2] This initial, widespread, and uncoordinated depolarization of muscle fibers manifests as visible, involuntary muscle twitches known as fasciculations.[2][3] Following this initial excitatory phase, the persistent depolarization leads to a state of receptor desensitization and inactivation of voltage-gated sodium channels, resulting in flaccid paralysis (Phase I block).[2][3]
Q2: Are muscle fasciculations a significant concern in animal research?
A2: Yes, for several reasons. Intense fasciculations can lead to muscle soreness and damage, which can be a confounding factor in studies assessing muscle physiology or pain. In some susceptible animal models, severe fasciculations can contribute to adverse events.[4] Furthermore, the physiological stress associated with fasciculations can introduce variability into experimental data. Minimizing this side effect is crucial for both animal welfare and data integrity.
Q3: What are the primary strategies to mitigate this compound-induced fasciculations?
A3: The most effective and widely documented strategy is pretreatment with a small, "defasciculating" dose of a non-depolarizing neuromuscular blocking agent (ND-NMBA).[5] These agents act as competitive antagonists at the nAChRs. By administering a sub-paralytic dose of an ND-NMBA prior to this compound, a portion of the receptors are blocked. This reduces the number of available receptors for this compound to activate simultaneously, thereby dampening the initial depolarizing surge and preventing or attenuating the resulting fasciculations.
Q4: Which non-depolarizing agents are commonly used for pretreatment?
A4: Several ND-NMBAs have been used for this purpose, with atracurium and rocuronium being common examples.[6][7][8] The choice of agent may depend on the animal species, the desired duration of action, and the specific experimental protocol.
Q5: How is the pretreatment dose determined?
A5: The pretreatment dose is typically a small fraction (around 10-20%) of the dose that would be required to produce complete neuromuscular blockade (ED95). The goal is to occupy enough receptors to prevent fasciculations without causing significant muscle weakness or paralysis before the administration of this compound. It is essential to determine the appropriate dose for the specific animal model and species being used, as this can vary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Severe, widespread fasciculations observed after this compound administration. | No pretreatment was administered. | Implement a pretreatment protocol with a non-depolarizing neuromuscular blocking agent (e.g., rocuronium, atracurium) 3-5 minutes before this compound injection. |
| Insufficient dose of the pretreatment agent. | Increase the pretreatment dose in small increments. Ensure the dose remains sub-paralytic. | |
| Insufficient time between pretreatment and this compound administration. | Increase the interval between the administration of the pretreatment agent and this compound to allow for adequate receptor binding. A 3-5 minute interval is a common starting point.[5] | |
| Delayed onset of paralysis after this compound. | The pretreatment dose of the non-depolarizing agent is too high, causing antagonism. | Reduce the pretreatment dose. The goal is to attenuate fasciculations without significantly impacting the onset of this compound's paralytic effect. |
| Animal shows signs of distress or movement during the procedure. | The paralytic agent (this compound) does not provide analgesia or anesthesia. | Crucially, always ensure the animal is under a stable, surgical plane of anesthesia before administering any neuromuscular blocking agent. [9][10] Monitor physiological parameters (heart rate, blood pressure) to assess anesthetic depth.[10] |
Quantitative Data on Mitigation Strategies
The following tables summarize the efficacy of various pretreatment agents in reducing the incidence of muscle fasciculations. It is important to note that the majority of this data is derived from human clinical studies with succinylcholine, a depolarizing agent with a similar mechanism to this compound. Researchers should use this data as a guideline and optimize protocols for their specific animal models.
Table 1: Efficacy of Atracurium Pretreatment in Reducing Fasciculation Incidence
| Pretreatment Group | Dosage | Incidence of Fasciculations (%) | Severity of Fasciculations |
| Placebo (Normal Saline) | N/A | 96.2% | Mild: 30.8%, Moderate: 53.8%, Vigorous: 11.5% |
| Atracurium | 0.03 mg/kg | 25.9% | Mild: 25.9%, No moderate or vigorous fasciculations |
Data adapted from a human clinical study comparing atracurium and mini-dose succinylcholine pretreatment.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Pretreatment to Mitigate Fasciculations
This protocol outlines a general workflow for administering a non-depolarizing agent prior to this compound in an anesthetized research animal. All procedures must be approved by the institution's Animal Care and Use Committee (ACUC). [9]
-
Anesthesia and Monitoring:
-
Induce a surgical plane of anesthesia using an approved protocol for the species.
-
Initiate physiological monitoring (e.g., heart rate, respiratory rate, temperature). For paralyzed animals, continuous monitoring of cardiovascular parameters and end-tidal CO2 is essential to gauge anesthetic depth.[9][13]
-
Initiate mechanical ventilation before the administration of any neuromuscular blocking agent.[9][13]
-
-
Pretreatment Administration:
-
Administer a predetermined, sub-paralytic dose of a non-depolarizing neuromuscular blocking agent (e.g., 0.03-0.06 mg/kg of rocuronium or atracurium, to be optimized for the species) via the appropriate route (typically intravenous).
-
Wait for a period of 3-5 minutes to allow the pretreatment agent to bind to the nicotinic acetylcholine receptors.[5]
-
-
This compound Administration:
-
Administer the calculated dose of this compound (decamethonium) to induce neuromuscular blockade.
-
-
Observation and Assessment:
-
Visually observe and score the presence and severity of any muscle fasciculations using a standardized scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).[12]
-
For more quantitative assessment, electromyography (EMG) can be employed to measure the electrical activity of the muscle during the onset of the block.[14][15][16][17]
-
-
Post-Procedure:
-
Maintain anesthesia and ventilation until the effects of the neuromuscular blocking agents have dissipated and the animal has recovered spontaneous respiration.
-
The degree of blockade can be monitored using a peripheral nerve stimulator.[13]
-
Visualizations
Signaling Pathway and Mitigation Strategy
Caption: Mechanism of this compound action and mitigation by ND-NMBA pretreatment.
Experimental Workflow
Caption: Experimental workflow for mitigating this compound-induced fasciculations.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Response to succinylcholine in porcine malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Atracurium pretreatment for prevention of succinylcholine fasciculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atracurium pretreatment for succinylcholine-induced fasciculations and postoperative myalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acuc.berkeley.edu [acuc.berkeley.edu]
- 10. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 11. Comparison of atracurium and "mini-dose" succinylcholine for preventing succinylcholine-induced muscle fasciculations: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aja.org.tw [aja.org.tw]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. In Vivo Assessment of Muscle Contractility in Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Functional in situ Assessment of Muscle Contraction in Wild Type and mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and administering decamethonium bromide
This guide provides best practices, troubleshooting advice, and frequently asked questions for the dissolution and administration of decamethonium bromide in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving decamethonium bromide?
A1: Decamethonium bromide is freely soluble in water and physiological saline, which are the preferred solvents for most in vivo and in vitro applications.[1][2][3] It is also soluble in other solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and PBS (pH 7.2).[4][5][6] For in vivo studies, sterile saline or PBS are recommended to ensure physiological compatibility.
Q2: How should I prepare a stock solution?
A2: To prepare a stock solution, dissolve decamethonium bromide in the appropriate solvent, such as water, DMSO, or PBS.[4] If using water for a stock solution that will be used for in vivo experiments, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[4] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: What are the recommended storage conditions for decamethonium bromide powder and solutions?
A3:
-
Solid Form: Store the solid powder at 4°C in a sealed container, protected from moisture.[4] Some suppliers recommend room temperature storage in a cool, dark place (<15°C) under inert gas, as the compound can be hygroscopic.[7]
-
Solutions: For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Aqueous solutions are generally stable and can be sterilized by autoclaving.[2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Q4: What are the common administration routes for decamethonium bromide in animal research?
A4: The most common routes of administration in research animals are intravenous (IV) and intraperitoneal (IP).[8] Subcutaneous administration is less common.[8] The choice of route depends on the experimental design and the desired onset and duration of action. Intravenous administration provides a rapid onset of action.[1]
Q5: Is decamethonium bromide safe to handle?
A5: Decamethonium bromide is toxic if swallowed and can cause skin and serious eye irritation.[7][9][10] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling the compound.[7][10] Handle the powder in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.[7][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or phase separation during solution preparation. | The compound's solubility limit may have been exceeded, or the solvent may be cold. | Gently warm the solution and/or use sonication to aid dissolution.[4] Ensure you are using a fresh, high-purity solvent, as contaminants can affect solubility. For instance, hygroscopic DMSO can significantly impact the solubility of the product; use newly opened DMSO.[4] |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Contamination of the solution. Inaccurate dosing. | Always use freshly prepared working solutions for experiments.[4] Aliquot stock solutions to minimize freeze-thaw cycles.[4] Ensure accurate weighing of the compound and precise volume measurements. Verify the calibration of your equipment. |
| Slower than expected onset of neuromuscular blockade. | The administration route may have a slower absorption rate (e.g., IP vs. IV). The dose may be too low for the specific animal model or strain. | For a rapid onset, use intravenous administration.[1] Review the literature for appropriate dosage ranges for your specific animal model and experimental conditions. Consider performing a dose-response study to determine the optimal dose. |
| Animal shows signs of distress. | Decamethonium bromide induces muscle paralysis but does not provide anesthesia or analgesia.[11] | It is imperative to ensure the animal is under a sufficient plane of anesthesia before administering a neuromuscular blocking agent. Monitor vital signs closely throughout the experiment. |
Data Presentation
Solubility of Decamethonium Bromide in Various Solvents
| Solvent | Solubility | Reference |
| Water | ≥ 50 mg/mL (119.53 mM) | [4] |
| PBS (pH 7.2) | 100 mg/mL (239.07 mM) | [4] |
| DMSO | 83.33 mg/mL (199.22 mM) | [4] |
| Ethanol | 33 mg/mL | [5][6] |
Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid | 4°C | Long-term | Sealed, away from moisture | [4] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Sealed, away from moisture | [4] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Sealed, away from moisture | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Saline (for In Vivo Use)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of decamethonium bromide powder.
-
Dissolution: Add sterile, physiological saline (0.9% NaCl) to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex or gently swirl the vial until the solid is completely dissolved. If needed, gentle warming or brief sonication can be used to facilitate dissolution.[4]
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.[4]
-
Storage: Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Intravenous Administration in a Rodent Model
-
Anesthesia: Anesthetize the animal according to your institutionally approved protocol. Ensure a deep plane of anesthesia is achieved and maintained throughout the procedure.
-
Preparation of Working Solution: Thaw an aliquot of the stock solution. Dilute it with sterile saline to the final desired concentration for injection. It is recommended to use the working solution promptly.[4]
-
Vascular Access: Place the animal in a suitable position to access a tail vein.
-
Injection: Slowly administer the calculated dose of the decamethonium bromide working solution into the tail vein.
-
Monitoring: Continuously monitor the animal's physiological parameters (e.g., respiration, heart rate) and the extent of neuromuscular blockade using appropriate techniques (e.g., train-of-four stimulation).
Visualizations
Caption: Workflow for preparing and administering decamethonium bromide.
Caption: Mechanism of decamethonium bromide at the neuromuscular junction.
References
- 1. CAS 541-22-0: Decamethonium bromide | CymitQuimica [cymitquimica.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium dibromide | C16H38Br2N2 | CID 10921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DECAMETHONIUM BROMIDE CAS#: 541-22-0 [m.chemicalbook.com]
- 6. Decamethonium (bromide) | CAS 541-22-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. Decamethonium - Wikipedia [en.wikipedia.org]
Technical Support Center: In Vitro Neuromuscular Junction Blocker Experiments
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering common issues during in vitro neuromuscular junction (NMJ) blocker experiments.
Troubleshooting Guide
Issue 1: Low Myotube Viability or Detachment
Question: My myotubes are detaching from the culture surface or showing poor viability after a few days in co-culture with motor neurons. What could be the cause and how can I fix it?
Answer:
Low myotube viability and detachment are common issues in NMJ co-cultures.[1] The underlying causes often relate to suboptimal culture conditions or the inherent challenges of maintaining two distinct cell types.[2][3]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inappropriate Substrate Coating | Ensure culture plates are evenly coated with an appropriate extracellular matrix (ECM) protein such as Matrigel, collagen, or laminin to promote myoblast adhesion, fusion, and myotube stability.[2] Experiment with different coating concentrations and combinations. |
| Suboptimal Culture Medium | The culture medium must support both motor neurons and skeletal muscle cells.[2][3] Consider using a defined, serum-free medium supplemented with growth factors like BDNF and GDNF to enhance motor neuron survival without negatively impacting myotubes.[4] A gradual transition from myoblast proliferation medium to a co-culture differentiation medium can also be beneficial. |
| Mechanical Stress | Spontaneous muscle contractions can lead to myotube detachment. Using micro-patterned substrates or 3D culture systems with anchor points can provide mechanical stability.[5][6] |
| Myoblast Density | Seeding density is critical. Too low a density will result in inefficient myotube formation, while excessive density can lead to premature detachment due to overcrowding and nutrient depletion.[5] Optimize seeding density through titration experiments. |
Issue 2: Inefficient or Immature NMJ Formation
Question: I am not observing functional NMJs, or the acetylcholine receptor (AChR) clusters are small and not well-defined. How can I improve NMJ formation and maturation?
Answer:
Achieving mature, functional NMJs in vitro is a significant challenge, often indicated by poor AChR clustering and lack of synaptic function.[7] Several factors, from cellular composition to culture environment, can influence this process.
Experimental Workflow for Assessing NMJ Formation
Caption: Workflow for establishing and validating in vitro NMJs.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Lack of Supporting Cells | Schwann cells play a crucial role in NMJ formation, maturation, and stability.[3][7] Consider adding primary Schwann cells or their progenitors to the co-culture. |
| Insufficient Agrin Signaling | Agrin, a proteoglycan secreted by the motor neuron, is essential for inducing AChR clustering.[8][9][10] Supplementing the culture medium with recombinant neural agrin can significantly enhance the formation of AChR clusters.[11] |
| Immature Myotubes or Motor Neurons | The developmental stage of both cell types is critical.[7] Ensure myotubes are well-differentiated before adding motor neurons. Use established protocols to generate mature motor neurons expressing key markers like HB9 and ISL1.[4] |
| 2D Culture Limitations | Standard 2D cultures may lack the necessary structural and environmental cues for robust NMJ formation.[12][13] Transitioning to a 3D culture system or a microfluidic device (NMJ-on-a-chip) can provide a more physiologically relevant environment, promoting better axon guidance and synapse formation.[2][3][5][6] |
| Lack of Electrical Stimulation | Electrical stimulation can promote both motor neuron and muscle maturation, leading to improved NMJ formation and function.[14] Applying a gentle, periodic electrical field can enhance synaptogenesis. |
Issue 3: High Background Noise or Weak Signal in Functional Assays
Question: My electrophysiology recordings are noisy, or the calcium signals in response to stimulation are weak and inconsistent. What are the common sources of these issues?
Answer:
Signal quality in functional assays like electrophysiology and calcium imaging is paramount for reliable data. High background noise or weak signals can stem from issues with the experimental setup, cell health, or the reagents used.
Signaling Pathway at the Neuromuscular Junction
Caption: Simplified signaling cascade at the NMJ.
Troubleshooting Functional Assays:
| Assay | Potential Cause | Solution |
| Electrophysiology | Poor Seal Resistance (Patch Clamp): Debris on the cell membrane or poor pipette quality can prevent a high-resistance seal. | Ensure clean pipette tips and a clear cell surface. Use a gentle suction to form the gigaohm seal. |
| Electrical Interference: Grounding issues or nearby electrical equipment can introduce noise. | Ensure all equipment is properly grounded. Use a Faraday cage to shield the setup. | |
| Low Synaptic Activity: Immature NMJs or unhealthy cells will produce weak or no postsynaptic potentials. | Refer to Issue 2 for improving NMJ formation. Ensure cells are healthy and at an optimal density. | |
| Calcium Imaging | Inefficient Dye Loading: The calcium indicator dye may not have loaded efficiently into the cells. | Optimize dye concentration and incubation time. Ensure the nerve stump is properly placed in the dye-containing solution shortly after being cut for back-labeling protocols.[15][16] |
| Phototoxicity/Photobleaching: Excessive laser power or exposure time can damage cells and bleach the fluorescent dye. | Use the lowest possible laser power that provides a detectable signal. Reduce exposure time and frequency of image acquisition. | |
| Weak Cellular Response: The stimulus (e.g., glutamate, electrical pulse) may be insufficient to elicit a strong calcium transient. | Titrate the concentration of the chemical stimulus or adjust the parameters (voltage, duration) of the electrical stimulation. |
Frequently Asked Questions (FAQs)
Q1: What are the best cell sources for creating an in vitro NMJ model? A1: The choice of cells depends on the experimental goals. Common sources include primary motor neurons and myoblasts from rodents, immortalized cell lines (e.g., NSC-34 motor neurons, C2C12 myoblasts), and human induced pluripotent stem cells (iPSCs).[14][17] iPSCs are increasingly used as they allow for the creation of patient-specific disease models.[18][19]
Q2: How can I confirm that functional NMJs have formed in my culture? A2: A multi-faceted approach is best.
-
Morphological Analysis: Use immunocytochemistry to visualize the co-localization of presynaptic markers (e.g., synaptophysin) and postsynaptic acetylcholine receptor (AChR) clusters (stained with α-bungarotoxin).[1][10]
-
Functional Analysis: Demonstrate that stimulating the motor neuron leads to a response in the muscle fiber. This can be done by:
-
Electrophysiology: Recording end-plate potentials in the myotube following motor neuron stimulation.[20]
-
Calcium Imaging: Observing calcium transients in the myotube after neuronal stimulation.[15][16][21]
-
Contraction Analysis: Visually or electronically detecting myotube contractions that are time-locked to motor neuron firing.[22]
-
-
Pharmacological Confirmation: Show that the muscle response is blocked by specific NMJ antagonists, such as d-tubocurarine (postsynaptic blocker) or botulinum toxin (presynaptic blocker).[1][22]
Q3: What is a typical timeline for the formation of NMJs in vitro? A3: Functional NMJs typically begin to form within 7 to 14 days of co-culturing motor neurons and myotubes.[2][3] However, the exact timing can vary depending on the cell sources, culture system (2D vs. 3D), and specific protocols used.
Q4: My NMJ blocker compound is not showing the expected effect. What should I check? A4:
Caption: Troubleshooting logic for an ineffective NMJ blocker.
-
Confirm NMJ Functionality: First, ensure your control (untreated) cultures have functional NMJs using the methods described in FAQ 2. A non-functional synapse cannot be blocked.
-
Compound Concentration and Stability: Verify the concentration of your compound. Perform a dose-response curve to ensure you are using an effective concentration.[3] Also, confirm the compound's stability and solubility in your culture medium.
-
Assay Sensitivity: Ensure your functional assay is sensitive enough to detect subtle changes. If using contraction analysis, small changes in contraction frequency or force might be missed without automated tracking software.
-
Mechanism of Action: Re-confirm that the blocker's known mechanism of action is relevant to your in vitro model (e.g., a blocker targeting a specific subtype of AChR that may not be expressed in your cultured cells).
Detailed Experimental Protocols
Protocol 1: Acetylcholine Receptor (AChR) Clustering Assay
This protocol is used to visualize the formation of postsynaptic AChR clusters on myotubes.
-
Culture and Treatment: Co-culture motor neurons and myotubes for the desired duration (e.g., 10 days). If testing clustering-inducing agents like agrin, add them to the medium for 12-18 hours before staining.[8]
-
Labeling: Incubate the live cells with a fluorescently-conjugated α-bungarotoxin (e.g., Alexa Fluor 594 α-bungarotoxin) at a concentration of 50-100 nM in culture medium for 30-60 minutes at 37°C.[10][23] This specifically binds to AChRs.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound toxin.
-
Fixation: Fix the cells with 2-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount a coverslip onto the culture dish or plate well using a mounting medium, with or without a nuclear counterstain like DAPI.
-
Imaging: Visualize the AChR clusters using a fluorescence microscope. Quantify the number, size, and morphology (e.g., plaque-like vs. pretzel-shaped) of clusters.[11]
Protocol 2: Calcium Imaging of Myotube Activity
This protocol allows for the functional assessment of NMJs by measuring calcium transients in myotubes following motor neuron stimulation.
-
Dye Loading:
-
Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Ringer's solution).
-
Incubate the co-cultures in the loading solution for 30-45 minutes at room temperature or 37°C, protected from light.
-
Gently wash the cells with fresh buffer to allow for de-esterification of the dye, which traps it inside the cells.
-
-
Microscopy Setup:
-
Place the culture dish on the stage of a fluorescence microscope equipped for live-cell imaging (e.g., a confocal or epifluorescence microscope with a fast CCD camera).[16]
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~488 nm excitation for Fluo-4).
-
-
Stimulation and Recording:
-
Establish a baseline fluorescence recording for 1-2 minutes.
-
Stimulate the motor neurons. This can be done chemically (by puffing on a solution of glutamate) or electrically (using a field electrode).
-
Record the change in fluorescence intensity in the myotubes over time. A successful synaptic transmission will result in a sharp increase in fluorescence, corresponding to a calcium influx.[4]
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), often expressed as ΔF/F₀.[24]
-
Analyze the frequency, amplitude, and duration of the calcium transients.
-
References
- 1. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Building the Neuromuscular Junction: In Vitro Models To Study Synaptogenesis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 3D culture model of innervated human skeletal muscle enables studies of the adult neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A 3D cell culture system for bioengineering human neuromuscular junctions to model ALS [frontiersin.org]
- 6. enuvio.com [enuvio.com]
- 7. Neuromuscular disease modeling on a chip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Agrin-Induced Acetylcholine Receptor Clustering Is Mediated by the Small Guanosine Triphosphatases Rac and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Achieving Acetylcholine Receptor Clustering in Tissue-Engineered Skeletal Muscle Constructs In vitro through a Materials-Directed Agrin Delivery Approach [frontiersin.org]
- 11. Induced formation and maturation of acetylcholine receptor clusters in a defined 3D bio-artificial muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Application-Driven Development of In Vitro Neuromuscular Junction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Registration of Calcium Transients in Mouse Neuromuscular Junction with High Temporal Resolution using Confocal Microscopy [jove.com]
- 16. Loading a Calcium Dye into Frog Nerve Endings Through the Nerve Stump: Calcium Transient Registration in the Frog Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Application-Driven Development of In Vitro Neuromuscular Junction Models | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Neuromuscular Development and Disease: Learning From in vitro and in vivo Models [frontiersin.org]
- 19. Current progress in the creation, characterization, and application of human stem cell-derived in vitro neuromuscular junction models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. A functional system for high-content screening of neuromuscular junctions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modulation of Agrin-induced Acetylcholine Receptor Clustering by Extracellular Signal-regulated Kinases 1 and 2 in Cultured Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to Syncurine (Decamethonium) and Succinylcholine in Nicotinic Acetylcholine Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Syncurine (decamethonium) and succinylcholine, two depolarizing neuromuscular blocking agents, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to assist researchers in selecting the appropriate agent for their specific nAChR binding studies.
Introduction
This compound (decamethonium) and succinylcholine are both quaternary ammonium compounds that act as agonists at the nicotinic acetylcholine receptor, primarily at the neuromuscular junction. Their binding to the nAChR mimics the action of acetylcholine, leading to depolarization of the motor endplate. This initial depolarization manifests as transient muscle fasciculations, which is followed by a state of flaccid paralysis due to the persistent depolarization and subsequent inactivation of voltage-gated sodium channels.[1][2]
The primary structural difference between these two compounds lies in their backbone. Succinylcholine consists of two acetylcholine molecules linked by their acetyl groups, making it a substrate for plasma cholinesterases (butyrylcholinesterase).[2] This rapid enzymatic degradation results in a short duration of action. In contrast, decamethonium possesses a simple ten-carbon aliphatic chain separating the two quaternary ammonium groups and is not significantly metabolized, leading to a more prolonged effect.[3]
Quantitative Comparison of nAChR Binding and Activity
The following table summarizes the available quantitative data on the interaction of decamethonium and succinylcholine with various nAChR subtypes. It is important to note that the data are compiled from different studies, and direct comparisons of binding affinities (Ki or Kd) under identical experimental conditions are limited.
| Parameter | This compound (Decamethonium) | Succinylcholine | nAChR Subtype | Species | Reference |
| EC50 (Activation) | 40 ± 3 µM (peak current) | 10.8 µM | Muscle-type (α1β1εδ) | Mouse (Decamethonium), Human (Succinylcholine) | [4] |
| 86 ± 10 µM (net charge) | Muscle-type (α1β1εδ) | Mouse | |||
| 44 ± 6 µM (peak current) | Embryonic Muscle-type (α1β1γδ) | Mouse | |||
| 89 ± 8 µM (net charge) | Embryonic Muscle-type (α1β1γδ) | Mouse | |||
| IC50 (Inhibition) | 56 ± 3 µM (peak current) | > 100 µM | Neuronal α4(2)β2(3) | Mouse (Decamethonium), Human (Succinylcholine) | [5] |
| 60 ± 8 µM (net charge) | Neuronal α4(2)β2(3) | Mouse | |||
| 23 ± 1.5 µM (peak current) | > 100 µM | Neuronal α4(3)β2(2) | Mouse (Decamethonium), Human (Succinylcholine) | [5] | |
| 33 ± 3 µM (net charge) | Neuronal α4(3)β2(2) | Mouse | |||
| 43 ± 1.3 µM (peak current) | > 100 µM | Neuronal α4β2α5 | Mouse (Decamethonium), Human (Succinylcholine) | [5] | |
| 53 ± 3.5 µM (net charge) | Neuronal α4β2α5 | Mouse | |||
| Not Active | > 100 µM | Neuronal α3β2, α3β4, α7 | Human | [5] | |
| Relative Potency | ~6-fold less potent than Succinylcholine in producing comparable muscle tension records. | Neuromuscular Junction | Frog | [6] |
Experimental Protocols
Detailed methodologies for key experiments in nAChR binding studies are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (e.g., decamethonium or succinylcholine) by measuring its ability to displace a radiolabeled ligand from the nAChR.
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[7]
2. Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled competitor (decamethonium or succinylcholine).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).[1]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[7]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor to generate a competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through nAChR channels in response to agonist application, allowing for the determination of functional parameters like EC50.
1. Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
The oocytes are injected with cRNA encoding the desired nAChR subunits and incubated to allow for receptor expression on the cell membrane.[5]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[8]
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).[8]
3. Agonist Application and Data Acquisition:
-
A range of concentrations of the agonist (decamethonium or succinylcholine) is applied to the oocyte through the perfusion system.
-
The resulting inward current, carried by ions flowing through the opened nAChR channels, is recorded.[5]
4. Data Analysis:
-
The peak current response at each agonist concentration is measured.
-
The data are plotted as the normalized current response versus the log concentration of the agonist to generate a dose-response curve.
-
The EC50 value (the concentration of the agonist that elicits a half-maximal response) is determined by fitting the curve with a suitable equation (e.g., the Hill equation).
Visualizations
nAChR Signaling Pathway
Caption: Simplified signaling pathway of nAChR activation by an agonist.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Validating nAChR Antagonist Efficacy: A Comparative Guide Featuring Decamethonium Bromide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of decamethonium bromide's performance as a nicotinic acetylcholine receptor (nAChR) antagonist against other common alternatives. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate pharmacological tools for nAChR research.
Decamethonium bromide is a well-characterized neuromuscular blocking agent that acts as a partial agonist at muscle-type nicotinic acetylcholine receptors (nAChRs) and an antagonist at neuronal nAChRs.[1][2] Its dual activity makes it a subject of interest in the study of nAChR function and pharmacology. This guide offers a comparative analysis of decamethonium bromide's efficacy alongside other widely used nAChR antagonists, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Comparative Efficacy of nAChR Antagonists
The antagonist potency of decamethonium bromide varies across different nAChR subtypes. The following tables summarize its inhibitory activity (IC50) and, where applicable, its partial agonist activity (EC50) in comparison to other known antagonists. Data is compiled from multiple studies to provide a broad overview. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions.
Table 1: Antagonist Potency (IC50) of Decamethonium Bromide and Other Antagonists at Various nAChR Subtypes
| Antagonist | Muscle-type (α1β1γδ/ε) | α7 | α4β2 | α3β4 | α3β2 | Reference |
| Decamethonium Bromide | - | 7.4 µM | 59 µM | 28 µM | 405 µM | [1] |
| Mecamylamine | - | - | - | 0.25 µM | - | [3] |
| Dihydro-β-erythroidine (DHβE) | - | - | - | - | - | |
| Hexamethonium | - | - | - | 2.2 µM | - | [3] |
| (+)-Tubocurarine | - | - | - | 0.63 µM | - | [3] |
| Pancuronium | - | - | - | - | - | |
| Vecuronium | - | - | - | - | - |
Table 2: Partial Agonist Activity (EC50) of Decamethonium Bromide at Muscle-Type nAChRs
| Compound | Receptor Subtype | EC50 | Efficacy (relative to Acetylcholine) | Reference |
| Decamethonium Bromide | Mouse α1β1εδ | 40 ± 3 µM (peak current) | ~10% | [1] |
| 86 ± 10 µM (net charge) | ~15% | [1] | ||
| Mouse α1β1γδ | 44 ± 6 µM (peak current) | ~8% | [1] | |
| 89 ± 8 µM (net charge) | ~5% | [1] |
Experimental Protocols
To ensure the reproducibility and validation of nAChR antagonist efficacy, detailed experimental protocols are crucial. Below are methodologies for key experiments commonly used to characterize nAChR antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is widely used to study the function of ion channels, including nAChRs, expressed in Xenopus oocytes.[4][5][6]
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., 50 ng of a 1:1 ratio of α and β subunit cRNA).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96) supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential, typically at -70 mV.
-
Record baseline current and then apply the nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20).
-
To determine antagonist efficacy, co-apply the agonist with varying concentrations of the antagonist (e.g., decamethonium bromide).
-
Wash the oocyte with the recording solution between applications to allow for receptor recovery.
3. Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the absence and presence of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable pharmacological software.
Radioligand Binding Assay
This assay measures the affinity of an antagonist for a specific nAChR subtype by assessing its ability to compete with a radiolabeled ligand.[7][8][9]
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target nAChR subtype in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competition Binding:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the unlabeled antagonist.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the antagonist concentration.
-
Determine the IC50 value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Imaging Assay
This cell-based assay measures the ability of an antagonist to block agonist-induced calcium influx through nAChRs.[10][11][12][13]
1. Cell Preparation:
-
Plate cells stably expressing the nAChR subtype of interest in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Antagonist and Agonist Application:
-
Incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with an nAChR agonist at a concentration that elicits a submaximal calcium response (e.g., EC80).
3. Fluorescence Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
4. Data Analysis:
-
Quantify the agonist-induced calcium response in the presence of different antagonist concentrations.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
Visualizing nAChR Signaling and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified nAChR signaling pathway upon agonist binding.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Decamethonium bromide serves as a valuable pharmacological tool for probing nAChR function, exhibiting distinct properties as a partial agonist at muscle-type receptors and an antagonist at various neuronal subtypes.[1][2] This guide provides a framework for comparing its efficacy against other nAChR antagonists and outlines standard experimental procedures for such validation. The choice of an appropriate antagonist will ultimately depend on the specific nAChR subtype of interest and the experimental question being addressed. The provided data and protocols are intended to assist researchers in making informed decisions for their studies of nicotinic acetylcholine receptors.
References
- 1. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophysics-reports.org [biophysics-reports.org]
Validating the Depolarizing Block of Syncurine: A Comparative Guide with Experimental Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Syncurine (decamethonium), a depolarizing neuromuscular blocking agent, with other alternatives, supported by experimental data. Detailed methodologies for key validation experiments are presented to aid in the design and interpretation of neuromuscular blockade studies.
Executive Summary
This compound, a classic depolarizing neuromuscular blocker, induces paralysis by persistently activating nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[1][2] Understanding its pharmacological profile and validating its mechanism of action requires rigorous experimental controls. This guide outlines essential electrophysiological and clinical monitoring techniques to characterize and differentiate the depolarizing block of this compound from other neuromuscular blocking agents.
Comparative Pharmacology of Neuromuscular Blocking Agents
The selection of a neuromuscular blocking agent is dictated by its pharmacokinetic and pharmacodynamic properties. Below is a comparison of this compound with succinylcholine, a widely used depolarizing agent, and representative non-depolarizing agents.
| Parameter | This compound (Decamethonium) | Succinylcholine | Rocuronium (Non-depolarizing) | Vecuronium (Non-depolarizing) |
| Drug Class | Depolarizing | Depolarizing | Non-depolarizing (Aminosteroid) | Non-depolarizing (Aminosteroid) |
| Mechanism of Action | nAChR Agonist | nAChR Agonist | Competitive nAChR Antagonist | Competitive nAChR Antagonist |
| ED95 | ~0.03-0.05 mg/kg | ~0.3 mg/kg | ~0.3 mg/kg | ~0.05 mg/kg |
| Onset of Action | 3-4 minutes | 30-60 seconds | 1-2 minutes | 2-3 minutes |
| Duration of Action | 15-20 minutes | 5-10 minutes | 30-40 minutes | 25-30 minutes |
| Metabolism | Primarily renal excretion | Plasma cholinesterase | Primarily hepatic | Primarily hepatic |
| Reversal Agents | Not reversed by anticholinesterases | Not reversed by anticholinesterases | Sugammadex, Acetylcholinesterase inhibitors | Sugammadex, Acetylcholinesterase inhibitors[3] |
Experimental Protocols for Validation
Electrophysiological Validation of Depolarizing Block
Objective: To characterize the depolarizing nature of this compound's neuromuscular block by measuring changes in the motor endplate potential.
Methodology:
-
Preparation: An in vitro or ex vivo nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm) is dissected and maintained in a temperature-controlled organ bath containing Krebs-Ringer solution.[3][4]
-
Stimulation: The motor nerve is stimulated with supramaximal square-wave pulses to elicit muscle contractions.
-
Recording: Intracellular microelectrodes are inserted into the muscle fibers near the endplate region to record the resting membrane potential and evoked end-plate potentials (EPPs).
-
Drug Application: this compound is added to the bath at varying concentrations.
-
Data Analysis:
-
Measure the change in resting membrane potential. A sustained depolarization following this compound application is indicative of a depolarizing block.
-
Measure the amplitude and duration of the EPP. A decrease in EPP amplitude following the initial depolarization phase (Phase II block) can be observed.
-
Compare the effects of this compound with a known non-depolarizing blocker (e.g., rocuronium), which should not cause initial depolarization.[5]
-
Train-of-Four (TOF) Stimulation
Objective: To assess the degree of neuromuscular blockade and differentiate between depolarizing and non-depolarizing blocks.
Methodology:
-
Stimulation: A peripheral nerve stimulator is used to deliver four supramaximal electrical stimuli at a frequency of 2 Hz to a peripheral nerve (e.g., the ulnar nerve).[2][6]
-
Measurement: The evoked muscle response (twitch) is measured, typically at the adductor pollicis muscle.[1][7] This can be done qualitatively (visual observation) or quantitatively using acceleromyography, electromyography, or mechanomyography.[8]
-
Data Analysis:
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated.
-
TOF Count: The number of observed twitches.
-
-
Interpretation:
-
Depolarizing Block (Phase I): A sustained but reduced response to all four stimuli, resulting in a TOF ratio > 0.7. There is no "fade" in the twitch response.[9]
-
Non-depolarizing Block: A progressive decrease in the amplitude of the four twitches (fade), resulting in a TOF ratio < 0.9.[10]
-
Depolarizing Block (Phase II): With prolonged exposure to a depolarizing agent, a fade similar to a non-depolarizing block may be observed.
-
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of normal neuromuscular transmission.
Figure 2: Mechanism of action for depolarizing vs. non-depolarizing blockers.
Figure 3: Experimental workflow for validating neuromuscular block with TOF.
Conclusion
Validating the depolarizing block of this compound necessitates a multi-faceted approach employing both electrophysiological and clinical monitoring techniques. The experimental controls and comparative data presented in this guide provide a framework for the accurate characterization of this compound's mechanism of action and its differentiation from other neuromuscular blocking agents. These methodologies are crucial for preclinical and clinical research in the development and evaluation of novel neuromuscular drugs.
References
- 1. apsf.org [apsf.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. healthday.com [healthday.com]
- 8. asahq.org [asahq.org]
- 9. youtube.com [youtube.com]
- 10. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Syncurine (Succinylcholine) on Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Syncurine (succinylcholine chloride) across various nicotinic acetylcholine receptor (nAChR) subtypes. Succinylcholine is a widely recognized depolarizing neuromuscular blocking agent, primarily used to induce muscle relaxation during surgical procedures. Its mechanism of action involves binding to nAChRs at the neuromuscular junction, mimicking the effect of acetylcholine and causing prolonged depolarization of the motor end plate. However, the nuanced interactions of succinylcholine with the diverse family of nAChR subtypes found throughout the central and peripheral nervous systems are less commonly discussed. This document aims to collate available experimental data to offer a clearer understanding of its subtype selectivity and compare its profile with other relevant compounds.
Quantitative Comparison of nAChR Ligand Interactions
The following table summarizes the binding affinities and potencies of succinylcholine and comparator compounds at different nAChR subtypes. This data is crucial for understanding the selectivity profile of these agents.
| Compound | nAChR Subtype | Parameter | Value | Species | Reference |
| Succinylcholine | Muscle-type (α1)₂βγδ | EC₅₀ | ~20 µM | Human | |
| Neuronal α7 | EC₅₀ | >1000 µM | Human | ||
| Neuronal α4β2 | EC₅₀ | >1000 µM | Human | ||
| Acetylcholine | Muscle-type (α1)₂βγδ | EC₅₀ | ~1 µM | Human | |
| Neuronal α7 | EC₅₀ | ~100 µM | Human | ||
| Neuronal α4β2 | EC₅₀ | ~1 µM | Human | ||
| Vecuronium | Muscle-type (α1)₂βγδ | Kᵢ | ~0.05 µM | Rat | |
| Neuronal α7 | Kᵢ | ~5 µM | Rat | ||
| Epibatidine | Neuronal α4β2 | Kᵢ | ~0.001 µM | Human | |
| Muscle-type (α1)₂βγδ | Kᵢ | ~1 µM | Human |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value denotes higher potency. Kᵢ (Inhibition constant) values represent the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of a ligand or substrate. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
A clear understanding of the methodologies used to derive the above data is essential for accurate interpretation and future research.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for characterizing ion channel function, including nAChRs.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific nAChR subunits of interest (e.g., human α1, β1, γ, δ for the muscle-type receptor). Injected oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., ND96). Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), while the other injects current (current electrode). The membrane potential is clamped at a holding potential (typically -50 to -70 mV).
-
Compound Application: The agonist (e.g., succinylcholine) is applied to the oocyte via the perfusion system at varying concentrations. The resulting inward current, carried by Na⁺ and K⁺ ions flowing through the activated nAChR channels, is measured.
-
Data Analysis: The peak current response at each concentration is recorded. These values are then plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which parameters like EC₅₀ and the Hill coefficient can be calculated.
Decamethonium Bromide: A Comparative Guide for Use as a Positive Control in Neuromuscular Research
For researchers in neuromuscular physiology and drug development, the selection of an appropriate positive control is paramount for the validation of experimental models and the accurate assessment of novel neuromuscular blocking agents. Decamethonium bromide, a classic depolarizing neuromuscular blocker, has long served as a valuable tool in this capacity. This guide provides a comprehensive comparison of decamethonium bromide with other commonly used neuromuscular blocking agents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their study designs.
Mechanism of Action: Depolarizing vs. Non-Depolarizing Blockade
Neuromuscular blocking agents are broadly classified into two categories based on their mechanism of action at the nicotinic acetylcholine receptor (nAChR) on the motor endplate: depolarizing and non-depolarizing agents.
Decamethonium Bromide: A Depolarizing Agent
Decamethonium acts as a partial agonist of the nAChR.[1][2][3] Similar to the endogenous neurotransmitter acetylcholine (ACh), it binds to and activates the receptor, causing an initial depolarization of the muscle cell membrane.[1][2][3] This initial depolarization leads to transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not degraded and remains bound to the receptor.[1][3] This persistent depolarization leads to a state of flaccid paralysis because the voltage-gated sodium channels in the surrounding membrane become inactivated and unresponsive to further stimulation.[1]
Alternative Neuromuscular Blockers: Non-Depolarizing Agents
In contrast, non-depolarizing agents, such as pancuronium, vecuronium, and rocuronium, act as competitive antagonists at the nAChR. They bind to the receptor without activating it, thereby preventing ACh from binding and causing depolarization. This leads to muscle paralysis without the initial fasciculations seen with depolarizing agents.
Comparative Performance Data
The potency of neuromuscular blocking agents is typically expressed as the effective dose (ED) or concentration (EC) required to produce a certain level of muscle twitch depression, commonly 50% (ED50/EC50) or 95% (ED95/EC95). The following tables summarize available data for decamethonium bromide and its alternatives in various experimental models.
In Vitro Potency in Rat Phrenic Nerve-Hemidiaphragm Preparation
| Compound | EC50 (µM) | Reference |
| Decamethonium Bromide | 47.36 ± 9.58 | [4] |
| Rocuronium | - | [5][6][7][8] |
| Vecuronium | 5.19 ± 1.17 | [4] |
Note: Direct comparative EC50 values for all compounds under identical conditions are limited in the publicly available literature. The provided data is from a study that directly compared decamethonium and vecuronium.[4] Other studies have investigated rocuronium in this preparation but did not report a standard EC50 value.
In Vivo Potency
| Compound | Animal Model | Parameter | Value (µg/kg) | Reference |
| Decamethonium Bromide | Cat | ED95 (tibialis muscle twitch) | 35-70 | [9] |
| Succinylcholine | Rat | ED50 (tibialis muscle) | 204 ± 41 | |
| Rat | ED95 (tibialis muscle) | 382 ± 96 | ||
| Pancuronium | Rat | ED50 (intravenous) | 63 | [10] |
| Rat | ED95 (intravenous) | 133 | [10] |
Note: Cross-species and cross-muscle comparisons should be made with caution due to potential differences in receptor subtypes and drug metabolism.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. Below are standardized methodologies for assessing neuromuscular blockade.
In Vitro Phrenic Nerve-Hemidiaphragm Preparation (Rat)
This ex vivo model allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment.
Detailed Steps:
-
Tissue Preparation: Humanely euthanize a rat (e.g., via CO2 asphyxiation followed by cervical dislocation). Immediately perform a thoracotomy and carefully dissect out one hemidiaphragm with the phrenic nerve attached.
-
Mounting: Mount the preparation in an organ bath containing oxygenated (95% O2, 5% CO2) and heated (37°C) Krebs-Ringer solution. Attach the central tendon of the diaphragm to an isometric force transducer and place the phrenic nerve across a pair of stimulating electrodes.
-
Stimulation and Recording: Apply a resting tension to the muscle (e.g., 1-2 g). Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz). Record the resulting isometric twitch contractions using a data acquisition system.
-
Drug Application: After a stabilization period with consistent baseline twitch responses, add the neuromuscular blocking agent to the organ bath at the desired concentration.
-
Data Analysis: Measure the decrease in twitch height to determine the percentage of neuromuscular blockade. Construct concentration-response curves to calculate the EC50.
In Vivo Neuromuscular Monitoring (Rat)
This in vivo model assesses the effect of neuromuscular blocking agents in a whole-animal system, providing insights into the pharmacokinetic and pharmacodynamic properties of the compounds.
Detailed Steps:
-
Animal Preparation: Anesthetize a rat (e.g., with isoflurane or urethane) and maintain a stable plane of anesthesia throughout the experiment. Tracheostomize the animal and provide mechanical ventilation.
-
Nerve and Muscle Preparation: Isolate a peripheral nerve, such as the sciatic nerve, and the corresponding muscle, typically the tibialis anterior or gastrocnemius.
-
Electrode and Transducer Placement: Place stimulating electrodes on the isolated nerve. Attach the distal tendon of the muscle to an isometric force transducer to measure contractile force.
-
Stimulation Protocol (Train-of-Four):
-
Deliver a series of four supramaximal electrical stimuli to the nerve at a frequency of 2 Hz. This is known as Train-of-Four (TOF) stimulation.
-
The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade. For depolarizing blockers like decamethonium, a decrease in the height of all four twitches without fade is characteristic of a Phase I block.
-
-
Drug Administration: Administer the neuromuscular blocking agent intravenously.
-
Data Acquisition and Analysis: Continuously record the isometric muscle contractions in response to TOF stimulation. Determine the ED50 and ED95 by constructing dose-response curves. The onset time is the time from drug administration to maximal block, and the duration of action is the time from administration until the twitch height recovers to a certain percentage (e.g., 25% or 90%) of the baseline.
Conclusion
Decamethonium bromide remains a valuable positive control in neuromuscular research due to its well-characterized depolarizing mechanism of action. Its performance, particularly its potency and duration of action, can be quantitatively compared to other depolarizing agents like succinylcholine and non-depolarizing agents such as pancuronium and vecuronium. The choice of the most appropriate positive control will depend on the specific aims of the study, the experimental model employed, and the desired characteristics of the neuromuscular block. By utilizing the standardized protocols and comparative data presented in this guide, researchers can enhance the rigor and reproducibility of their investigations into the complex mechanisms of neuromuscular transmission and the development of novel therapeutics.
References
- 1. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinylcholine-induced acceleration and suppression of electrically evoked acetylcholine release from mouse phrenic nerve-hemidiaphragm muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of [3H]acetylcholine from a modified rat phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 50% enantiomeric excess bupivacaine mixture combined with pancuronium on neuromuscular transmission in rat phrenic nerve-diaphragm preparation; a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antagonistic effect of neostigmine on rocuronium-, clindamycin-, or both-induced neuromuscular blocking in the rat phrenic nerve-hemidiaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of rocuronium and vecuronium on initial rundown of endplate potentials in the isolated phrenic nerve diaphragm preparation of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The effect of phenytoin on rocuronium-induced neuromuscular block in the rat phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.wfsahq.org [resources.wfsahq.org]
- 10. Potency of atracurium and vecuronium at the diaphragm and the adductor pollicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Syncurine (Decamethonium) and Rocuronium: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo effects of Syncurine (decamethonium), a depolarizing neuromuscular blocking agent, and rocuronium, a non-depolarizing neuromuscular blocking agent. The information presented is intended to support research and development in the field of neuromuscular pharmacology.
Introduction
This compound, with the active ingredient decamethonium, is a depolarizing neuromuscular blocking agent that induces paralysis by causing sustained depolarization of the motor end plate.[1][2][3] Historically used in anesthesia, its clinical application has waned, and it is now primarily utilized for research purposes.[3][4] Rocuronium, a non-depolarizing agent, acts as a competitive antagonist at the nicotinic acetylcholine receptor, preventing acetylcholine from binding and thereby inhibiting muscle contraction.[5][6] It is widely used in modern clinical practice for its rapid onset of action.[7][8][9]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of decamethonium and rocuronium, providing a basis for their comparative assessment.
Table 1: Pharmacodynamic Properties
| Parameter | Decamethonium (this compound) | Rocuronium |
| Mechanism of Action | Depolarizing Neuromuscular Blockade | Non-depolarizing Neuromuscular Blockade |
| Potency (ED95) | ~37 µg/kg (ED80 in humans)[10] | ~0.3 mg/kg[9][11] |
| Onset of Action | ~2 minutes[2] | 1-2 minutes[9][11] |
| Duration of Action | ~15 minutes[2] | ~31 minutes (range 15-85 min)[12] |
| Reversal | Not reversed by anticholinesterase agents[7] | Reversible with acetylcholinesterase inhibitors (e.g., neostigmine) and specifically by sugammadex[13] |
Table 2: In Vitro and In Vivo Models
| Model Type | Decamethonium (this compound) | Rocuronium |
| In Vitro | Rat phrenic nerve hemidiaphragm preparation[14][15] | Rat phrenic nerve hemidiaphragm preparation[14], Rabbit neuromuscular junction studies[16], Human liver cell line (HepG2/C3A) for hepatotoxicity studies[17] |
| In Vivo | Mice (grip strength, inverted screen tests)[14], Cats, Rats[15] | Cynomolgus macaques[18], Rats[19][20], Humans[5][11][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the effects of neuromuscular blocking agents.
In Vitro: Rat Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a classical approach to study the effects of drugs on neuromuscular transmission in an isolated tissue bath.
Objective: To determine the potency and mechanism of action of a neuromuscular blocking agent.
Methodology:
-
Tissue Preparation: A rat is euthanized, and the phrenic nerve and diaphragm muscle are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Stimulation and Recording: The phrenic nerve is stimulated with supramaximal electrical pulses, and the resulting isometric contractions of the diaphragm muscle are recorded using a force transducer.
-
Drug Administration: After a stabilization period with consistent twitch responses, the neuromuscular blocking agent is added to the organ bath in a cumulative or single-dose manner.
-
Data Analysis: The reduction in twitch height is measured to determine the concentration-response curve and calculate parameters such as the EC50 (the concentration producing 50% of the maximal effect).
In Vivo: Anesthetized Animal Model with Neuromuscular Monitoring
This in vivo protocol allows for the assessment of neuromuscular blockade in a whole-animal system, providing insights into the drug's pharmacokinetic and pharmacodynamic properties.
Objective: To evaluate the onset, duration, and recovery characteristics of a neuromuscular blocking agent.
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., rat, rabbit, or non-human primate) is anesthetized, and ventilation is mechanically controlled.[22] Vital signs such as heart rate, blood pressure, and temperature are continuously monitored.[22]
-
Nerve Stimulation: A peripheral nerve (e.g., the ulnar nerve) is stimulated using a nerve stimulator, and the evoked muscle response (e.g., adduction of the thumb) is measured using a force transducer or electromyography.[10] Train-of-four (TOF) stimulation is commonly employed.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously as a bolus dose.
-
Monitoring and Data Collection: The degree of neuromuscular block is continuously monitored and recorded. Key parameters measured include the time to onset of maximum block, the duration of action (time until the twitch response returns to a certain percentage of baseline), and the recovery index (time taken for the twitch response to recover from 25% to 75% of baseline).
Mandatory Visualizations
Signaling Pathway of Depolarizing Neuromuscular Blockade
Caption: Mechanism of action of this compound (decamethonium) at the neuromuscular junction.
Experimental Workflow for Evaluating Neuromuscular Blocking Agents
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium - Wikipedia [en.wikipedia.org]
- 4. decamethonium | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 5. The safety of high-dose rocuronium bromide in general anesthesia for spinal surgery and its effects on muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response and time-course of action of rocuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of rocuronium on the level and mode of pre-synaptic acetylcholine release by facial and somatic nerves, and changes following facial nerve injury in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rocuronium is more hepatotoxic than succinylcholine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of neuromuscular presynaptic muscarinic M1 receptor blockade on rocuronium‐induced neuromuscular blockade in immobilized tibialis anterior muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. acuc.berkeley.edu [acuc.berkeley.edu]
A Comparative Efficacy Analysis of Syncurine and Other Quaternary Ammonium Neuromuscular Blocking Agents
This guide provides a detailed comparison of the efficacy of Syncurine (decamethonium), a depolarizing neuromuscular blocking agent, against several non-depolarizing quaternary ammonium compounds. It is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key concepts.
Mechanism of Action: A Fundamental Divergence
Quaternary ammonium compounds function as neuromuscular blocking agents (NMBAs) by interfering with the transmission of nerve impulses at the neuromuscular junction. However, a critical distinction lies in their mechanism of action.
-
This compound (Decamethonium) is a depolarizing agent. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Its binding mimics acetylcholine (ACh), causing an initial depolarization of the muscle membrane, which may be observed as transient muscle fasciculations.[2] Because decamethonium is not broken down by acetylcholinesterase, the membrane remains depolarized and unresponsive to further impulses, leading to a flaccid paralysis known as a Phase I block.[1][2]
-
Pancuronium, Rocuronium, and Atracurium are non-depolarizing agents. They act as competitive antagonists at the nAChRs.[3] By binding to the receptors, they prevent ACh from binding, thereby inhibiting depolarization of the motor endplate and resulting in muscle relaxation without initial fasciculations.[4]
The following diagram illustrates the mechanism of a non-depolarizing agent at the neuromuscular junction.
Comparative Pharmacodynamic Data
The efficacy of neuromuscular blocking agents is primarily characterized by their potency (ED95), speed of onset, and duration of action. The ED95 is the median effective dose required to produce a 95% suppression of the single twitch response of the adductor pollicis muscle.[3] The table below summarizes these key parameters for this compound and selected non-depolarizing agents under balanced anesthesia.
| Compound | Class | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) | Key Characteristics |
| This compound (Decamethonium) | Depolarizing | ~0.03 - 0.05 | ~2 - 3 | ~15 - 20 | Rapid onset, short duration; potential for muscle fasciculations.[1] |
| Pancuronium | Non-Depolarizing (Aminosteroid) | ~0.05 - 0.07 | ~3 - 5 | ~60 - 90 | Slow onset, long duration; has vagolytic effects (increases heart rate).[3][5][6] |
| Rocuronium | Non-Depolarizing (Aminosteroid) | ~0.3 | ~1 - 2 | ~30 - 40 | Very rapid onset (dose-dependent), intermediate duration.[7][8] |
| Atracurium | Non-Depolarizing (Benzylisoquinolinium) | ~0.23 | ~2 - 3 | ~20 - 35 | Intermediate onset and duration; organ-independent elimination (Hofmann elimination).[9][10] |
Note: Values represent averages from various clinical studies and can be influenced by factors such as patient age, anesthetic technique, and core temperature.
Experimental Protocols
The quantitative data presented above are typically derived from clinical trials employing standardized methods for monitoring neuromuscular function.
Objective: To determine the potency (ED95), onset time, and duration of action of a neuromuscular blocking agent.
Methodology:
-
Subject Preparation: After obtaining informed consent, patients are brought to the operating room. Standard monitoring (ECG, blood pressure, pulse oximetry) is established. Anesthesia is induced and maintained, often with a combination of intravenous agents (e.g., propofol) and inhaled anesthetics.
-
Neuromuscular Monitoring Setup:
-
A peripheral nerve stimulator is used to deliver electrical stimuli to a motor nerve, most commonly the ulnar nerve at the wrist.
-
Surface electrodes are placed over the path of the nerve.
-
The evoked mechanical response (twitch) of the corresponding muscle, the adductor pollicis (thumb adduction), is measured. This can be done qualitatively by feel or, more accurately, quantitatively using acceleromyography or mechanomyography.
-
-
Baseline Measurement: Before drug administration, a baseline twitch response is established using a supramaximal stimulus (the lowest current that produces a maximal twitch response).
-
Drug Administration: The neuromuscular blocking agent is administered intravenously as a bolus dose.
-
Data Collection & Analysis:
-
Train-of-Four (TOF) Stimulation: This is the most common monitoring modality.[11][12] It involves delivering four supramaximal stimuli at a frequency of 2 Hz.[11]
-
Onset Time: The time from drug administration to the maximum suppression of the first twitch (T1) in the TOF sequence is recorded.
-
Potency (ED95): Determined through dose-response studies, identifying the dose that causes 95% depression of the T1 twitch height from baseline.
-
Clinical Duration: Measured as the time from drug administration until the T1 twitch recovers to 25% of its baseline value.
-
Recovery Index: The time taken for recovery from 25% to 75% of baseline T1 height.
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of ≥0.9 is considered evidence of adequate recovery from neuromuscular blockade.[11]
-
The following workflow diagram illustrates this experimental process.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. icmteaching.com [icmteaching.com]
- 5. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Time course of muscle relaxation with a combination of pancuronium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dose-response and time-course of action of rocuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. drugs.com [drugs.com]
- 11. resources.wfsahq.org [resources.wfsahq.org]
- 12. openanesthesia.org [openanesthesia.org]
A Researcher's Guide to Validating Computational Models of Syncurine-Receptor Interactions
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of computational models detailing the interaction between Syncurine (succinylcholine) and its primary target, the muscle-type nicotinic acetylcholine receptor (nAChR).
This compound, a depolarizing neuromuscular blocking agent, functions by acting as an agonist at the nAChR, leading to muscle relaxation.[1] Computational modeling, including molecular docking and molecular dynamics simulations, offers a powerful avenue to investigate the molecular intricacies of this interaction, aiding in the design of novel therapeutics with improved specificity and reduced side effects. However, the predictive power of any in silico model is contingent upon rigorous experimental validation.
This guide outlines the critical steps and experimental benchmarks required to validate a computational model of the this compound-nAChR interaction, providing a direct comparison between predicted data and established experimental values.
Comparing Computational Predictions with Experimental Data
A robust computational model should accurately recapitulate known experimental data. The following table summarizes key quantitative parameters that can be used to benchmark a model of this compound's interaction with the muscle-type nAChR.
| Parameter | Computational Prediction Method | Predicted Value (Hypothetical) | Experimental Value | Experimental Method |
| Binding Affinity | Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | ΔG_bind = -X.X kcal/mol | EC50 = 10.8 µM[1] | Two-Electrode Voltage Clamp |
| Binding Pose | Molecular Docking (e.g., AutoDock, Glide) | Key interacting residues at the α-γ and α-δ subunit interfaces. | Inferred from mutagenesis and structural data of homologous receptors. | Site-Directed Mutagenesis coupled with Electrophysiology |
| Structural Stability | Molecular Dynamics (MD) Simulation | Root Mean Square Deviation (RMSD) of protein backbone < 3 Å over 100 ns | N/A (models stability) | N/A |
| Receptor Conformational Change | MD Simulation, Normal Mode Analysis | Conformational shift in the C-loop of the nAChR upon binding. | Inferred from cryo-EM studies of nAChRs with other agonists. | Cryo-Electron Microscopy |
Experimental Validation Protocols
To validate the predictions of a computational model, specific experiments must be conducted. Below are detailed methodologies for key validation experiments.
Two-Electrode Voltage Clamp (TEVC) Assay for Functional Characterization
This electrophysiological technique is essential for measuring the functional effect of this compound on the nAChR, yielding data such as the half-maximal effective concentration (EC50).
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.
-
mRNA Injection: Oocytes are injected with cRNAs encoding the human muscle-type nAChR subunits (α, β, γ, δ).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
The oocyte is perfused with a baseline buffer solution.
-
Increasing concentrations of this compound are applied to the oocyte.
-
The resulting inward current, caused by ion flow through the activated nAChR channels, is recorded.
-
-
Data Analysis: The peak current response at each this compound concentration is measured and plotted to generate a dose-response curve, from which the EC50 value is calculated.[1]
Site-Directed Mutagenesis to Validate Binding Pose
This technique is used to identify key amino acid residues involved in the binding of this compound, as predicted by molecular docking.
Methodology:
-
Residue Selection: Based on the computational model's predicted binding pose, key interacting amino acid residues in the nAChR subunits (e.g., those forming hydrogen bonds or cation-π interactions) are identified.
-
Mutagenesis: The cDNAs for the nAChR subunits are mutated to change the selected residues (e.g., replacing an aromatic residue with alanine to disrupt a cation-π interaction).
-
Functional Assay: The mutated receptors are expressed in Xenopus oocytes, and the TEVC assay is performed as described above.
-
Data Analysis: A significant shift in the EC50 value for this compound in the mutated receptor compared to the wild-type receptor indicates that the mutated residue is critical for binding, thus validating the predicted binding pose.
Visualizing the Validation Workflow and Receptor Signaling
To better understand the process of validating a computational model and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for validating a computational model of this compound-nAChR interaction.
Caption: Signaling pathway of this compound at the neuromuscular junction.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Syncurine (Succinylcholine Chloride)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Syncurine, a trade name for succinylcholine chloride, is a neuromuscular blocking agent that requires stringent disposal protocols due to its hazardous nature. Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Immediate Safety and Disposal Overview
Succinylcholine chloride is classified as a hazardous substance, and all waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, is strongly discouraged and, in many jurisdictions, illegal due to the potential for environmental contamination.[3][4][5] The primary method for the disposal of hazardous pharmaceutical waste is typically incineration at a licensed facility.[4][5]
| Hazard and Disposal Information for Succinylcholine Chloride | |
| Chemical Name | Succinylcholine Chloride |
| Synonyms | This compound, Suxamethonium Chloride |
| Primary Hazard | Toxic if swallowed[6] |
| Disposal Classification | Hazardous Waste[2][7] |
| Recommended Disposal Method | Incineration by a licensed waste management company[4][5][6] |
| Prohibited Disposal Methods | Disposal in household garbage, flushing into the sewer system[3] |
| Regulatory Oversight | Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5][8] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound and any materials contaminated with it.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes unused or expired vials, solutions, and any materials that have come into direct contact with the compound, such as syringes, needles, gloves, and contaminated labware.[7]
-
Segregate this compound waste from non-hazardous waste and other chemical waste streams to prevent cross-contamination and ensure correct disposal procedures are followed.[7]
-
-
Waste Collection and Containment :
-
Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.[7]
-
Containers must be clearly labeled as "Hazardous Waste" and include the chemical name "Succinylcholine Chloride".[1][7]
-
Keep waste containers securely sealed when not in use to prevent spills and accidental exposure.[1][7]
-
-
Storage of Hazardous Waste :
-
Handling Spills :
-
In the event of a spill, immediately clean the area using dry cleanup procedures to avoid the generation of dust.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and respiratory protection, during cleanup.[1]
-
Collect all spilled material and cleanup residues in a labeled hazardous waste container for disposal.[1]
-
-
Arranging for Final Disposal :
-
Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.
-
Contact a certified hazardous waste disposal company to arrange for the collection, transportation, and final disposal of the material.
-
Ensure that the disposal is carried out in compliance with all applicable regulations, which may differ by location.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound (succinylcholine chloride) waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. sdmedwaste.com [sdmedwaste.com]
Essential Safety Protocols for Handling Syncurine (Succinylcholine Chloride)
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Syncurine (succinylcholine chloride), a potent neuromuscular blocking agent. Adherence to these protocols is essential to ensure personnel safety and mitigate risks of exposure. This document outlines personal protective equipment (PPE) requirements, emergency procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Item Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile) is required. Select gloves that have been tested against other potent pharmaceutical compounds. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or punctures. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols. |
| Body Protection | A fully-fastened laboratory coat, preferably a disposable, fluid-resistant gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of aerosol or powder generation. | Prevents inhalation of the compound. |
Exposure Limits
While OSHA has not established specific Permissible Exposure Limits (PELs) for succinylcholine chloride, the following internal exposure limits have been set by some manufacturers and should be adhered to as a best practice.
| Exposure Limit Type | Value |
| 8-hour Time Weighted Average (TWA) | 50 mcg/m³ |
| 15-minute Short-Term Exposure Limit (STEL) | 200 mcg/m³ |
Experimental Protocols
Protocol for Glove Selection in the Absence of Specific Breakthrough Data
Given the lack of specific glove breakthrough time data for this compound, a conservative approach to glove selection is required.
-
Hazard Assessment: Review the Safety Data Sheet (SDS) and any available toxicological data for this compound to understand the risks of dermal exposure.
-
Consult Manufacturer's Data: Refer to the glove manufacturer's general chemical resistance guides. While this compound may not be listed, select gloves (e.g., nitrile) that show high resistance to a broad range of chemicals.
-
Evaluate Physical Properties: Choose gloves that offer the necessary dexterity for the planned procedures without compromising barrier protection. Ensure gloves are inspected for any defects before use.
-
Implement Double Gloving: Always wear two pairs of gloves. This significantly reduces the risk of exposure in case the outer glove is compromised.
-
Define a Change Schedule: Based on the procedures being performed and the potential for contact, establish a regular schedule for changing gloves to minimize the risk of permeation.
Operational and Disposal Plans
Handling and Storage
-
All manipulations of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne exposure.
-
Store this compound in a clearly labeled, sealed container in a secure, cool, and dry location, away from incompatible materials. Studies on the stability of succinylcholine chloride have shown it to be more stable under refrigeration.[1][2][3][4][5]
Spill Management
-
Minor Spill:
-
Evacuate the immediate area.
-
Don the appropriate PPE.
-
Contain the spill using an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all contaminated materials (e.g., gloves, vials, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Pickup: Arrange for disposal through your institution's EHS department, following all local, state, and federal regulations. The sewering of pharmaceutical waste is prohibited by the EPA.[6][7]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
Emergency Response Workflow
Caption: Emergency procedure for this compound exposure.
Step-by-Step Emergency Guidance
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet for this compound. Following emergency response, report the incident to your supervisor and your institution's Environmental Health and Safety department.
PPE Selection and Donning/Doffing Workflow
The following workflow outlines the logical steps for selecting and using PPE when handling this compound.
Caption: PPE selection and use workflow for this compound.
References
- 1. Chemical stability and adsorption of succinylcholine chloride injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. EPA Releases New Rule for Pharmaceutical Waste - Biomedical Waste Disposal | Fast, Easy, Convenient [bwdus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
